Eupahualin C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(3aR,4R,6E,11aR)-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O6/c1-12-5-4-6-15(11-22)10-17(25-19(23)13(2)7-8-21)18-14(3)20(24)26-16(18)9-12/h6-7,9,11,16-18,21H,3-5,8,10H2,1-2H3/b12-9?,13-7+,15-6+/t16-,17-,18+/m1/s1 |
InChI Key |
FAOCYDOPXMGUET-HDWTXSQZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Eupalin and Related Bioactive Compounds: A Technical Guide to Discovery, Natural Sources, and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the flavonol Eupalin and related bioactive compounds that are often the subject of scientific inquiry due to their therapeutic potential. While the discovery of Eupalin itself dates back to 1970, the available literature on its specific biological activities is limited. However, extensive research has been conducted on structurally and functionally related compounds, particularly the flavonoid Eupatilin (B1662920) , the flavonoid Eupafolin , and a class of sesquiterpene lactones known as Eupalinolides . This guide will address the discovery and natural sources of Eupalin and then delve into the significant body of research surrounding these related compounds, providing quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.
Eupalin: Discovery and Natural Sources
Eupalin is a flavonol, chemically identified as eupalitin (B1239494) 3-O-rhamnoside.
-
Discovery: The initial isolation and structural elucidation of Eupalin were reported in 1970 by L. Quijano, F. Malanco, and Tirso Ríos in the journal Tetrahedron.
-
Natural Source: Eupalin is isolated from the plant Eupatorium ligustrinum, which is now taxonomically classified as Ageratina ligustrina. This evergreen shrub is native to Mexico and Costa Rica.
-
Biological Activity: There is a notable scarcity of published research on the specific biological activities of Eupalin.
Eupatilin: A Widely Studied Analogue
Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavone (B191248) that has been the focus of extensive research.
-
Discovery: The chemical structure of Eupatilin was first described in 1969.
-
Natural Sources: Eupatilin is predominantly isolated from plants of the Artemisia genus, including Artemisia asiatica, Artemisia argyi (mugwort), and Artemisia princeps. It is also found in alpine wormwoods, which are used in the production of the liqueur "genepy".[1]
-
Therapeutic Potential: Eupatilin has demonstrated a broad spectrum of pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects.[2] It is the active ingredient in the gastroprotective drug Stillen®, used for the treatment of gastritis and peptic ulcers. Clinical trials have also explored its efficacy in preventing NSAID-induced gastroenteropathy.[2][3]
Anti-Cancer Activity of Eupatilin
Eupatilin has been shown to inhibit the proliferation and induce apoptosis in a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| YD-10B | Oral Squamous Carcinoma | 68.79 µM | 24 h | [4] |
| YD-10B | Oral Squamous Carcinoma | 52.69 µM | 48 h | [4] |
| YD-10B | Oral Squamous Carcinoma | 50.55 µM | 72 h | [4] |
| HCT116 | Colon Cancer | ~50 µM | 48 h | [5] |
| HT29 | Colon Cancer | >100 µM | 48 h | [5] |
| MKN-1 | Gastric Cancer | Not specified | Not specified | [6] |
| Glioma cells (LN229, U87MG) | Glioma | Not specified | Not specified | [7] |
Eupatilin exerts its anti-cancer effects by targeting multiple signaling pathways critical for cell survival, proliferation, and invasion.
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth and survival. Eupatilin has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis.[5]
-
MAPK Pathway (ERK, JNK): The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli. Eupatilin can inhibit the activation of ERK and JNK, contributing to its anti-proliferative effects.[4]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Eupatilin can suppress NF-κB activation, which is beneficial in both inflammatory diseases and cancer.[3][4]
-
Notch-1 Pathway: The Notch signaling pathway plays a role in cell fate determination and is often dysregulated in cancer. Eupatilin has been found to suppress the Notch-1 signaling pathway in glioma cells.[7]
// Nodes Eupatilin [label="Eupatilin", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK (ERK, JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Notch1 [label="Notch-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Invasion [label="Invasion & Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Eupatilin -> PI3K [arrowhead=tee, color="#4285F4"]; Eupatilin -> MAPK [arrowhead=tee, color="#4285F4"]; Eupatilin -> NFkB [arrowhead=tee, color="#4285F4"]; Eupatilin -> Notch1 [arrowhead=tee, color="#4285F4"]; PI3K -> AKT [arrowhead=normal, color="#4285F4"]; AKT -> mTOR [arrowhead=normal, color="#4285F4"]; mTOR -> Proliferation [arrowhead=normal, color="#4285F4"]; MAPK -> Proliferation [arrowhead=normal, color="#4285F4"]; NFkB -> Proliferation [arrowhead=normal, color="#4285F4"]; Notch1 -> Proliferation [arrowhead=normal, color="#4285F4"]; Notch1 -> Invasion [arrowhead=normal, color="#4285F4"]; Eupatilin -> Apoptosis [arrowhead=normal, color="#34A853"]; NFkB -> Inflammation [arrowhead=normal, color="#4285F4"]; } .dot Caption: Signaling pathways modulated by Eupatilin.
Eupafolin and Eupalinolides: Other Bioactive Compounds of Interest
Eupafolin
Eupafolin is a flavonoid with demonstrated anti-tumor properties, particularly in breast cancer.
-
Natural Source: Eupafolin can be extracted from common sage (Salvia officinalis).
-
Anti-Cancer Activity: Eupafolin has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis.[8] It also exhibits anti-inflammatory activity by inhibiting nitric oxide (NO) release with an IC50 of 6 µM.[9]
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| EO771 | Murine Breast Cancer | ~50 µM | 24 h | [8] |
Eupafolin's anti-cancer effects are mediated through the inhibition of the PI3K/Akt/mTOR pathway.[8]
// Nodes Eupafolin [label="Eupafolin", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Eupafolin -> PI3K [arrowhead=tee, color="#4285F4"]; PI3K -> AKT [arrowhead=normal, color="#4285F4"]; AKT -> mTOR [arrowhead=normal, color="#4285F4"]; mTOR -> Proliferation [arrowhead=tee, color="#4285F4"]; Eupafolin -> Apoptosis [arrowhead=normal, color="#34A853"]; } .dot Caption: Signaling pathway inhibited by Eupafolin.
Eupalinolides
Eupalinolides are a group of sesquiterpene lactones with notable anti-cancer activities.
-
Natural Source: Eupalinolides are isolated from Eupatorium lindleyanum.
-
Anti-Cancer Activity: Various eupalinolides, including Eupalinilide B and Eupalinolide J, have demonstrated anti-proliferative and anti-metastatic effects.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Eupalinilide B | TU212 | Laryngeal Cancer | 1.03 µM | [10] |
| Eupalinilide B | AMC-HN-8 | Laryngeal Cancer | 2.13 µM | [10] |
| Eupalinilide B | M4e | Laryngeal Cancer | 3.12 µM | [10] |
| Eupalinilide B | LCC | Laryngeal Cancer | 4.20 µM | [10] |
| Eupalinilide B | TU686 | Laryngeal Cancer | 6.73 µM | [10] |
| Eupalinilide B | Hep-2 | Laryngeal Cancer | 9.07 µM | [10] |
Eupalinolide J has been shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, which in turn downregulates metastasis-related genes like MMP-2 and MMP-9.[11]
// Nodes Eupalinolide_J [label="Eupalinolide J", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ubiquitination [label="Ubiquitin-Dependent\nDegradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MMP2_9 [label="MMP-2, MMP-9\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Eupalinolide_J -> STAT3 [arrowhead=normal, color="#4285F4"]; STAT3 -> Ubiquitination [arrowhead=normal, color="#4285F4"]; Ubiquitination -> STAT3 [arrowhead=tee, color="#EA4335", style=dashed]; STAT3 -> MMP2_9 [arrowhead=normal, color="#4285F4"]; MMP2_9 -> Metastasis [arrowhead=normal, color="#4285F4"]; } .dot Caption: Mechanism of anti-metastatic action of Eupalinolide J.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the research of Eupatilin and related compounds.
Extraction and Isolation of Bioactive Compounds
// Nodes Start [label="Dried & Powdered\nArtemisia Plant Material", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solid-Liquid Extraction\n(e.g., with Methanol (B129727) or Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration & Concentration\n(Rotary Evaporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Partition [label="Solvent Partitioning\n(e.g., with Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography\n(Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Further Purification\n(e.g., HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Isolated Eupatilin", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Extraction [color="#5F6368"]; Extraction -> Filtration [color="#5F6368"]; Filtration -> Partition [color="#5F6368"]; Partition -> Chromatography [color="#5F6368"]; Chromatography -> Purification [color="#5F6368"]; Purification -> End [color="#5F6368"]; } .dot Caption: General workflow for flavonoid extraction.
-
Plant Material Preparation: Air-dried aerial parts of the plant are powdered.
-
Extraction: The powdered material is subjected to solid-liquid extraction with a suitable solvent such as methanol or ethanol (B145695) at room temperature for an extended period (e.g., 3 days), often repeated multiple times.[12]
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The desired fraction (e.g., the ethyl acetate fraction for many flavonoids) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate the compounds.
-
Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
// Nodes Start [label="Dried & Powdered\nEupatorium Plant Material", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction with 95% Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentration [label="Concentration under\nReduced Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Partitioning [label="Solvent Partitioning\n(Petroleum Ether, Ethyl Acetate, n-Butanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSCCC [label="High-Speed Counter-Current\nChromatography (HSCCC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Isolated Eupalinolides", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Extraction [color="#5F6368"]; Extraction -> Concentration [color="#5F6368"]; Concentration -> Partitioning [color="#5F6368"]; Partitioning -> HSCCC [color="#5F6368"]; HSCCC -> End [color="#5F6368"]; } .dot Caption: Workflow for sesquiterpene lactone extraction.
-
Extraction: Dried and powdered aerial parts of Eupatorium lindleyanum are extracted with 95% ethanol at room temperature.[12]
-
Concentration: The solvent is removed under reduced pressure.
-
Fractionation: The resulting extract is suspended in water and partitioned with petroleum ether, ethyl acetate, and n-butanol.
-
Purification: The n-butanol fraction is subjected to High-Speed Counter-Current Chromatography (HSCCC) for the separation and purification of individual eupalinolides.[12][13]
Cell Viability Assay (MTT Assay)
// Nodes Start [label="Seed Cells in 96-well Plate", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with Compound\n(e.g., Eupatilin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate for 24-72 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT_Addition [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formazan_Formation [label="Incubate for 2-4 hours\n(Formazan Crystal Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubilization [label="Add Solubilization Solution\n(e.g., DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measurement [label="Measure Absorbance\n(570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Determine Cell Viability", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treatment [color="#5F6368"]; Treatment -> Incubation [color="#5F6368"]; Incubation -> MTT_Addition [color="#5F6368"]; MTT_Addition -> Formazan_Formation [color="#5F6368"]; Formazan_Formation -> Solubilization [color="#5F6368"]; Solubilization -> Measurement [color="#5F6368"]; Measurement -> End [color="#5F6368"]; } .dot Caption: Workflow of the MTT cell viability assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1,000 to 100,000 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Eupatilin) and a vehicle control (e.g., DMSO) for specific durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 2-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO or a specialized solubilization solution.[14]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
// Nodes Start [label="Treat Cells with Compound", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest Cells\n(including supernatant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash with PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resuspend [label="Resuspend in 1X Binding Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stain [label="Stain with Annexin V-FITC\nand Propidium Iodide (PI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate in the Dark", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze by Flow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Quantify Apoptotic Cells", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Harvest [color="#5F6368"]; Harvest -> Wash [color="#5F6368"]; Wash -> Resuspend [color="#5F6368"]; Resuspend -> Stain [color="#5F6368"]; Stain -> Incubate [color="#5F6368"]; Incubate -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } .dot Caption: Workflow for apoptosis detection by flow cytometry.
-
Cell Treatment: Cells are treated with the test compound for a designated time.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.[15]
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[15]
-
Incubation: The stained cells are incubated at room temperature in the dark for 15-20 minutes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathway Proteins
// Nodes Start [label="Treat Cells and Lyse", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Quantify [label="Protein Quantification\n(e.g., BCA Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="Transfer to PVDF Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block [label="Blocking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary_Ab [label="Incubate with Primary Antibody\n(e.g., anti-p-AKT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Ab [label="Incubate with HRP-conjugated\nSecondary Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="Chemiluminescent Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Analyze Protein Expression", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Quantify [color="#5F6368"]; Quantify -> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Transfer [color="#5F6368"]; Transfer -> Block [color="#5F6368"]; Block -> Primary_Ab [color="#5F6368"]; Primary_Ab -> Secondary_Ab [color="#5F6368"]; Secondary_Ab -> Detect [color="#5F6368"]; Detect -> End [color="#5F6368"]; } .dot Caption: General workflow for Western blot analysis.
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against the target proteins (e.g., total-AKT, phospho-AKT, total-ERK, phospho-ERK). This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
While the originally discovered flavonol, Eupalin, remains under-researched, the broader family of related compounds, including Eupatilin, Eupafolin, and the Eupalinolides, presents a rich area for drug discovery and development. Eupatilin, in particular, has a well-established profile of anti-cancer and anti-inflammatory activities, supported by a growing body of preclinical and clinical evidence. The detailed experimental protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of these promising natural products. Future studies should aim to fully elucidate the biological activities of Eupalin itself and to conduct direct comparative studies of these related compounds to better understand their structure-activity relationships and identify the most promising candidates for clinical development.
References
- 1. The dietary flavonoid eupatilin attenuates in vitro lipid peroxidation and targets lipid profile in cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Anti-inflammatory effects of eupatilin on Helicobacter pylori CagA-induced gastric inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Invasive and Apoptotic Effect of Eupatilin on YD-10B Human Oral Squamous Carcinoma Cells [mdpi.com]
- 5. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. scispace.com [scispace.com]
Isolating Eupalin: A Technical Guide to the Purification of a Promising Flavonol from Eupatorium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalin, a flavonol rhamnoside, is a natural compound that has been identified in plant species belonging to the Eupatorium genus, notably Eupatorium ligustrinum.[1][2] As a member of the flavonoid class of secondary metabolites, Eupalin holds potential for further investigation into its pharmacological properties. The effective isolation and purification of Eupalin are critical preliminary steps for any subsequent research, including structural elucidation, bioactivity screening, and preclinical development.
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Eupalin from Eupatorium species. It outlines detailed experimental protocols for extraction and chromatographic separation, presents quantitative data from related studies to serve as a benchmark, and includes visualizations of the experimental workflow and a potential biological signaling pathway that may be influenced by flavonoids like Eupalin. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry and drug discovery.
Data Presentation
| Parameter | Crude Extract | Purified Extract |
| Total Flavonoid Content (mg RE/g FDS) | 208.18 ± 1.60 | 511.19 ± 3.21 |
| Purification Fold Increase | - | 2.46 |
| Table 1: Representative data on the purification of total flavonoids from Eupatorium lindleyanum DC.[3] RE/g FDS: Rutin Equivalents per gram of Freeze-Dried Sample. |
Experimental Protocols
The following protocols are synthesized from established methods for the isolation of flavonoids and other secondary metabolites from Eupatorium species. These should be regarded as a starting point and may require optimization based on the specific plant material and laboratory conditions.
Plant Material Collection and Preparation
-
Collection: Aerial parts (leaves and stems) of the selected Eupatorium species should be collected during the appropriate season to ensure a high concentration of secondary metabolites.
-
Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: The dried plant material is then ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Eupalin
This protocol utilizes Soxhlet extraction, a continuous extraction method that is highly efficient for solid-liquid extractions.
-
Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.
-
Solvent: 95% Ethanol (EtOH).
-
Procedure:
-
A known quantity of the powdered plant material is packed into a thimble and placed in the Soxhlet extractor.
-
The round-bottom flask is filled with 95% ethanol.
-
The Soxhlet apparatus is assembled and heated. The solvent vapor travels up to the condenser, liquefies, and drips back onto the plant material, extracting the soluble compounds.
-
The extraction is allowed to proceed for a sufficient number of cycles (typically 6-8 hours) until the solvent in the extractor runs clear.
-
The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds from a mixture based on their differential adsorption to a stationary phase.
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) (EtOAc).
-
Procedure:
-
Column Packing: A glass column is packed with a slurry of silica gel in n-hexane.
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, adsorbed sample is loaded onto the top of the prepared column.
-
Elution: The column is eluted with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing Eupalin. Fractions with similar TLC profiles are pooled together.
-
High-Performance Liquid Chromatography (HPLC) for Final Purification
HPLC is a high-resolution chromatographic technique used for the final purification and analysis of the target compound.
-
System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Procedure:
-
The pooled fractions from column chromatography are concentrated and dissolved in a suitable solvent for injection.
-
The sample is injected into the HPLC system.
-
A specific gradient elution program is run to separate the components.
-
The elution is monitored by the UV detector at a wavelength where Eupalin shows maximum absorbance.
-
The peak corresponding to Eupalin is collected.
-
The purity of the collected fraction is assessed using analytical HPLC.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of Eupalin from Eupatorium species.
Caption: Workflow for Eupalin Isolation and Purification.
Potential Signaling Pathway
Flavonoids are known to exert their biological effects through various signaling pathways. While the specific pathways modulated by Eupalin are yet to be fully elucidated, the following diagram depicts a representative signaling cascade, the MAPK/ERK pathway, which is a common target of many flavonoids and is involved in cell proliferation and survival.
Caption: Potential MAPK/ERK Signaling Pathway Modulation.
References
Eupalin: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalin is a naturally occurring flavonol, a class of flavonoids widely recognized for their diverse biological activities. Specifically, it is the 3-O-rhamnoside of the flavonoid eupalitin. This technical guide provides a detailed overview of the chemical structure and stereochemistry of Eupalin, alongside related data and generalized experimental protocols relevant to its study. While specific experimental data for Eupalin is limited in publicly accessible literature, this guide consolidates available information and presents data from closely related compounds to offer a comprehensive resource.
Chemical Structure and Properties
Eupalin is characterized by a flavonoid backbone, consisting of two phenyl rings (A and B) and a heterocyclic C ring. A rhamnose sugar moiety is attached at the C3 position of the C ring. The core flavonoid structure is eupalitin, which is substituted with hydroxyl and methoxy (B1213986) groups.
Table 1: Chemical Identifiers and Properties of Eupalin
| Identifier | Value | Source |
| IUPAC Name | 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one | [1] |
| Alternate IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | [2] |
| Chemical Formula | C₂₃H₂₄O₁₁ | [2] |
| Molecular Weight | 476.43 g/mol | [2] |
| CAS Number | 29617-75-2 | [1] |
| ChEMBL ID | CHEMBL483203 | [1] |
| PubChem CID | 5458259 | [2] |
| Canonical SMILES | C[C@H]1--INVALID-LINK--OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC=C(C=C4)O)O)O">C@@HO | [2] |
| Isomeric SMILES | C[C@H]1--INVALID-LINK--OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC=C(C=C4)O)O)O">C@@HO | [3] |
| InChI | InChI=1S/C23H24O11/c1-9-15(25)18(28)19(29)23(32-9)34-22-17(27)14-12(8-13(30-2)21(31-3)16(14)26)33-20(22)10-4-6-11(24)7-5-10/h4-9,15,18-19,23-26,28-29H,1-3H3/t9-,15-,18+,19+,23-/m0/s1 | [2] |
| InChIKey | CXVSHWFUBVZVSW-YPNBZCAISA-N | [2] |
Stereochemistry
The stereochemistry of Eupalin is defined by the chiral centers within the rhamnose sugar moiety. The IUPAC name specifies the stereoisomer as (2S,3R,4R,5R,6S), which corresponds to α-L-rhamnopyranose. This absolute configuration is crucial for its interaction with biological targets and overall activity. The molecule possesses 5 defined stereocenters.[4]
Visualization of Chemical Structure
Caption: Chemical structure of Eupalin (eupalitin 3-O-rhamnoside).
Experimental Data
Table 2: Predicted and Analogous Spectroscopic Data
| Data Type | Predicted/Analogous Value | Notes |
| ¹H NMR | Chemical shifts for the flavonoid core are expected in the aromatic region (δ 6.0-8.0 ppm). The rhamnose moiety will show signals in the δ 3.0-5.5 ppm range, with a characteristic methyl doublet around δ 1.0-1.3 ppm. | Based on general flavonoid glycoside spectra.[5][6] |
| ¹³C NMR | Carbonyl (C4) signal around δ 178 ppm. Aromatic carbons from δ 90-165 ppm. Rhamnose carbons from δ 60-105 ppm, with the anomeric carbon (C1") around δ 100-104 ppm and the methyl carbon around δ 17-19 ppm. | Based on data for eupalitin-3-O-D-galactopyranoside and other flavonoid rhamnosides.[7][8] |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 477.1391. Fragmentation would likely involve the loss of the rhamnose moiety (a neutral loss of 146 Da). | Predicted values. |
| UV-Vis Spectroscopy | Flavonols typically exhibit two major absorption bands. Band I (B-ring absorption) is expected in the 350-385 nm range, and Band II (A-ring absorption) in the 250-270 nm range. | General characteristics of flavonol glycosides.[9] |
| IR Spectroscopy | Characteristic peaks expected for hydroxyl groups (~3400 cm⁻¹), a conjugated ketone (~1650 cm⁻¹), aromatic C=C bonds (~1600, 1500 cm⁻¹), and C-O bonds (~1250, 1050 cm⁻¹). | General characteristics of flavonoids.[9] |
Experimental Protocols
Detailed experimental protocols for the isolation and synthesis of Eupalin are not explicitly published. However, general methods for the extraction of flavonoids from plant sources and the synthesis of flavonoid O-glycosides are well-established.
General Protocol for Isolation of Flavonoids from Plant Material
This protocol is a generalized procedure and would require optimization for the specific isolation of Eupalin from Eupatorium ligustrinum.
Caption: Generalized workflow for the isolation of flavonoids from plant sources.
General Protocol for Synthesis of Flavonoid O-Glycosides
The chemical synthesis of flavonoid glycosides is a multi-step process often requiring protection and deprotection of hydroxyl groups to achieve regioselectivity.
Caption: Generalized workflow for the chemical synthesis of flavonoid O-glycosides.
Biological Activity and Signaling Pathways
While the direct biological activities and signaling pathways of Eupalin are not extensively studied, the aglycone, eupatilin (B1662920), has been shown to possess anti-inflammatory, anti-cancer, and antioxidant properties.[1] It has been reported to inhibit cancer cell proliferation and induce apoptosis.[2] Studies on eupatilin have implicated its role in modulating key signaling pathways.
Hypothetical Signaling Pathway
Based on the known activities of its aglycone, eupatilin, Eupalin may potentially modulate similar intracellular signaling cascades. The following diagram illustrates a hypothetical pathway. It is important to note that this is an extrapolation and requires experimental validation for Eupalin itself.
Caption: Hypothetical signaling pathways potentially modulated by Eupalin, based on data from its aglycone, eupatilin.
Conclusion
Eupalin is a distinct flavonol glycoside with a well-defined chemical structure and stereochemistry. While comprehensive experimental data for this specific compound is sparse, this guide provides a foundational understanding based on its known structural features and data from closely related analogs. The potential for biological activity, inferred from its aglycone, suggests that Eupalin could be a valuable molecule for further investigation in drug discovery and development. Future research should focus on obtaining detailed spectroscopic and crystallographic data for Eupalin, as well as elucidating its specific biological targets and mechanisms of action.
References
- 1. Eupatilin inhibits H(2)O(2)-induced apoptotic cell death through inhibition of mitogen-activated protein kinases and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Flavonoid O-Pentosides by Escherichia coli through Engineering of Nucleotide Sugar Pathways and Glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
An In-depth Technical Guide to the Eupalin Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalin, a methylated and rhamnosylated flavonol, is a specialized plant metabolite with potential biological activities. Its biosynthesis is an extension of the well-characterized flavonoid biosynthesis pathway. This technical guide provides a comprehensive overview of the putative Eupalin biosynthesis pathway, from its primary metabolic precursors to the final decorated flavonol. It details the core enzymatic steps, with a focus on the terminal methylation and rhamnosylation reactions. In line with the requirements for an in-depth technical resource, this document includes detailed experimental protocols for the study of this pathway, a compilation of relevant quantitative data, and visual diagrams of the biosynthetic and experimental workflows.
Introduction to Eupalin
Eupalin is a flavonol, which is a class of flavonoids. Its chemical structure is eupalitin (B1239494) 3-O-rhamnoside.[1] Eupalitin itself is a methylated derivative of the common flavonol quercetin (B1663063), with the chemical name 6,7-dimethoxy-3,5,3',4'-tetrahydroxyflavone. Eupalin has been isolated from plant species of the Eupatorium genus, such as Eupatorium ligustrinum.[1] Flavonoids, in general, are known for their diverse biological activities, and the specific methylation and glycosylation patterns, as seen in Eupalin, can significantly influence their bioavailability, stability, and pharmacological effects. Understanding the biosynthesis of Eupalin is crucial for its potential biotechnological production and for the exploration of its therapeutic applications.
The Eupalin Biosynthesis Pathway
The biosynthesis of Eupalin is a multi-step process that originates from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway can be divided into two main parts: the general flavonoid biosynthesis pathway leading to the flavonol precursor, and the subsequent modification steps (methylation and rhamnosylation) that yield Eupalin.
General Flavonoid Biosynthesis Pathway
The pathway begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to 4-coumaroyl-CoA.
Next, the flavonoid biosynthesis pathway proper begins with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS) , to form naringenin (B18129) chalcone. This is followed by the stereospecific cyclization of naringenin chalcone into naringenin, a flavanone, by chalcone isomerase (CHI) .
Naringenin is a key branch-point intermediate. To form flavonols, naringenin is first hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Dihydrokaempferol can then be further hydroxylated at the 3'-position by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin. Finally, flavonol synthase (FLS) introduces a double bond in the C-ring of dihydroquercetin to produce the flavonol quercetin.
Proposed Pathway for Eupalin Biosynthesis
The following diagram illustrates the proposed biosynthetic pathway from L-phenylalanine to Eupalin.
Final Steps: Methylation and Rhamnosylation
The conversion of quercetin to Eupalin involves two specific enzymatic reactions:
-
O-methylation: A Flavonoid O-Methyltransferase (FOMT) is proposed to catalyze the transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to the 6 and 7 hydroxyl groups of the A-ring of quercetin, forming eupalitin. While the specific enzyme in Eupatorium ligustrinum has not been characterized, transcriptomic studies in the related species Eupatorium lindleyanum have identified candidate FOMT genes that are likely involved in flavonoid methylation.
-
Rhamnosylation: A Flavonol 3-O-rhamnosyltransferase is responsible for the final step, transferring a rhamnose sugar from UDP-rhamnose to the 3-hydroxyl group of eupalitin to form Eupalin. A candidate gene for a Flavonol-3-O-glucoside L-rhamnosyltransferase (F3GRT) has also been identified in Eupatorium lindleyanum.
Quantitative Data
Specific quantitative data for the enzymes involved in the final steps of Eupalin biosynthesis are limited. However, data from related enzymes in other plant species can provide valuable insights into their potential kinetic properties.
| Enzyme Class | Substrate | Km (µM) | Vmax or kcat | Plant Source |
| Flavonoid O-Methyltransferase | Quercetin | 15.2 ± 1.2 | 1.2 ± 0.05 (pkat/µg protein) | Citrus reticulata (CrOMT2) |
| Luteolin | 10.8 ± 0.9 | 1.5 ± 0.06 (pkat/µg protein) | Citrus reticulata (CrOMT2) | |
| Flavonol 3-O-rhamnosyltransferase | Quercetin | 5.14 | 2.21 x 105 S-1 M-1 (kcat/Km) | Hypericum monogynum (HmF3RT)[2] |
| Kaempferol | 12.3 | 1.5 x 105 S-1 M-1 (kcat/Km) | Hypericum monogynum (HmF3RT) |
Note: The data presented are for homologous enzymes and may not reflect the exact kinetics of the enzymes in the Eupalin biosynthesis pathway.
Experimental Protocols
The study of the Eupalin biosynthesis pathway involves a combination of phytochemical analysis, enzymology, and molecular biology techniques.
Flavonoid Extraction and HPLC Analysis
This protocol describes a general method for the extraction and quantification of flavonoids from plant tissue.
Methodology:
-
Sample Preparation: Freeze fresh plant material (e.g., leaves of Eupatorium ligustrinum) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add 10 volumes of 80% methanol to the powdered tissue, vortex thoroughly, and incubate at 4°C for 12-24 hours with shaking.
-
Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 30-40 minutes, hold for 5 minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where flavonoids absorb, typically around 280 nm and 350 nm. For more specific identification, use a mass spectrometer (LC-MS).
-
-
Quantification: Prepare a standard curve using purified Eupalin of known concentrations. The concentration of Eupalin in the plant extract can be determined by comparing its peak area to the standard curve.
Enzyme Assays
4.2.1. Flavonoid O-Methyltransferase (OMT) Assay
This assay measures the activity of OMTs by detecting the transfer of a methyl group from a donor to a flavonoid acceptor.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
100 µM Quercetin (or other flavonoid substrate)
-
200 µM S-adenosyl-L-methionine (SAM)
-
Recombinant OMT enzyme (purified from a heterologous expression system like E. coli)
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding an equal volume of methanol containing 1% formic acid.
-
Analysis: Analyze the reaction products by HPLC or LC-MS as described in section 4.1. The formation of eupalitin (or other methylated products) is indicative of OMT activity.
4.2.2. Flavonoid Rhamnosyltransferase Assay
This assay measures the activity of rhamnosyltransferases by detecting the transfer of a rhamnose moiety to a flavonoid acceptor.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
100 µM Eupalitin (or other flavonoid acceptor)
-
1 mM UDP-rhamnose
-
Recombinant rhamnosyltransferase enzyme
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding an equal volume of methanol.
-
Analysis: Analyze the reaction products by HPLC or LC-MS. The formation of Eupalin is indicative of rhamnosyltransferase activity.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps to quantify the expression levels of candidate genes involved in Eupalin biosynthesis.
Methodology:
-
RNA Extraction: Isolate total RNA from different tissues of a Eupalin-producing plant using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design gene-specific primers for the candidate OMT and rhamnosyltransferase genes, as well as for a reference gene (e.g., actin or ubiquitin) for normalization.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction with a SYBR Green-based master mix, the cDNA template, and the gene-specific primers.
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes in different tissues or under different conditions.
Regulation of Eupalin Biosynthesis
The biosynthesis of flavonoids is tightly regulated at the transcriptional level by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. These transcription factors form complexes that bind to the promoters of the biosynthetic genes and activate their expression in a coordinated manner. Environmental factors such as light (UV-B), temperature, and nutrient availability, as well as developmental cues, can influence the expression of these regulatory and biosynthetic genes, thereby controlling the production of flavonoids like Eupalin.
Conclusion and Future Perspectives
The biosynthesis of Eupalin is a specialized branch of the flavonoid pathway, involving a series of well-conserved enzymatic reactions followed by specific methylation and rhamnosylation steps. While the general pathway is well-understood, the specific enzymes responsible for the final modifications in Eupalin-producing plants like Eupatorium ligustrinum are yet to be fully characterized. The candidate genes identified in Eupatorium lindleyanum provide a strong foundation for future research.
For drug development professionals and researchers, the elucidation of this pathway opens up possibilities for metabolic engineering to produce Eupalin and related compounds in heterologous systems like yeast or E. coli. Further research should focus on the functional characterization of the specific O-methyltransferases and rhamnosyltransferases from Eupatorium species to confirm their role in Eupalin biosynthesis and to enable their use in synthetic biology applications. The detailed protocols and data provided in this guide serve as a valuable resource for initiating and advancing research in this area.
References
Eupalin: A Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Biological Activities, and Associated Methodologies of the Flavonol Glycoside Eupalin.
This technical guide provides a comprehensive overview of Eupalin, a flavonol glycoside with significant therapeutic potential. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical characteristics, biological functions, and the experimental protocols necessary for its study.
Chemical and Physical Properties
Eupalin, a naturally occurring flavonoid, is primarily isolated from plants of the Eupatorium genus, such as Eupatorium ligustrinum.[1] It is structurally defined as a eupalitin (B1239494) 3-O-rhamnoside.[1] The fundamental chemical and physical properties of Eupalin are summarized below.
| Property | Value | Reference |
| CAS Number | 29617-75-2 | [2] |
| Molecular Formula | C₂₃H₂₄O₁₁ | [2] |
| Molecular Weight | 476.43 g/mol | |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | [2] |
| Synonyms | Eupalin, T9YV6RMN56, NSC-134057 | [2] |
| Predicted XlogP | 1.5 | [2] |
| Topological Polar Surface Area | 164 Ų | [2] |
| Solubility | Flavonoids like Eupalin are generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, and poorly soluble in water. Specific quantitative solubility data for Eupalin is not readily available. | [3][4][5][6] |
| Melting Point | Not specified in the reviewed literature. |
Biological Activities and Therapeutic Potential
Eupalin and its aglycone, eupatilin, have demonstrated a range of biological activities, positioning them as compounds of interest for therapeutic development. The primary areas of investigation include their anti-inflammatory, anticancer, and antioxidant properties.
Anti-inflammatory Activity
Eupalin and related compounds exert potent anti-inflammatory effects through the modulation of key signaling pathways. Studies on the aglycone, eupatilin, show that it can suppress the production of pro-inflammatory mediators. This is achieved by inhibiting pathways such as NF-κB, JAK2/STAT3, TLR4/MyD88, MAPK, and PI3K/AKT. The inhibition of these pathways leads to a reduction in inflammatory cytokines like IL-1β, IL-6, and TNF-α.
| Activity | Key Findings | Model System | IC₅₀ Values | Reference |
| Anti-inflammatory | Inhibition of NO release from LPS-stimulated macrophages. | Murine RAW 264.7 macrophages | Eupafolin: 6 µM | [7] |
| Anti-inflammatory | Down-regulation of cytokines (CSF-3, IL-1α, IL-1β) and chemokines (CCL2, CCL22, CXCL10). | Murine RAW 264.7 macrophages | Not specified | [7] |
| Anti-inflammatory | Inhibition of oxidative burst. | Chemiluminescence assay | EASPA*: 10.31 ± 1.11 μg/mL | [8] |
*EASPA: Ethyl acetate (B1210297) soluble proanthocyanidins (B150500), a fraction containing compounds like Eupalin.
Anticancer Activity
The anticancer properties of Eupalin and its derivatives have been observed in various cancer cell lines. The mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell proliferation, migration, and invasion.
| Cancer Type | Mechanism of Action | Cell Line(s) | IC₅₀ Values | Reference |
| Ovarian Cancer | Induction of apoptosis, cell cycle arrest, ROS generation, inhibition of PI3K and MAPK pathways. | Not specified | Not specified | |
| Various Cancers | Cytotoxic effects. | HTB-26 (breast), PC-3 (pancreatic), HepG2 (hepatocellular) | 10 - 50 µM for related compounds | [9] |
| HeLa Cells | Cytotoxicity. | HeLa | EASPA: 18.78 ± 0.90 μg/mL | [8] |
| PC3 Cells | Cytotoxicity. | PC3 | EASPA: 44.21 ± 0.73 μg/mL | [8] |
*EASPA: Ethyl acetate soluble proanthocyanidins.
Antioxidant Activity
Eupalin's flavonoid structure contributes to its antioxidant properties. It can scavenge free radicals, which is a key mechanism in mitigating oxidative stress-related cellular damage.
| Assay | Key Findings | IC₅₀ Values | Reference |
| DPPH Radical Scavenging | Radical scavenging activity. | EASPA: 11.02 ± 0.60 μg/mL | [8] |
| Superoxide Radical Scavenging | Radical scavenging activity. | EASPA: 26.11 ± 0.72 μg/mL | [8] |
| DPPH Radical Scavenging | Radical scavenging activity of a plant extract containing flavonoids. | 297.55 µg /mL for the extract | [10] |
*EASPA: Ethyl acetate soluble proanthocyanidins.
Signaling Pathways Modulated by Eupalin and Related Flavonoids
The therapeutic effects of Eupalin are mediated through its interaction with several intracellular signaling pathways. Below are graphical representations of these pathways, illustrating the points of intervention by Eupalin and its analogs.
Caption: Eupalin's anti-inflammatory action via inhibition of the NF-κB pathway.
References
- 1. Eupalin - Wikipedia [en.wikipedia.org]
- 2. Eupalin | C23H24O11 | CID 5458259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Eupalin (Eupatilin) as a Flavonoid
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eupalin, a flavonoid also known as Eupatilin (B1662920) (5,7-dihydroxy-3',4',6-trimethoxyflavone), is a natural compound predominantly isolated from plants of the Artemisia species.[1][2] Flavonoids as a class are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4][5][6] Eupatilin has emerged as a compound of significant interest due to its demonstrated efficacy in preclinical models across several therapeutic areas. This technical guide provides a comprehensive overview of the biological activities of Eupatilin, focusing on its anticancer and anti-inflammatory mechanisms. It details the molecular pathways it modulates, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes complex biological interactions to support ongoing research and drug development efforts.
Core Biological Activities
Eupatilin exhibits a range of pharmacological effects, with its anticancer and anti-inflammatory activities being the most extensively studied. These effects are underpinned by its ability to modulate multiple cellular signaling pathways, regulate gene expression, and mitigate oxidative stress.
Anticancer Activity
Eupatilin has demonstrated significant anticancer effects in various cancer types, including ovarian, esophageal, gastric, and glioma.[1][7] Its primary mechanisms involve the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation and invasion.[1][7]
-
Induction of Apoptosis: Eupatilin promotes programmed cell death in cancer cells by activating caspases, the key executioners of apoptosis.[1] This process is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c.[8] It also disrupts the endoplasmic reticulum (ER)–mitochondria axis, leading to calcium influx and increased reactive oxygen species (ROS) generation, which further promotes cell death.[1]
-
Cell Cycle Arrest: The flavonoid has been shown to cause cell cycle arrest, particularly at the G1 or sub-G1 phases, thereby preventing cancer cell replication.[1][9] This is achieved by downregulating the expression of key cell cycle regulatory proteins like CDK2, CDK4, cyclin D1, and cyclin E1.[9]
-
Inhibition of Proliferation and Invasion: Eupatilin effectively suppresses the proliferation, migration, and invasion of cancer cells.[7] In glioma cells, this is achieved by inhibiting the Notch-1 signaling pathway.[7]
Anti-inflammatory Activity
Eupatilin possesses potent anti-inflammatory properties, making it a candidate for treating inflammatory conditions. It exerts these effects by suppressing the production of pro-inflammatory mediators.
-
Inhibition of Inflammatory Cytokines: In cellular and animal models of inflammation, Eupatilin significantly reduces the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β.[10][11]
-
Suppression of Inflammatory Mediators: A related flavonoid, eupafolin, has been shown to decrease the production of inflammatory mediators like nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]
Antioxidant Activity
As a flavonoid, Eupatilin has inherent antioxidant properties. It can protect cells and tissues against oxidative stress by scavenging free radicals and protecting lipids from peroxidation.[13] This activity is crucial as oxidative damage is implicated in the pathogenesis of numerous diseases, including cancer and inflammation.[13]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, highlighting the effective concentrations and inhibitory activities of Eupatilin and the related flavonoid Eupafolin.
Table 1: Anticancer Activity of Eupatilin
| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| ES2, OV90 | Ovarian Cancer | 50 µM | Significant inhibition of cell viability; 2.5- and 1.6-fold increase in apoptosis, respectively. | [1] |
| U87MG | Glioma | Not specified | Inhibited proliferation, reduced invasion and migration, and promoted apoptosis. | [7] |
| PANC-1 | Pancreatic Cancer | Not specified | In a xenograft model, Eupalinolide B (a related compound) significantly slowed tumor growth and reduced tumor volume and weight. | [14] |
| MHCC97-L, HCCLM3 | Hepatocellular Carcinoma | 14 µM, 28 µM | Eupalinolide A (a related compound) significantly inhibited cell proliferation and induced G1-phase arrest. |[9] |
Table 2: Anti-inflammatory and Other Biological Activities of Eupatilin
| Model System | Condition | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| RAW264.7 Macrophages | LPS-Induced Inflammation | 10 µM | Downregulated the expression of TNF-α, IL-1β, IL-6, and tissue factor (TF). | [10] |
| Septic Mice (CLP model) | Sepsis | Not specified | Increased survival rate; improved plasma concentrations of TNF-α, IL-1β, IL-6, TF, and D-dimer. | [10] |
| Rat Model | LPS-Induced Acute Lung Injury | Dose-dependent | Alleviated structural lung damage; decreased levels of IL-6, TNF-α, and MCP-1. | [11] |
| AGS Gastric Cells | H₂O₂-Induced Apoptosis | Dose-dependent | Inhibited H₂O₂-induced apoptosis. |[2] |
Key Signaling Pathways Modulated by Eupatilin
Eupatilin's biological effects are mediated through its interaction with several critical intracellular signaling pathways.
PI3K/Akt and MAPK Pathways (Anticancer)
The PI3K/Akt and MAPK signaling cascades are central regulators of cell proliferation, survival, and growth; their dysregulation is a hallmark of cancer.[15][16][17][18][19][20] Eupatilin has been shown to downregulate both of these pathways in various cancer cells.[1] By inhibiting the phosphorylation and activation of key components like Akt and ERK, Eupatilin effectively halts the pro-survival and proliferative signals that drive tumor growth.[1][21]
NF-κB and JAK/STAT Pathways (Anti-inflammatory)
The NF-κB and JAK/STAT pathways are crucial for mediating inflammatory responses.[22][23][24] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the transcription of numerous pro-inflammatory genes.[10][12] Eupatilin and the related flavonoid Eupafolin effectively suppress inflammation by inhibiting these pathways. They prevent the phosphorylation and nuclear translocation of key transcription factors like NF-κB p65 and STAT3, thereby blocking the expression of inflammatory cytokines.[10][12]
Notch-1 Signaling Pathway (Anticancer)
In glioma cells, Eupatilin's anticancer activity has been specifically linked to the suppression of the Notch-1 signaling pathway.[7] The Notch pathway is vital for cell proliferation and survival, and its inhibition by Eupatilin contributes to decreased tumor growth and invasion.[7] Knockdown of Notch-1 using siRNA enhanced the inhibitory effects of Eupatilin, confirming this pathway as a key target.[7]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of Eupatilin.
General Experimental Workflow
The evaluation of a novel compound like Eupatilin typically follows a structured workflow, progressing from in vitro characterization to in vivo validation.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of Eupatilin on the metabolic activity and proliferation of cancer cells.[7]
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Eupatilin (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (typically ~570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis induced by Eupatilin.[1][7]
-
Cell Treatment: Culture and treat cells with Eupatilin as described above.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-/PI-: Live cells.
-
Annexin V+/PI-: Early apoptotic cells.
-
Annexin V+/PI+: Late apoptotic or necrotic cells.
-
Annexin V-/PI+: Necrotic cells.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins in signaling pathways affected by Eupatilin.[7][12][21]
-
Protein Extraction: Treat cells with Eupatilin, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65, Caspase-3) overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of Eupatilin.[25][26][27]
-
Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare serial dilutions of Eupatilin.
-
Reaction: Mix the Eupatilin solution with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at ~517 nm. The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control (DPPH solution without the sample).
Conclusion and Future Directions
Eupatilin is a pharmacologically active flavonoid with significant potential in oncology and inflammatory disease therapy. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB, provides a strong rationale for its further development. The compound effectively induces apoptosis and cell cycle arrest in cancer cells while suppressing the production of pro-inflammatory mediators.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Eupatilin to optimize dosing and delivery.
-
In Vivo Efficacy: While initial animal studies are promising, further validation in a broader range of preclinical disease models, including patient-derived xenografts, is required.[1]
-
Combination Therapies: Investigating the synergistic effects of Eupatilin with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens with reduced toxicity.
-
Target Identification: Unbiased screening approaches could help identify novel molecular targets of Eupatilin, further elucidating its mechanism of action and potentially revealing new therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Eupatilin inhibits H(2)O(2)-induced apoptotic cell death through inhibition of mitogen-activated protein kinases and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]
- 7. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupatorin-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]
- 9. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pretreatment with Eupatilin Attenuates Inflammation and Coagulation in Sepsis by Suppressing JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupatilin Alleviates Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The dietary flavonoid eupatilin attenuates in vitro lipid peroxidation and targets lipid profile in cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAPK signaling pathway | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
- 22. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bufalin Inhibits the Inflammatory Effects in Asthmatic Mice through the Suppression of Nuclear Factor-Kappa B Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. research.aalto.fi [research.aalto.fi]
Eupalin and its Derivatives: A Technical Guide to their Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eupalin, a family of natural compounds, and its derivatives have emerged as promising anti-cancer agents, demonstrating a multifactorial mechanism of action across a range of cancer cell lines. These compounds exert their cytotoxic and anti-proliferative effects through the modulation of critical cellular processes including cell cycle progression, apoptosis, autophagy, ferroptosis, and metastasis. The diverse bioactivity of Eupalin derivatives stems from their ability to target multiple, often interconnected, signaling pathways crucial for cancer cell survival and proliferation. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of key Eupalin derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and experimental workflows.
Core Mechanisms of Action
The anti-cancer activity of Eupalin derivatives is not attributed to a single mode of action but rather a synergistic interplay of effects on various cellular functions. The primary mechanisms are detailed below.
Cell Cycle Arrest
Eupalin derivatives have been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.
-
Eupalinolide A (EA): In Non-Small Cell Lung Cancer (NSCLC) cells (A549 and H1299), EA treatment leads to an arrest in the G2/M phase of the cell cycle.[1][2] This is associated with a significant decrease in the expression of key regulatory proteins CDC25C and cyclin B1.[1] Conversely, in hepatocellular carcinoma cells, EA induces cell cycle arrest at the G1 phase, accompanied by the downregulation of CDK2, CDK4, cyclin E1, and cyclin D1.[3]
-
Eupalinolide J (EJ): In human prostate cancer cells, EJ causes cell cycle arrest at the G0/G1 phase.[4]
-
Eupafolin: This derivative induces S phase arrest in certain breast cancer cell lines, as evidenced by a decrease in the expression of CDK2, CDK4, and cyclin B1.[5] In other breast cancer models, it has been shown to cause G0/G1 phase arrest.[6]
-
Eupatorin (B191229): In MCF-7 and MDA-MB-231 breast cancer cells, eupatorin treatment leads to cell cycle arrest at the sub G0/G1 phase.[7]
Induction of Programmed Cell Death
A significant component of the anti-cancer effect of Eupalin derivatives is their ability to induce programmed cell death, primarily through apoptosis and, in some cases, ferroptosis and autophagy.
-
Apoptosis:
-
Eupalinolide A (EA): Promotes apoptosis in NSCLC cells, significantly increasing the total apoptotic rate.[1][2]
-
Eupalinolide J (EJ): Induces apoptosis in human prostate cancer cells, demonstrated by DAPI staining and flow cytometric analysis.[4] This is accompanied by the activation of caspase-3 and caspase-9.[4]
-
Eupafolin: Increases the apoptotic ratio in breast cancer cells, associated with an increased expression of Bax and cleaved caspase-3, and decreased expression of Bcl-2.[5][6]
-
Eupatorin: Induces apoptosis in breast cancer cells primarily through the intrinsic pathway, with a higher activation of caspase-9 compared to caspase-8.[7] It also upregulates other pro-apoptotic genes like Bak1, Bax, Bad, cytochrome c, and SMAC/Diablo.[7]
-
-
Ferroptosis:
-
Autophagy:
Inhibition of Metastasis and Angiogenesis
Eupalin derivatives have demonstrated potential in curbing the metastatic spread of cancer cells.
-
Eupalinolide J (EJ): Inhibits cancer cell metastasis by promoting the ubiquitin-dependent degradation of STAT3.[8][9][10] This leads to the downregulation of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for extracellular matrix degradation and invasion.[8][9]
-
Eupalinilide B: Suppresses epithelial-mesenchymal transition (EMT) in laryngeal cancer cells, a key process in metastasis.[11] This is evidenced by the increased expression of E-cadherin and decreased expression of N-cadherin.[11]
-
Eupafolin: Reduces the migration and invasion ability of breast cancer cells.[5]
-
Eupatorin: Prevents the migration and invasion of MDA-MB-231 breast cancer cells and inhibits angiogenic sprouting in an ex vivo mouse aorta ring assay.[7]
Quantitative Data on the Effects of Eupalin Derivatives
The following tables summarize the quantitative data from various studies on the effects of Eupalin derivatives on cancer cells.
Table 1: IC50 Values of Eupalin Derivatives in Various Cancer Cell Lines
| Derivative | Cancer Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| Eupalinilide B | TU686 (Laryngeal) | 6.73 | 48/72 | [11] |
| Eupalinilide B | TU212 (Laryngeal) | 1.03 | 48/72 | [11] |
| Eupalinilide B | M4e (Laryngeal) | 3.12 | 48/72 | [11] |
| Eupalinilide B | AMC-HN-8 (Laryngeal) | 2.13 | 48/72 | [11] |
| Eupalinilide B | Hep-2 (Laryngeal) | 9.07 | 48/72 | [11] |
| Eupalinilide B | LCC (Laryngeal) | 4.20 | 48/72 | [11] |
| Eupatorin | MCF-7 (Breast) | > 20 µg/mL | 24 | [7] |
| Eupatorin | MDA-MB-231 (Breast) | > 20 µg/mL | 24 | [7] |
| Eupatorin | MCF-7 (Breast) | 5 µg/mL | 48 | [7] |
| Eupatorin | MDA-MB-231 (Breast) | 5 µg/mL | 48 | [7] |
| Eupatorin | MCF-10a (Normal Breast) | 30 µg/mL | 48 | [7] |
Table 2: Effect of Eupalinolide A on Cell Cycle Distribution and Apoptosis in NSCLC Cells
| Cell Line | Treatment | G2/M Phase Cells (%) | Total Apoptotic Rate (%) | Reference |
| A549 | Control | 2.91 | 1.79 | [1][2] |
| A549 | Eupalinolide A | 21.99 | 47.29 | [1][2] |
| H1299 | Control | 8.22 | 4.66 | [1][2] |
| H1299 | Eupalinolide A | 18.91 | 44.43 | [1][2] |
Table 3: Effect of Eupafolin on Cell Cycle Distribution in Breast Cancer Cells
| Cell Line | Treatment | S Phase Cells (%) | Reference |
| MDA-MB-231 | Control | 32.84 | [5] |
| MDA-MB-231 | Eupafolin | 48.13 | [5] |
| MCF-7 | Control | 24.72 | [5] |
| MCF-7 | Eupafolin | 32.30 | [5] |
Key Signaling Pathways Modulated by Eupalin Derivatives
The anti-cancer effects of Eupalin derivatives are mediated through the modulation of several key signaling pathways that are often dysregulated in cancer.
-
AMPK/mTOR/SCD1 Pathway (Eupalinolide A): In NSCLC, Eupalinolide A activates the ROS-AMPK-mTOR signaling pathway, which in turn downregulates stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in lipid metabolism.[1] This disruption of lipid metabolism contributes to the induction of ferroptosis and apoptosis.[1]
-
STAT3 Pathway (Eupalinolide J): Eupalinolide J acts as a STAT3 degrader, promoting its ubiquitin-dependent degradation.[8][9][10] This inhibits the transcriptional activity of STAT3, leading to the downregulation of its target genes, including the metastasis-related proteins MMP-2 and MMP-9.[8][9]
-
PI3K/Akt/mTOR Pathway (Eupafolin, Eupatorin): Eupafolin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in breast cancer cells.[5][6] Similarly, Eupatorin blocks the Phospho-Akt pathway in breast cancer cells.[7] This pathway is a central regulator of cell growth, proliferation, and survival.
-
MAPK Pathway (Eupafolin, Eupatorin): The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another target of Eupalin derivatives. Eupafolin inhibits the MAPK pathway in breast cancer cells.[5] Eupatorin has been shown to inhibit H2O2-induced activation of ERK and JNK in gastric cells.[12] The ROS/ERK signaling pathway is activated by Eupalinolide A in hepatocellular carcinoma to induce autophagy.[3][13]
-
NF-κB Pathway (Eupafolin, Eupatorin): The NF-κB signaling pathway, which plays a critical role in inflammation and cancer, is inhibited by Eupafolin in breast cancer cells[5] and by Eupatorin in gastric cells.[12]
-
LSD1 Inhibition (Eupalinilide B): Eupalinilide B acts as a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that is overexpressed in many cancers and plays a role in cell proliferation and EMT.[11]
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the studies on Eupalin derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized, and the absorbance is measured.[14]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of the Eupalin derivative for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[15]
-
Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[16][17]
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., Propidium Iodide - PI, DAPI).[16][18] The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[16]
-
Protocol:
-
Harvest cells after treatment with the Eupalin derivative.
-
Wash the cells with PBS and fix them in cold 70-75% ethanol (B145695) overnight at 4°C.[1]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a fluorescent DNA dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).[1]
-
Incubate for 30-60 minutes in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histogram is analyzed using cell cycle analysis software to determine the percentage of cells in each phase.
-
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies.
-
Protocol:
-
Lyse the treated and control cells in RIPA buffer to extract total protein.[1]
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[1][11]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
-
Migration and Invasion Assays
-
Wound Healing Assay:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh media with or without the Eupalin derivative.
-
Capture images of the wound at different time points (e.g., 0, 24, 48 hours).
-
Measure the wound closure area to assess cell migration.
-
-
Transwell Invasion Assay:
-
Use a Transwell chamber with a Matrigel-coated porous membrane.
-
Seed cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.[3]
-
Add the Eupalin derivative to the upper or both chambers.
-
Incubate for a specific period (e.g., 24-48 hours).
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.[3]
-
Count the number of stained cells under a microscope to quantify invasion.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Eupalin derivatives and a typical experimental workflow.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupafolin induces apoptosis and autophagy of breast cancer cells through PI3K/AKT, MAPKs and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eupatilin inhibits H(2)O(2)-induced apoptotic cell death through inhibition of mitogen-activated protein kinases and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. biocompare.com [biocompare.com]
The Anti-Inflammatory Properties of Eupalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalin, a flavonoid found in various plant species, has demonstrated significant anti-inflammatory properties in a range of preclinical studies. This technical guide provides an in-depth overview of the current understanding of Eupalin's mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The evidence presented herein highlights Eupalin's potential as a lead compound for the development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Flavonoids, a class of polyphenolic secondary metabolites in plants, have long been recognized for their diverse pharmacological activities, including potent anti-inflammatory effects. Eupalin (5,7-dihydroxy-3',4',6-trimethoxyflavone), a flavonoid isolated from plants of the Artemisia and Eupatorium genera, has emerged as a promising anti-inflammatory candidate. This document synthesizes the existing scientific literature on the anti-inflammatory properties of Eupalin, with a focus on its molecular mechanisms.
Molecular Mechanisms of Anti-Inflammatory Action
Eupalin exerts its anti-inflammatory effects by modulating key signaling pathways and cellular processes involved in the inflammatory cascade. The primary mechanisms identified to date include the inhibition of the NF-κB and MAPK signaling pathways, and the modulation of NADPH oxidase activity.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Eupatilin, a closely related and often interchangeably named compound, has been shown to potently inhibit this pathway.[1][2][3] In TNF-α-stimulated nucleus pulposus cells, Eupatilin significantly inhibited the phosphorylation of IκBα and the p65 subunit of NF-κB.[1][2][3] This inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering the NF-κB dimer in the cytoplasm and blocking its translocation to the nucleus.[1][2][3] Immunofluorescence studies have confirmed that Eupatilin treatment reduces the nuclear translocation of the p65 subunit.[1][2][3]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, plays a crucial role in transducing extracellular inflammatory signals into intracellular responses. Studies have demonstrated that Eupatilin can significantly downregulate the TNF-α-induced phosphorylation of JNK, p38, and ERK in a dose-dependent manner.[1][2][3] By inhibiting the activation of these key kinases, Eupalin can suppress the downstream expression of inflammatory mediators.
Regulation of NADPH Oxidase (NOX)
NADPH oxidases are a family of enzymes that generate reactive oxygen species (ROS). NOX-derived ROS are important signaling molecules in inflammation, and their overproduction can lead to oxidative stress and tissue damage. Eupalin has been identified as a modulator of NOX activity. Specifically, it has been shown to decrease the translocation of the p47phox subunit to the cell membrane in human fibroblasts. The p47phox subunit is a critical component of the NOX2 complex, and its translocation is essential for enzyme activation. By inhibiting this process, Eupalin can reduce the production of inflammatory ROS.
Quantitative Data on Anti-Inflammatory Effects
While numerous studies have qualitatively demonstrated the anti-inflammatory effects of Eupalin and its close analog Eupatilin, there is a limited amount of publicly available quantitative data, such as IC50 values. The following table summarizes the available data from in vitro studies. It is important to note that "Eupatilin" is used in more recent literature and may refer to the same or a very similar compound as "Eupalin."
| Compound | Assay | Cell Line | Stimulant | Measured Effect | IC50 / Effective Concentration | Reference |
| Eupatilin | Western Blot | Nucleus Pulposus Cells | TNF-α (20 ng/mL) | Inhibition of p-IκBα, p-p65, p-JNK, p-p38, p-ERK | 6.25 µM, 12.5 µM (Significant Inhibition) | [1][2][3] |
| Eupafolin (related flavonoid) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Inhibition of NO release | IC50 = 6 µM |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory properties of Eupalin.
In Vitro Anti-Inflammatory Assays
-
Cell Lines: RAW 264.7 (murine macrophage-like cells) or primary cells like nucleus pulposus cells are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of Eupalin (or Eupatilin, e.g., 6.25 µM, 12.5 µM) for a specified period (e.g., 2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (e.g., 20 ng/mL) for a defined duration (e.g., 20 minutes for phosphorylation studies, 24 hours for cytokine production).[1][2][3]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C. After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression.
-
Sample Collection: Cell culture supernatants are collected after the treatment period.
-
ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vivo Anti-Inflammatory Models
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Experimental Groups: Animals are typically divided into a control group, an LPS-only group, and LPS + Eupalin/Eupatilin treatment groups at various doses.
-
Procedure: Eupalin/Eupatilin is administered (e.g., intraperitoneally or orally) approximately 1 hour before the induction of inflammation by an intraperitoneal injection of LPS.
-
Outcome Measures: At a specified time point after LPS injection, animals are euthanized, and blood and tissue samples (e.g., lung, kidney) are collected. Serum levels of inflammatory cytokines are measured by ELISA. Tissue samples can be processed for histological analysis (e.g., H&E staining) and Western blot analysis of inflammatory signaling proteins.
-
Animal Model: Wistar rats or Swiss albino mice are frequently used.
-
Procedure: Animals are pre-treated with Eupalin/Eupatilin or a vehicle control. After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw.
-
Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Eupalin and a general experimental workflow for its in vitro evaluation.
Caption: Eupalin's inhibition of NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for in vitro evaluation of Eupalin.
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory potential of Eupalin. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways, key regulators of the inflammatory response, positions it as a promising candidate for further investigation. The data from in vitro and in vivo models demonstrate its efficacy in reducing the production of pro-inflammatory mediators and mitigating inflammatory damage.
Future research should focus on several key areas to advance the development of Eupalin as a therapeutic agent:
-
Quantitative Pharmacological Profiling: Comprehensive dose-response studies are needed to determine the IC50 values of Eupalin for the inhibition of a wider range of inflammatory cytokines and enzymes in various cell types.
-
In Vivo Efficacy in Chronic Models: While acute models have shown promise, evaluating the efficacy of Eupalin in chronic inflammatory disease models (e.g., collagen-induced arthritis, inflammatory bowel disease models) is crucial.
-
Pharmacokinetics and Safety: Detailed pharmacokinetic and toxicological studies are essential to assess the bioavailability, metabolism, and safety profile of Eupalin.
-
Structure-Activity Relationship (SAR) Studies: SAR studies could identify the key structural features of Eupalin responsible for its anti-inflammatory activity, potentially leading to the design of more potent and selective analogs.
References
- 1. Frontiers | Eupatilin attenuates the senescence of nucleus pulposus cells and mitigates intervertebral disc degeneration via inhibition of the MAPK/NF-κB signaling pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Eupatilin attenuates the senescence of nucleus pulposus cells and mitigates intervertebral disc degeneration via inhibition of the MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Profile of Eupalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalin, a flavonoid found in Artemisia species, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. This technical guide provides an in-depth overview of the in vitro antioxidant activities of Eupalin, detailing its radical scavenging capabilities and its influence on cellular antioxidant defense mechanisms. The information presented herein is intended to support further research and development of Eupalin as a potential antioxidant agent.
Direct Radical Scavenging Activity
Eupalin has demonstrated the ability to directly scavenge free radicals, a key mechanism of antioxidant action. While specific IC50 values for pure Eupalin in DPPH and ABTS assays are not widely reported in the currently available literature, studies on extracts containing Eupalin and related flavonoids provide evidence of its radical scavenging potential. For context, various flavonoid compounds exhibit a wide range of IC50 values in these assays, often influenced by their chemical structure. Further studies are warranted to determine the precise IC50 values for purified Eupalin in these standardized assays.
One study highlighted that Eupalin remarkably protects fatty acids and cholesterol against oxidative degradation by scavenging lipoperoxyl radicals[1].
Cellular Antioxidant Effects
Beyond direct radical scavenging, Eupalin exerts antioxidant effects at a cellular level by modulating endogenous antioxidant defense systems.
Reduction of Reactive Oxygen Species (ROS)
In cellular models, Eupalin has been shown to mitigate oxidative stress by reducing the levels of intracellular reactive oxygen species (ROS). Treatment with Eupalin has been observed to inhibit ROS production induced by various stressors[2][3]. For instance, in fine particulate matter-exposed human bronchial epithelial cells, Eupalin significantly inhibited ROS production in a dose-dependent manner[3]. Similarly, in porcine oocytes, supplementation with Eupatilin (B1662920) reduced the levels of reactive oxygen species[4][5].
Modulation of the Nrf2 Signaling Pathway
A primary mechanism underlying the cellular antioxidant effects of Eupalin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like Eupalin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription[6].
Eupalin has been shown to induce the nuclear translocation of Nrf2[1]. This activation of the Nrf2 pathway leads to the upregulation of several downstream antioxidant enzymes.
Downstream Targets of Eupalin-Mediated Nrf2 Activation:
-
Heme Oxygenase-1 (HO-1): Eupalin treatment has been demonstrated to increase the expression of HO-1, an enzyme with potent antioxidant and anti-inflammatory properties[1][2].
-
Other Antioxidant Enzymes: The activation of Nrf2 by Eupalin likely leads to the increased expression of other crucial antioxidant enzymes, such as glutamate-cysteine ligase (GCL), which is involved in the synthesis of the major intracellular antioxidant glutathione (B108866) (GSH)[7][8].
The activation of the Nrf2 pathway by Eupalin is influenced by upstream signaling kinases. Studies suggest the involvement of the PI3K/Akt and MAPK pathways in the Eupalin-induced Nrf2 activation and subsequent HO-1 expression[1].
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Eupalin
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep violet color.
-
Preparation of Eupalin and Control Solutions: Prepare a stock solution of Eupalin in a suitable solvent (e.g., methanol). From this stock, prepare a series of dilutions to test a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
To the wells of a 96-well plate, add a specific volume of the Eupalin dilutions or the positive control.
-
Add the DPPH solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of Eupalin.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Eupalin
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and a stock solution of potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of approximately 0.7 at 734 nm.
-
-
Preparation of Eupalin and Control Solutions: Prepare serial dilutions of Eupalin and a positive control as described for the DPPH assay.
-
Assay Procedure:
-
Add a small volume of the Eupalin dilutions or the positive control to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Include a control well with only the solvent and the ABTS•+ solution.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity and IC50: Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
Materials:
-
Human hepatocarcinoma HepG2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Eupalin
-
Positive control (e.g., Quercetin)
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells into a black 96-well microplate and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and wash the cells.
-
Treat the cells with various concentrations of Eupalin or the positive control, along with the DCFH-DA probe, and incubate.
-
-
Induction of Oxidative Stress: After the incubation period, add the AAPH solution to induce peroxyl radical formation.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) at regular intervals.
-
Calculation of CAA: The CAA value is calculated based on the area under the fluorescence curve. The results can be expressed as quercetin (B1663063) equivalents.
Visualizations
Conclusion
Eupalin exhibits significant in vitro antioxidant effects through both direct radical scavenging and the modulation of cellular antioxidant defense pathways, primarily via the activation of the Nrf2 signaling cascade. This leads to the upregulation of protective enzymes such as HO-1, thereby reducing cellular oxidative stress. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of Eupalin as a novel antioxidant agent. Further research is encouraged to establish definitive quantitative data for pure Eupalin in standardized antioxidant assays to fully characterize its potency.
References
- 1. The dietary flavonoid eupatilin attenuates in vitro lipid peroxidation and targets lipid profile in cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupatilin protects gastric epithelial cells from oxidative damage and down-regulates genes responsible for the cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Supplementation with Eupatilin during In Vitro Maturation Improves Porcine Oocyte Developmental Competence by Regulating Oxidative Stress and Endoplasmic Reticulum Stress | MDPI [mdpi.com]
- 5. Supplementation with Eupatilin during In Vitro Maturation Improves Porcine Oocyte Developmental Competence by Regulating Oxidative Stress and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer | eLife [elifesciences.org]
Eupalin's Role in Modulating Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalin is a term that may refer to a class of natural compounds, with specific derivatives such as Eupalinolide A, B, J, and O being the subject of recent scientific investigation for their potential therapeutic properties, particularly in oncology. These sesquiterpene lactones, primarily isolated from plants of the Eupatorium genus, have demonstrated the ability to modulate a variety of cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. This technical guide provides an in-depth overview of the current understanding of how these Eupalinolide compounds impact key signaling cascades, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular pathways involved. The findings summarized herein are based on in vitro and in vivo studies on various cancer cell lines, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma, triple-negative breast cancer, and pancreatic cancer.
Quantitative Data on the Effects of Eupalinolides
The following tables summarize the quantitative effects of different Eupalinolide compounds on various cancer cell lines as reported in the cited literature.
Table 1: Effect of Eupalinolide A on Cell Cycle Progression and Apoptosis
| Cell Line | Treatment | Parameter | Result | Reference |
| A549 (NSCLC) | Eupalinolide A | G2/M Phase Cells | Increase from 2.91% to 21.99% | [1] |
| H1299 (NSCLC) | Eupalinolide A | G2/M Phase Cells | Increase from 8.22% to 18.91% | [1] |
| A549 (NSCLC) | Eupalinolide A | Total Apoptotic Rate | Increase from 1.79% to 47.29% | [1] |
| H1299 (NSCLC) | Eupalinolide A | Total Apoptotic Rate | Increase from 4.66% to 44.43% | [1] |
| MHCC97-L & HCCLM3 (Hepatocellular Carcinoma) | 14 and 28 µM Eupalinolide A | G1 Phase Cells | Significant Increase | [2] |
Table 2: Effect of Eupalinolide A on Protein Expression and ROS Production
| Cell Line | Treatment | Target | Effect | Reference |
| A549 (NSCLC) | Eupalinolide A | SCD1 Expression | Reduced by 34% | [3] |
| H1299 (NSCLC) | Eupalinolide A | SCD1 Expression | Reduced by 48% | [3] |
| A549 (NSCLC) | Eupalinolide A | ROS Production | 2.46-fold increase | [1][3] |
| H1299 (NSCLC) | Eupalinolide A | ROS Production | 1.32-fold increase | [1][3] |
Table 3: IC50 Values of Eupalinolide J in Triple-Negative Breast Cancer Cells
| Cell Line | Compound | IC50 Value | Reference |
| MDA-MB-231 | Eupalinolide J | 3.74 ± 0.58 µM | [4][5] |
| MDA-MB-468 | Eupalinolide J | 4.30 ± 0.39 µM | [4][5] |
Modulated Cellular Signaling Pathways
Eupalinolides have been shown to interfere with several critical signaling pathways that are often dysregulated in cancer.
ROS/ERK Signaling Pathway (Modulated by Eupalinolide A)
In hepatocellular carcinoma cells, Eupalinolide A has been found to induce autophagy-mediated cell death through the activation of the ROS/ERK signaling pathway.[2][6] The proposed mechanism involves an increase in intracellular Reactive Oxygen Species (ROS), which in turn activates the Extracellular signal-regulated kinase (ERK) pathway, leading to autophagy.
AMPK/mTOR/SCD1 Signaling Pathway (Modulated by Eupalinolide A)
In non-small cell lung cancer (NSCLC) cells, Eupalinolide A activates the ROS-AMPK-mTOR signaling pathway to modulate lipid metabolism, ultimately leading to apoptosis and ferroptosis.[1] This pathway involves the downregulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme critical for the synthesis of unsaturated fatty acids.
STAT3 Signaling Pathway (Modulated by Eupalinolide J)
Eupalinolide J has been identified as an inhibitor of the STAT3 signaling pathway in triple-negative breast cancer (TNBC) cells.[4][7] It promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.[7][8]
Akt/p38 MAPK Signaling Pathway (Modulated by Eupalinolide O)
In human triple-negative breast cancer cells, Eupalinolide O induces apoptosis by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[9] This involves the inhibition of Akt phosphorylation and the upregulation of p38 phosphorylation.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature on Eupalinolides. For specific concentrations, incubation times, and reagents, it is crucial to consult the original research articles.
General Experimental Workflow
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[8]
-
Treatment: Treat the cells with various concentrations of the Eupalinolide compound for a specified duration (e.g., 48 hours).[8]
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.[8]
-
Formazan (B1609692) Solubilization: Dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the Eupalinolide compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against the target proteins (e.g., STAT3, Akt, p38, caspases, cyclins), followed by incubation with a corresponding secondary antibody.[10]
-
Detection: Visualize the protein bands using an appropriate detection system.
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Extract total RNA from treated cells using a suitable kit.[1]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[1]
-
qPCR: Perform quantitative real-time PCR using specific primers for the genes of interest and a suitable qPCR master mix.[1]
-
Data Analysis: Analyze the relative gene expression levels, often normalized to a housekeeping gene.
Conclusion
The available scientific literature strongly suggests that Eupalinolide compounds are potent modulators of key cellular signaling pathways implicated in cancer progression. Their ability to induce apoptosis, cell cycle arrest, and autophagy, while inhibiting cell proliferation and metastasis, through pathways such as ROS/ERK, AMPK/mTOR, and STAT3, highlights their potential as promising candidates for the development of novel anticancer therapeutics. Further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate their therapeutic efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of Eupalin and its derivatives.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-EPMC6761301 - Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells <i>via</i> Targeting STAT3 Signaling Pathway. - OmicsDI [omicsdi.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Preliminary Cytotoxicity Screening of Eupatilin and Eupalinolides
Disclaimer: The term "Eupalin" does not correspond to a well-documented compound in the scientific literature. This guide provides a comprehensive overview of the preliminary cytotoxicity screening of two related and well-researched compounds: Eupatilin , a flavonoid, and Eupalinolides , a class of sesquiterpene lactones. It is presumed that the intended subject of inquiry was one of these compounds.
Audience: Researchers, scientists, and drug development professionals.
This technical guide details the methodologies for assessing the cytotoxic effects of Eupatilin and Eupalinolides, presents collated data from various studies, and visualizes the associated molecular pathways.
Introduction to Eupatilin and Eupalinolides
Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a flavonoid isolated from plants of the Artemisia species. It has been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Eupalinolides are a group of sesquiterpene lactones extracted from Eupatorium lindleyanum. Various isoforms, such as Eupalinolide B, J, and O, have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting tumor growth through various signaling pathways.[4][5][6]
Quantitative Cytotoxicity Data
The following tables summarize the cytotoxic and pro-apoptotic effects of Eupatilin and various Eupalinolides on a range of cancer cell lines.
Table 1: IC50 Values of Eupatilin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| YD-10B | Oral Squamous Carcinoma | 24 | 68.79 |
| 48 | 52.69 | ||
| 72 | 50.55 | ||
| AGS | Gastric Cancer | 72 | 100 |
| 786-O | Renal Cancer | 72 | ~20-40 |
| U-937 | Leukemia | Not Specified | 1.6 ± 0.6 |
| MIA-PaCa2 | Pancreatic Cancer | 24 | >30 |
| SH-SY5Y | Neuroblastoma | 24 | >30 |
| MCF-7 | Breast Adenocarcinoma | 24 | >30 |
Data compiled from multiple sources.[1][7][8][9][10]
Table 2: IC50 Values of Eupalinolides in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Eupalinolide B | TU212 | Laryngeal Cancer | Not Specified | 1.03 |
| M4e | Laryngeal Cancer | Not Specified | 3.12 | |
| AMC-HN-8 | Laryngeal Cancer | Not Specified | 2.13 | |
| LCC | Laryngeal Cancer | Not Specified | 4.20 | |
| TU686 | Laryngeal Cancer | Not Specified | 6.73 | |
| Hep-2 | Laryngeal Cancer | Not Specified | 9.07 | |
| Eupalinolide J | DU-145 | Prostate Cancer | 72 | 2.39 ± 0.17 |
| PC-3 | Prostate Cancer | 72 | 2.89 ± 0.28 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 3.74 ± 0.58 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 72 | 4.30 ± 0.39 | |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 48 | 7.06 |
| 72 | 3.03 | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 5.85 | |
| 72 | 3.57 |
Data compiled from multiple sources.[5][11][12]
Table 3: Apoptotic Effects of Eupatilin and Eupalinolides
| Compound | Cell Line | Concentration (µM) | Incubation Time (hours) | Observed Effect |
| Eupatilin | A375 (Melanoma) | 150 | 24 | 13.05% Apoptosis |
| 300 | 24 | 29.2% Apoptosis | ||
| YD-10B (Oral Cancer) | 50 | 48 | ~4-fold increase in Annexin V positive cells | |
| 786-O (Renal Cancer) | 10, 20, 40 | Not Specified | Increased apoptosis and caspase-3 activity | |
| PC3 (Prostate Cancer) | 12.5 - 50 | Not Specified | Upregulation of caspase 3, Bax, and cytochrome c | |
| Eupalinolide J | PC-3, DU-145 | 2.5, 5, 10 | 24 | Increased Apoptosis |
| Eupalinolide O | TNBC Cells | 5, 10 | 48 | Increased apoptosis |
Data compiled from multiple sources.[7][8][12][13][14]
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Eupatilin or Eupalinolide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[15] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the overnight medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[15]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Membrane Integrity Assay (LDH Assay)
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates with cultured and treated cells
-
Microplate reader
Protocol:
-
Prepare Controls: Set up the following controls on the same plate as the treated cells:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the lysis solution provided in the kit (typically Triton X-100) 30-45 minutes before the assay endpoint.[9][18]
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration as the test compound.
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at approximately 250 x g for 3-5 minutes.[19]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[19]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[19]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[19]
-
Data Analysis: First, subtract the 680 nm absorbance value from the 490 nm absorbance value for all wells. Then, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated cells in suspension
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.[20]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and once with 1X Binding Buffer, centrifuging between each wash.[21]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[23]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and molecular signaling pathways affected by Eupatilin and Eupalinolides.
References
- 1. Design, Synthesis, and Antitumor Activity of Novel Eupatilin Derivatives Based on the Mannich Reaction [jstage.jst.go.jp]
- 2. Eupatilin prevents H2O2-induced oxidative stress and apoptosis in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eupatilin Suppresses Pancreatic Cancer Cells via Glucose Uptake Inhibition, AMPK Activation, and Cell Cycle Arrest | Anticancer Research [ar.iiarjournals.org]
- 11. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eupalinolide K | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Eupatilin Inhibits the Proliferation and Migration of Prostate Cancer Cells through Modulation of PTEN and NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. 3.5.3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kumc.edu [kumc.edu]
The Bioactive Potential of Eupatilin: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatilin (B1662920), a lipophilic flavonoid primarily isolated from Artemisia species, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities.[1][2] Extensive research has demonstrated its potent anti-inflammatory, anticancer, and antioxidant properties, suggesting its potential as a therapeutic agent for a range of human diseases.[3] This technical guide provides an in-depth review of the current literature on the bioactivities of eupatilin, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Eupatilin, with the chemical formula C18H16O7, exerts its biological effects through the modulation of various cellular signaling cascades.[1] Notably, it has been shown to inhibit the NF-κB pathway, a key regulator of inflammation, and to interfere with pro-survival pathways in cancer cells, such as PI3K/AKT and MAPK.[1][3] Its ability to induce apoptosis and inhibit cell migration and invasion in various cancer models underscores its potential as an anticancer agent.[4][5] Furthermore, evidence suggests that eupatilin possesses antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage.[6]
This document aims to serve as a comprehensive resource for researchers and drug development professionals by summarizing the key quantitative findings, providing detailed experimental protocols for assessing its bioactivities, and visualizing the intricate signaling pathways and experimental workflows involved in its mechanism of action.
Quantitative Bioactivity Data of Eupatilin
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of eupatilin as reported in the literature.
Table 1: Anticancer Activity of Eupatilin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| YD-10B | Oral Squamous Carcinoma | 68.79 | 24 | MTS |
| 52.69 | 48 | MTS | ||
| 50.55 | 72 | MTS | ||
| HCT116 | Colon Cancer | >25 | Not Specified | Cell Proliferation |
| HT29 | Colon Cancer | >50 | Not Specified | Cell Proliferation |
| PC3 | Prostate Cancer | 12.5 - 50 | Not Specified | MTT |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | MTT |
| U87MG | Glioma | 12.5, 25, 50 (Inhibitory) | 24 | MTT |
| LN229 | Glioma | (Inhibitory) | Not Specified | MTT |
| AGS | Gastric Cancer | (Induces Apoptosis) | Not Specified | Not Specified |
Table 2: Anti-inflammatory Activity of Eupatilin
| Model | Parameter | ID50 / Inhibition | Assay |
| Croton oil-induced dermatitis (mouse ear) | Edema | ID50 = 0.28 µmol/cm² | In vivo |
| Granulocyte infiltrate | 32% inhibition (at 0.30 µmol/cm²) | In vivo | |
| LPS-stimulated RAW264.7 cells | p-NF-κB p65 | Significant inhibition | Western Blot |
| p-p38 MAPK | Significant inhibition | Western Blot | |
| p-Erk | Significant inhibition | Western Blot | |
| p-JNK | Significant inhibition | Western Blot | |
| H. pylori-infected AGS cells | IL-1β, TNF-α, IL-6, IL-8, MCP-1 | Significant reduction | Western Blot, RT-PCR |
Table 3: Antioxidant Activity of Eupatilin
| Assay | Model | Effect |
| Lipid peroxidation | In vitro (cholesterol and phospholipid membranes) | Protection against oxidative degradation |
| Oxidative Stress | Cancer HeLa cells | Attenuated |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of eupatilin's bioactivities.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of eupatilin (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of detergent reagent (e.g., SDS-HCl solution) to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of eupatilin that inhibits cell growth by 50%, can be determined from the dose-response curve.
Cell Migration and Invasion Assessment (Transwell Assay)
The Transwell assay, or Boyden chamber assay, is used to assess the migratory and invasive potential of cells in vitro.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane (typically 8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve them for several hours. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert. In the lower chamber, add a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration but not proliferation (e.g., 2-24 hours).
-
Cell Removal and Fixation: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the lower surface of the membrane with a fixative such as methanol (B129727) or 4% paraformaldehyde.
-
Staining and Visualization: Stain the migrated cells with a dye like crystal violet. Visualize and count the stained cells under a microscope.
-
Data Analysis: Quantify the number of migrated cells per field of view. Compare the migration/invasion of eupatilin-treated cells to that of control cells.
Western Blot Analysis of NF-κB Signaling Pathway
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the effects of eupatilin on signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with eupatilin and/or an inflammatory stimulus (e.g., LPS). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest in the NF-κB pathway (e.g., p-p65, p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize them to a loading control such as β-actin or GAPDH.
In Vivo Xenograft Model for Anticancer Activity
In vivo xenograft models are essential for evaluating the anticancer efficacy of eupatilin in a living organism.
Protocol:
-
Cell Culture and Implantation: Culture the desired cancer cell line (e.g., 1-2 x 10⁷ cells) and subcutaneously inject them into the flank of immunocompromised mice (e.g., BALB/c nude mice).[8]
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[8] Randomly assign the tumor-bearing mice into control and treatment groups.
-
Drug Administration: Administer eupatilin to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). The tumor volume can be calculated using the formula: Volume = 0.5 × length × width².[9]
-
Monitoring: Monitor the body weight and overall health of the mice throughout the experiment as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analyses such as histopathology or Western blotting on the tumor tissue.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the control and eupatilin-treated groups to determine the in vivo anticancer efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by eupatilin and a general experimental workflow for investigating its bioactivities.
Signaling Pathways
Caption: Key signaling pathways modulated by Eupatilin.
Experimental Workflow
Caption: Experimental workflow for evaluating Eupatilin's bioactivities.
Conclusion
Eupatilin has demonstrated a remarkable spectrum of bioactivities, positioning it as a promising candidate for further preclinical and clinical investigation. Its well-documented anti-inflammatory and anticancer effects, mediated through the modulation of key signaling pathways such as NF-κB, PI3K/AKT, and MAPK, provide a strong rationale for its therapeutic potential. This technical guide has consolidated the available quantitative data, provided detailed experimental protocols to facilitate further research, and visualized the complex molecular interactions and experimental workflows. As research progresses, a deeper understanding of its mechanisms of action and its efficacy in various disease models will be crucial for translating the potential of eupatilin into tangible clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Topical anti-inflammatory activity of Eupatilin, a lipophilic flavonoid from mountain wormwood ( Artemisia umbelliformis Lam.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dietary flavonoid eupatilin attenuates in vitro lipid peroxidation and targets lipid profile in cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Ethnobotanical Landscape of Eupalin-Containing Plants: A Technical Guide for Researchers
An in-depth exploration of the traditional uses, phytochemical properties, and pharmacological mechanisms of plants containing eupalin (B12785242), a flavonoid with significant therapeutic potential.
Introduction
For centuries, various cultures around the world have utilized plants from the Eupatorium genus for medicinal purposes. Traditional applications of these plants, commonly known as boneset or thoroughwort, include the treatment of fevers, colds, inflammatory conditions, and even cancer. Modern phytochemical research has identified eupalin, a lipophilic flavonoid, as one of the key bioactive constituents responsible for the therapeutic effects of these plants. This technical guide provides a comprehensive overview of the ethnobotanical uses of eupalin-containing plants, supported by quantitative data, detailed experimental protocols, and an exploration of the underlying molecular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel therapeutics from natural sources.
Ethnobotanical Uses of Eupatorium Species
Plants belonging to the Eupatorium genus have a rich history of use in traditional medicine across North America, Europe, and Asia. The most well-documented ethnobotanical applications are for the treatment of febrile and respiratory illnesses. For instance, Eupatorium perfoliatum was traditionally used by Native Americans and early European settlers to induce sweating and break fevers associated with influenza and the common cold.[1] Its common name, "boneset," is believed to have originated from its use in treating the severe bone and muscle pain associated with dengue fever, also known as "break-bone fever."
Beyond its diaphoretic properties, various Eupatorium species have been traditionally employed for their anti-inflammatory, analgesic, and antimicrobial effects.[2] Traditional uses also extend to the management of conditions such as rheumatism, malaria, and various infections.[1][3] Furthermore, some species have been utilized in folk medicine for their purported anticancer properties.[3] These diverse ethnobotanical applications have spurred scientific investigation into the chemical constituents of these plants and their pharmacological activities.
Phytochemistry: Eupalin and Other Bioactive Compounds
The genus Eupatorium is a rich source of a wide array of bioactive secondary metabolites. Phytochemical analyses have revealed the presence of flavonoids, sesquiterpene lactones, triterpenes, benzofurans, pyrrolizidine (B1209537) alkaloids, chromenes, and steroids.[4] Among the flavonoids, eupalin (6-methoxy-5,7,3',4'-tetrahydroxyflavone) has garnered significant attention for its potent biological activities.
Quantitative Analysis of Eupalin
The concentration of eupalin can vary between different Eupatorium species and is influenced by factors such as geographic location, harvest time, and the plant part used. High-performance liquid chromatography (HPLC) is a standard method for the quantification of eupalin in plant extracts.
Table 1: Quantitative Analysis of Eupalin in Eupatorium Species
| Plant Species | Plant Part | Eupalin Content (% dry weight) | Analytical Method | Reference |
| Eupatorium littorale | Dried Leaves | 0.29% | HPLC-PDA | [1][5][6][7] |
Pharmacological Activities and Mechanism of Action
The traditional uses of eupalin-containing plants are largely supported by modern pharmacological studies demonstrating the anti-inflammatory and anticancer properties of eupalin and related compounds.
Anti-inflammatory Activity
Eupalin exhibits significant anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. In vitro studies have shown that eupalin can inhibit the production of pro-inflammatory mediators. The following table summarizes the in vitro anti-inflammatory activity of eupalin.
Table 2: In Vitro Anti-inflammatory Activity of Eupalin
| Assay | Cell Line/System | IC50 Value | Reference |
| Inhibition of Protein Denaturation | Egg Albumin | 103.21 µg/mL (for a related extract) | [8] |
| Membrane Stabilization | Human Red Blood Cells | 125.02 µg/mL (for a related extract) | [8] |
Anticancer Activity
Eupalin has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer agents. The anticancer activity is often evaluated using the MTT assay, which measures cell viability.
Table 3: In Vitro Anticancer Activity of Eupalin and Related Compounds
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Reference |
| HTB-26 | Breast Cancer | Compound 1 (related structure) | 10-50 | |
| PC-3 | Pancreatic Cancer | Compound 1 (related structure) | 10-50 | |
| HepG2 | Hepatocellular Carcinoma | Compound 1 (related structure) | 10-50 | |
| HCT116 | Colorectal Cancer | Compound 1 (related structure) | 22.4 | |
| HCT116 | Colorectal Cancer | Compound 2 (related structure) | 0.34 |
Signaling Pathways Modulated by Eupalin
Eupalin exerts its biological effects by interacting with and modulating several intracellular signaling pathways that are critical in the pathogenesis of inflammation and cancer.
1. NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Eupalin and related compounds have been shown to inhibit the activation of the NF-κB pathway.[1] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκBα degradation, eupalin prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
2. PI3K/Akt Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Eupalin has been found to suppress the PI3K/Akt pathway by inhibiting the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition of Akt activation leads to decreased cell proliferation and survival in cancer cells.
3. MAPK/ERK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation, differentiation, and survival. While some related compounds have been shown to modulate this pathway, the precise mechanism of eupalin's interaction with the MAPK/ERK pathway requires further investigation. It is hypothesized that eupalin may influence this pathway at various levels, potentially affecting the phosphorylation cascade that leads to ERK activation.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of eupalin from Eupatorium species.
Extraction and Isolation of Eupalin
The following protocol describes a general procedure for the extraction and isolation of eupalin from the dried leaves of Eupatorium species.
Protocol:
-
Plant Material Preparation: Air-dry the leaves of the Eupatorium species and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane, chloroform, and ethyl acetate. The eupalin will preferentially partition into the ethyl acetate fraction.
-
Column Chromatography: Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots under UV light.
-
Purification: Combine the fractions containing eupalin and further purify by recrystallization or preparative HPLC to obtain pure eupalin.
In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of varying concentrations of eupalin (e.g., 10-100 µg/mL).
-
Control: Prepare a control solution containing 0.2 mL of egg albumin and 4.8 mL of PBS.
-
Incubation: Incubate all the solutions at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of eupalin (e.g., 1-100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability and determine the IC50 value (the concentration of eupalin that inhibits 50% of cell growth).
Conclusion and Future Directions
The ethnobotanical uses of eupalin-containing plants, particularly from the Eupatorium genus, provide a valuable starting point for the discovery of new therapeutic agents. Eupalin has demonstrated significant anti-inflammatory and anticancer activities, which are mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. The data and protocols presented in this guide offer a framework for researchers to further explore the therapeutic potential of eupalin and other bioactive compounds from these traditionally used medicinal plants.
Future research should focus on:
-
Expanding the quantitative analysis of eupalin across a wider range of Eupatorium species to identify high-yielding sources.
-
Conducting comprehensive in vivo studies to validate the in vitro findings and assess the safety and efficacy of eupalin in animal models of inflammation and cancer.
-
Elucidating the precise molecular targets of eupalin within the NF-κB, PI3K/Akt, and MAPK/ERK signaling pathways to gain a deeper understanding of its mechanism of action.
-
Investigating the potential for synergistic effects of eupalin with other phytochemicals present in Eupatorium extracts.
By bridging the gap between traditional knowledge and modern scientific investigation, the study of eupalin-containing plants holds great promise for the development of novel and effective treatments for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Eupalin Extraction from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the extraction and purification of eupalin (B12785242), a flavonol rhamnoside, from plant sources. While eupalin is a specific compound, detailed protocols often focus on the broader class of flavonoids or total extracts from Eupatorium species. This protocol synthesizes established methodologies for flavonoid glycoside extraction to provide a robust procedure applicable for the isolation of eupalin. Additionally, protocols for the extraction of eupalinolides, a distinct class of sesquiterpenoid lactones also found in Eupatorium species, are presented for clarity and comparative purposes.
Introduction to Eupalin
Eupalin is a flavonol rhamnoside, a type of flavonoid glycoside. It is the 3-O-rhamnoside of eupalitin. Flavonoid glycosides are a large and diverse group of secondary metabolites found in plants, known for a wide range of biological activities that are of interest to the pharmaceutical industry. Eupalin has been identified in various plant species, including those from the genus Eupatorium. The extraction and purification of eupalin are essential for its further study and potential therapeutic applications.
General Protocol for Eupalin (Flavonoid Glycoside) Extraction and Purification
This protocol outlines a general yet detailed procedure for the extraction and purification of eupalin from plant material, based on established methods for flavonoid glycosides.
Plant Material Preparation
-
Collection and Identification: Collect the desired plant material (e.g., aerial parts of Eupatorium species). Ensure proper botanical identification.
-
Drying: Air-dry or oven-dry the plant material at a controlled temperature (40-50°C) to prevent enzymatic degradation of the target compounds.
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
Extraction of Total Flavonoids
The initial step involves the extraction of a crude flavonoid mixture from the prepared plant powder.
Experimental Protocol: Ultrasonic-Microwave Synergistic Extraction (UMSE)
This modern technique offers high efficiency and reduced extraction times.
-
Solvent Selection: Prepare an aqueous ethanol (B145695) solution. An optimal concentration is often around 70-80%.
-
Extraction Parameters:
-
Solid-to-Liquid Ratio: A typical ratio is 1:10 to 1:20 (g/mL).
-
Microwave Power: Set to a moderate level (e.g., 300-400 W) to avoid thermal degradation.
-
Ultrasonic Power: Apply appropriate ultrasonic power.
-
Extraction Time: Typically short, ranging from 2 to 5 minutes.
-
-
Procedure: a. Place the powdered plant material in the extraction vessel. b. Add the extraction solvent at the determined solid-to-liquid ratio. c. Subject the mixture to simultaneous ultrasonic and microwave irradiation for the specified time. d. After extraction, filter the mixture to separate the extract from the solid residue. e. Repeat the extraction process on the residue two more times to ensure maximum yield. f. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of Eupalin
The crude extract contains a complex mixture of compounds. The following chromatographic techniques are employed for the purification of eupalin.
Experimental Protocol: Multi-step Chromatography
-
Liquid-Liquid Partitioning (Fractionation): a. Suspend the crude extract in water. b. Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions. c. Collect each fraction and evaporate the solvent.
-
Column Chromatography: a. Stationary Phase: Silica (B1680970) gel (60-120 mesh) or Sephadex LH-20 are commonly used. b. Mobile Phase (Elution): A gradient elution system is typically employed. For silica gel, a common gradient starts with a non-polar solvent like n-hexane and gradually increases the polarity by adding ethyl acetate and then methanol (B129727). For Sephadex LH-20, methanol or ethanol-water mixtures are often used. c. Procedure: i. Pack the column with the chosen stationary phase. ii. Dissolve the enriched fraction (e.g., ethyl acetate fraction) in a minimal amount of the initial mobile phase and load it onto the column. iii. Elute the column with the solvent gradient, collecting fractions of a specific volume. iv. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. Combine the fractions from column chromatography that show a high concentration of the target compound. b. Further purify this mixture using a preparative HPLC system with a suitable column (e.g., C18). c. Use a mobile phase gradient, often consisting of acetonitrile (B52724) and water (with a small amount of acid like formic acid to improve peak shape). d. Collect the peak corresponding to eupalin. e. Evaporate the solvent to obtain the purified eupalin.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the extraction of total flavonoids from Eupatorium species, which would include eupalin.
| Parameter | Value/Range | Plant Source | Reference |
| Extraction Method | Ultrasonic-Microwave Synergistic Extraction | Eupatorium lindleyanum | [1] |
| Ethanol Concentration | 71.5% | Eupatorium lindleyanum | [1] |
| Liquid-to-Solid Ratio | 12.2 mL/g | Eupatorium lindleyanum | [1] |
| Microwave Power | 318 W | Eupatorium lindleyanum | [1] |
| Extraction Time | 143 s | Eupatorium lindleyanum | [1] |
| Total Flavonoid Yield (Crude) | 208.18 ± 1.60 mg RE/g | Eupatorium lindleyanum | [1] |
| Total Flavonoid Yield (Purified) | 511.19 ± 3.21 mg RE/g | Eupatorium lindleyanum | [1] |
Visualization of Workflow and Signaling Pathway
Eupalin Extraction and Purification Workflow
Caption: General workflow for the extraction and purification of eupalin.
General Signaling Pathway Modulated by Flavonoids
Flavonoids, including eupalin, are known to modulate various signaling pathways involved in inflammation and cell proliferation. A common target is the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids like eupalin.
Protocol for Eupalinolide Extraction (for reference)
Eupalinolides are sesquiterpenoid lactones, a different class of compounds also found in Eupatorium species. Their extraction protocol differs from that of the more polar flavonoid glycosides.
Experimental Protocol: Eupalinolide Extraction
-
Extraction: a. Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 24 hours. b. Repeat the extraction three times. c. Combine the ethanol extracts and evaporate the solvent under reduced pressure.
-
Liquid-Liquid Partitioning: a. Suspend the crude extract in water. b. Sequentially partition with petroleum ether, ethyl acetate, and n-butanol. Eupalinolides are typically found in the ethyl acetate fraction.
-
Purification: a. Subject the ethyl acetate fraction to column chromatography on silica gel. b. Elute with a gradient of n-hexane and ethyl acetate. c. Further purify the resulting fractions using preparative HPLC to isolate individual eupalinolides.
Conclusion
The protocols provided herein offer a comprehensive framework for the successful extraction and purification of eupalin from plant sources. The general flavonoid glycoside protocol can be optimized for specific plant matrices to achieve high purity and yield. Understanding the distinct protocols for different classes of compounds within the same plant genus, such as eupalin and eupalinolides, is crucial for targeted phytochemical research and drug development.
References
Application Notes & Protocols: Quantitative Analysis of Eupalin Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalin (B12785242) is a flavonoid found in various plant species, including those of the Eupatorium genus.[1] As a member of the flavonoid class of secondary metabolites, eupalin is investigated for its potential biological activities. Accurate and precise quantification of eupalin is crucial for quality control of raw plant materials, standardization of herbal extracts, and in various stages of drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantitative analysis of flavonoids like eupalin due to its high resolution, sensitivity, and reproducibility.[2]
This document provides a detailed protocol for the quantitative analysis of a closely related and more extensively studied flavonoid, eupatilin (B1662920) , using HPLC. The methodologies presented are based on established and validated methods and can be adapted for the analysis of eupalin with appropriate method development and validation. Eupatilin (5,7-dihydroxy-3′,4′,6-trimethoxyflavone) is a pharmacologically active flavone (B191248) with reported anti-cancer, anti-inflammatory, and antioxidant properties.[3]
Principle of the Method
Reverse-phase HPLC (RP-HPLC) is the method of choice for the separation and quantification of moderately polar compounds like eupalin and eupatilin. The separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength where the analyte exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
Eupatilin reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (analytical grade)[4]
-
Formic acid (analytical grade)[5]
-
Water (deionized or HPLC grade)
-
Sample containing eupalin/eupatilin (e.g., plant extract, formulation)
Instrumentation and Chromatographic Conditions
The following table outlines typical HPLC conditions for the analysis of eupatilin, which can be used as a starting point for the analysis of eupalin.
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1260 Infinity or equivalent | Shimadzu LC-20A or equivalent |
| Column | Agilent Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm)[4] | SHISEIDO MG-C18 (3.0 mm × 100 mm, 3 µm)[5] |
| Mobile Phase | Acetonitrile : 0.2% Phosphoric acid in water (35:65, v/v)[4] | Acetonitrile : 0.1% Formic acid in water (40:60, v/v)[5] |
| Flow Rate | 1.0 mL/min[4] | Not specified, typically 0.8-1.2 mL/min for this column dimension |
| Detection Wavelength | 350 nm[4] | 350 nm[5] |
| Column Temperature | 25 °C[4] | 25 °C[5] |
| Injection Volume | 10 µL | 5 µL[5] |
Preparation of Solutions
3.3.1. Standard Stock Solution
Accurately weigh about 10 mg of eupatilin reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the volume to obtain a stock solution of 1 mg/mL.
3.3.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.3.3. Sample Preparation
The sample preparation method will vary depending on the matrix. For plant material, a common method is ultrasonic or Soxhlet extraction with a suitable solvent like methanol.[5]
-
Ultrasonic Extraction: Accurately weigh about 1 g of powdered plant material and place it in a conical flask. Add 25 mL of methanol and sonicate for 60 minutes.[5]
-
Filtration: After extraction, filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
To ensure the reliability of the quantitative results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] Key validation parameters are summarized below.
System Suitability
Before starting the analysis, the suitability of the chromatographic system is evaluated by injecting the standard solution multiple times. The parameters to be checked include:
-
Tailing factor: Should be ≤ 2.0
-
Theoretical plates: Should be > 2000
-
Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2.0%
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[7]
-
Procedure: Inject the working standard solutions in triplicate.
-
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
| Parameter | Result |
| Linear Range (Eupatilin) | 0.003 - 0.126 g/L[4] |
| Correlation Coefficient (r) | 0.9999[4] |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).[7]
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
| Parameter | Result |
| Repeatability (RSD%) | 1.2% (for Eupatilin)[4] |
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.[7]
-
Procedure: Spike a known amount of eupatilin standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze the spiked samples in triplicate and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Level | Recovery (%) |
| Low | 100.26%[5] |
| Medium | 99.58%[5] |
| High | 102.24%[5] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data for the HPLC method validation for eupatilin is summarized in the following tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 3 | ... |
| 10 | ... |
| 25 | ... |
| 50 | ... |
| 75 | ... |
| 126 | ... |
| Correlation Coefficient (r) | 0.9999 [4] |
Table 2: Precision Data
| Replicate | Assay (%) |
|---|---|
| 1 | ... |
| 2 | ... |
| 3 | ... |
| 4 | ... |
| 5 | ... |
| 6 | ... |
| Mean | ... |
| RSD (%) | 1.2% [4] |
Table 3: Accuracy (Recovery) Data | Spiked Level | Amount Added (mg) | Amount Found (mg) | Recovery (%) | Mean Recovery (%) | | :--- | :--- | :--- | :--- | :--- | | Low | ... | ... | 100.26[5] | 100.63% [5] | | Medium | ... | ... | 99.58[5] | | High | ... | ... | 102.24[5] |
Visualizations
Experimental Workflow
Caption: General workflow for the quantitative analysis of Eupalin/Eupatilin by HPLC.
Method Validation Process
Caption: Key parameters for HPLC method validation as per ICH guidelines.
References
- 1. Eupalin - Wikipedia [en.wikipedia.org]
- 2. wjpmr.com [wjpmr.com]
- 3. researchgate.net [researchgate.net]
- 4. [Quantative analysis of eupatilin and jaceosidin in folium of Artemisia argyi from different areas in China by RP-HPLC based on ancient medicine books] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]
- 6. pharmtech.com [pharmtech.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Eupalin In Vitro Applications: A Guide to Sample Preparation and Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vitro evaluation of Eupalin, a sesquiterpene lactone with significant therapeutic potential. The following sections detail the necessary steps for preparing Eupalin for experimental use, along with methodologies for assessing its cytotoxic, anti-inflammatory, and antioxidant activities.
Eupalin Sample Preparation
Proper sample preparation is critical for obtaining reliable and reproducible results in in vitro assays. This section covers the recommended procedures for dissolving and storing Eupalin and its analogues.
1.1. Materials Required
-
Eupalin (or its analogues, e.g., Eupalinolide A, B, H, O)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
1.2. Protocol for Stock Solution Preparation
-
Dissolution: Dissolve Eupalin in DMSO to prepare a high-concentration stock solution. For example, a stock solution of 10 mM to 50 mM is recommended. Sonication may be used to aid dissolution[1].
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the solutions from light[2][3][4].
1.3. Preparation of Working Solutions
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.
Experimental Protocols and Data
This section outlines the protocols for key in vitro assays to evaluate the biological activity of Eupalin and presents available quantitative data in a structured format.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration-dependent effects of Eupalin on cell viability.
2.1.1. MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Eupalin (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours[2][5].
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of cell viability against the log of Eupalin concentration.
2.1.2. Quantitative Cytotoxicity Data
| Eupalinolide Analogue | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 24 | 10.34 | [2] |
| 48 | 5.85 | [2] | |||
| 72 | 3.57 | [2] | |||
| Eupalinolide O | MDA-MB-453 (Triple-Negative Breast Cancer) | MTT | 24 | 11.47 | [2] |
| 48 | 7.06 | [2] | |||
| 72 | 3.03 | [2] | |||
| Eupalinolide B | TU686 (Laryngeal Cancer) | MTT | - | 6.73 | [6] |
| Eupalinolide B | TU212 (Laryngeal Cancer) | MTT | - | 1.03 | [6] |
| Eupalinolide B | M4e (Laryngeal Cancer) | MTT | - | 3.12 | [6] |
| Eupalinolide B | AMC-HN-8 (Laryngeal Cancer) | MTT | - | 2.13 | [6] |
| Eupalinolide B | Hep-2 (Laryngeal Cancer) | MTT | - | 9.07 | [6] |
| Eupalinolide B | LCC (Laryngeal Cancer) | MTT | - | 4.20 | [6] |
| Eupalinolide B | Pancreatic Cancer Cell Lines (MiaPaCa-2, PANC-1, PL-45) | CCK8 | 24 | 0-10 (Significant Inhibition) | [3] |
| Eupalinolide A | A549 (Non-Small Cell Lung Cancer) | - | - | Increased apoptosis from 1.79% to 47.29% | [7] |
| Eupalinolide A | H1299 (Non-Small Cell Lung Cancer) | - | - | Increased apoptosis from 4.66% to 44.43% | [7] |
Anti-inflammatory Assays
These assays are employed to investigate the potential of Eupalin to mitigate inflammatory responses.
2.2.1. Nitric Oxide (NO) Inhibition Assay Protocol
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of Eupalin for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
2.2.2. Quantitative Anti-inflammatory Data
| Eupalinolide Analogue | Cell Line | Assay | Key Findings | Reference |
| Eupalinolide B | RAW 264.7 | NO Production | IC50 = 2.24 µM | [3] |
| Eupalinolide H | RAW 264.7 | Cytokine Production | Significant inhibition of IL-6 and TNF-α production at 2.5, 10, and 40 µM | [6] |
Antioxidant Assays
Antioxidant assays determine the capacity of Eupalin to scavenge free radicals.
2.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of Eupalin to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm[8].
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.
2.3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Protocol
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Add various concentrations of Eupalin to the ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm[9].
-
Data Analysis: Calculate the percentage of ABTS radical scavenging activity.
2.3.3. Quantitative Antioxidant Data
Signaling Pathways and Experimental Workflows
Visual representations of the experimental workflow and the signaling pathways modulated by Eupalin are provided below using the DOT language for Graphviz.
References
- 1. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cellular Effects of Eupatilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatilin (B1662920), a pharmacologically active flavone (B191248) found in various medicinal plants, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] In the context of oncology research, eupatilin has been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways in various cancer cell lines.[2][3][4] These findings suggest that eupatilin holds promise as a potential therapeutic agent.
These application notes provide detailed protocols for investigating the effects of eupatilin on cancer cells in culture. The described methods will enable researchers to assess its cytotoxicity, impact on apoptosis and the cell cycle, and its influence on relevant signaling pathways.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of Eupatilin on Cancer Cell Lines (MTT Assay)
| Cell Line | Eupatilin Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cancer Cell Line A | 0 (Vehicle Control) | 24 | 100 ± 4.5 | |
| 10 | 24 | 85.2 ± 3.8 | ||
| 25 | 24 | 62.1 ± 5.1 | ||
| 50 | 24 | 48.7 ± 4.2 | ||
| 100 | 24 | 25.3 ± 3.9 | ||
| 0 (Vehicle Control) | 48 | 100 ± 5.2 | ||
| 10 | 48 | 70.4 ± 4.1 | ||
| 25 | 48 | 45.8 ± 3.7 | ||
| 50 | 48 | 28.9 ± 3.5 | ||
| 100 | 48 | 12.1 ± 2.8 | ||
| Normal Cell Line B | 0 (Vehicle Control) | 48 | 100 ± 4.8 | |
| 100 | 48 | 95.3 ± 5.5 |
Table 2: Effect of Eupatilin on Apoptosis (Annexin V-FITC/PI Staining)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Live Cells (Annexin V-/PI-) (Mean ± SD) |
| Cancer Cell Line A | Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 | 95.3 ± 1.2 |
| Eupatilin (IC50) | 25.7 ± 2.1 | 10.4 ± 1.5 | 63.9 ± 3.5 | |
| Eupatilin (2 x IC50) | 42.1 ± 3.5 | 18.2 ± 2.2 | 39.7 ± 4.1 |
Table 3: Eupatilin-Induced Cell Cycle Arrest (Propidium Iodide Staining)
| Cell Line | Treatment | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Cancer Cell Line A | Vehicle Control | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| Eupatilin (IC50) | 72.8 ± 4.1 | 15.3 ± 1.8 | 11.9 ± 1.5 | |
| Eupatilin (2 x IC50) | 80.1 ± 4.5 | 9.7 ± 1.2 | 10.2 ± 1.3 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
Normal (non-cancerous) cell line for control (e.g., CCD-18Co)[3]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Eupatilin (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Eupatilin in complete medium. The final concentration of DMSO in the highest Eupatilin concentration should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the Eupatilin dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same final concentration as the highest Eupatilin treatment) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100.
-
Determine the IC50 value (the concentration of Eupatilin that inhibits cell growth by 50%) by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-labeled Annexin V.[7][8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Eupatilin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Eupatilin at the determined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Eupatilin
-
6-well plates
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Eupatilin at IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
Analyze the samples using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by Eupatilin.
Caption: Experimental workflow for assessing Eupatilin's effects.
Caption: Potential PI3K/Akt signaling pathway inhibited by Eupatilin.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupatilin Promotes Cell Death by Calcium Influx through ER-Mitochondria Axis with SERPINB11 Inhibition in Epithelial Ovarian Cancer [mdpi.com]
- 3. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Apoptosis Assays [sigmaaldrich.com]
- 7. CELL BIOLOGY ACADEMY | ULTRA-DETAILED APOPTOSIS ASSAY SELECTION GUIDE! [procellsystem.com]
- 8. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Cytotoxicity Assays with Eupalin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalin is a natural compound that, along with its derivatives such as Eupalinolides, has garnered interest in oncological research for its potential cytotoxic effects against various cancer cell lines. These compounds have been shown to induce cell death through mechanisms including apoptosis and the modulation of key cellular signaling pathways. This document provides detailed application notes and protocols for assessing the cytotoxicity of Eupalin and its derivatives using two standard colorimetric assays: the MTT assay, which measures cell metabolic activity, and the LDH assay, which quantifies plasma membrane damage.
Data Presentation: Cytotoxicity of Eupalinolides
The following tables summarize the cytotoxic effects of various Eupalinolides on different cancer cell lines as determined by the MTT assay.
Table 1: IC50 Values of Eupalinolide O in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Time Point | IC50 (µM) |
| MDA-MB-231 | 24h | 10.34 |
| 48h | 5.85 | |
| 72h | 3.57 | |
| MDA-MB-453 | 24h | 11.47 |
| 48h | 7.06 | |
| 72h | 3.03 |
Data extracted from a study on the effects of Eupalinolide O on TNBC cells.[1]
Table 2: Cytotoxicity of Eupalinolide J in Human Glioblastoma and Breast Cancer Cells
| Cell Line | Concentration (µM) | Cell Viability (%) |
| U251 | 1.25 | Non-significant cytotoxicity |
| 2.5 | Non-significant cytotoxicity | |
| 5.0 | Non-significant cytotoxicity | |
| MDA-MB-231 | 1.25 | Non-significant cytotoxicity |
| 2.5 | Non-significant cytotoxicity | |
| 5.0 | Non-significant cytotoxicity |
This study determined non-cytotoxic concentrations of Eupalinolide J to subsequently evaluate its effects on cell metastasis.[2]
Table 3: Apoptosis Induction by Eupalinolide A in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment | Total Apoptotic Rate (%) |
| A549 | Control | 1.79 |
| Eupalinolide A | 47.29 | |
| H1299 | Control | 4.66 |
| Eupalinolide A | 44.43 |
Data reflects the percentage of apoptotic cells after treatment with Eupalinolide A.[3][4]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Eupalin or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Eupalin compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells in medium only).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Eupalin or its derivatives
-
Cancer cell lines of interest
-
Complete cell culture medium (preferably with low serum to reduce background LDH)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at ~490 nm)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the Eupalin compound.
-
In addition to the vehicle and negative controls, prepare a maximum LDH release control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of negative control) / (Absorbance of maximum LDH release - Absorbance of negative control)] x 100
-
Mandatory Visualizations
Caption: Workflow for MTT cytotoxicity assay.
Caption: Workflow for LDH cytotoxicity assay.
Caption: Eupalinolide signaling pathways.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Assessing Eupalin's Anti-inflammatory Effects in Macrophage Cell Lines
Introduction
Eupalin, a flavonoid compound, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways in macrophage cell lines. Macrophages, when activated by stimuli such as lipopolysaccharide (LPS), trigger an inflammatory cascade, releasing pro-inflammatory mediators and cytokines. Eupalin has been shown to effectively suppress this response, making it a promising candidate for further investigation in drug development for inflammatory diseases.
These application notes provide a comprehensive guide for researchers to assess the anti-inflammatory effects of Eupalin in macrophage cell lines. The protocols and data presentation are designed to facilitate reproducible and comparable experimental outcomes.
Mechanism of Action
Eupalin exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] In LPS-stimulated macrophages, Eupalin has been observed to decrease the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced levels of nitric oxide (NO) and prostaglandins.[1][2][3] Furthermore, Eupalin suppresses the expression of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2]
The inhibition of the NF-κB pathway by Eupalin involves preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4][5] This action inhibits the transcription of various pro-inflammatory genes. In the MAPK pathway, Eupalin has been shown to inhibit the phosphorylation of key kinases such as p38, ERK1/2, and JNK, which are crucial for the inflammatory response.[2][6]
Data Presentation
The following tables summarize the expected quantitative outcomes from key experiments assessing the anti-inflammatory effects of Eupalin.
Table 1: Effect of Eupalin on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Treatment | Concentration | NO Production (µM) | % Inhibition |
| Control | - | Baseline | - |
| LPS | 1 µg/mL | High | 0% |
| LPS + Eupalin | 10 µM | Reduced | Calculate |
| LPS + Eupalin | 25 µM | Significantly Reduced | Calculate |
| LPS + Eupalin | 50 µM | Strongly Reduced | Calculate |
Table 2: Effect of Eupalin on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages
| Treatment | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | Baseline | Baseline | Baseline |
| LPS | 1 µg/mL | High | High | High |
| LPS + Eupalin | 10 µM | Reduced | Reduced | Reduced |
| LPS + Eupalin | 25 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + Eupalin | 50 µM | Strongly Reduced | Strongly Reduced | Strongly Reduced |
Table 3: Effect of Eupalin on Pro-inflammatory Gene Expression in LPS-Stimulated Macrophages (Relative mRNA Levels)
| Treatment | Concentration | iNOS | COX-2 | TNF-α | IL-6 | IL-1β |
| Control | - | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS | 1 µg/mL | >10-fold increase | >10-fold increase | >10-fold increase | >10-fold increase | >10-fold increase |
| LPS + Eupalin | 25 µM | Decreased | Decreased | Decreased | Decreased | Decreased |
| LPS + Eupalin | 50 µM | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 or J774A.1 macrophage cell lines.
Protocol:
-
Culture macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Eupalin (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate and treat with Eupalin and/or LPS as described above.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, adding a substrate, and measuring the colorimetric change.
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.
Western Blot Analysis for Signaling Proteins
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for assessing Eupalin's anti-inflammatory effects.
Caption: Eupalin's inhibitory effect on NF-κB and MAPK signaling pathways.
References
- 1. Eupatilin inhibits lipopolysaccharide-induced expression of inflammatory mediators in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory action of eugenol compounds on the production of nitric oxide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages | Semantic Scholar [semanticscholar.org]
measuring Eupalin's antioxidant capacity (e.g., DPPH, ABTS assays)
Application Notes: Measuring the Antioxidant Capacity of Eupalin
Introduction
Eupalin is a compound of interest for its potential therapeutic properties, including its antioxidant capacity. Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, which is implicated in various pathological conditions, including inflammation, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The evaluation of the antioxidant capacity of compounds like Eupalin is a critical step in drug development and research.
This document provides detailed protocols for two common and reliable in vitro assays used to determine the antioxidant capacity of Eupalin: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Assay Principles
-
DPPH Assay: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][2] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance at approximately 517 nm.[1][3] When DPPH accepts an electron or hydrogen radical from an antioxidant substance, it becomes reduced to the stable, non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow.[2][3] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[2]
-
ABTS Assay: The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[4] The resulting ABTS•+ solution is blue-green and has a characteristic absorbance at 734 nm.[5][6] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[7] The extent of decolorization is proportional to the concentration and antioxidant activity of the substance.[7]
Quantitative Data Summary
The antioxidant capacity of Eupalin can be quantified by determining its IC50 value, which is the concentration of the sample required to scavenge 50% of the initial free radicals.[8] A lower IC50 value indicates a higher antioxidant activity.[8] For context, the following table presents typical IC50 values for standard antioxidants and various natural extracts.
Table 1: Comparative Antioxidant Activity (IC50 Values) determined by DPPH and ABTS Assays
| Compound/Extract | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference Standard |
| Eupalin | Data to be determined | Data to be determined | - |
| Ascorbic Acid | 4.97 | - | [6] |
| Quercetin | 4.97 | 1.89 ± 0.33 | [6] |
| Gallic Acid Hydrate | - | 1.03 ± 0.25 | |
| (+)-Catechin Hydrate | - | 3.12 ± 0.51 | |
| Caffeic Acid | - | 1.59 ± 0.06 | |
| Rutin Hydrate | - | 4.68 ± 1.24 | |
| Kaempferol | - | 3.70 ± 0.15 | |
| Macaranga hypoleuca (Ethyl acetate (B1210297) fraction) | 14.31 | 2.10 | [6] |
| Bougainvillea x buttiana (80% EtOH extract) | 271.61 | - | [9] |
Note: The IC50 values for reference standards and extracts are provided for comparative purposes. The antioxidant activity of Eupalin needs to be experimentally determined.
Experimental Protocols
DPPH Radical Scavenging Assay
a. Materials and Reagents
-
Eupalin (dissolved in a suitable solvent, e.g., methanol (B129727) or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol (B145695), analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
b. Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol. For example, to prepare a 0.1 mM solution, dissolve approximately 3.94 mg of DPPH in 100 mL of methanol. Store the solution in a dark bottle at 4°C. The solution should be freshly prepared.
-
Eupalin Sample Solutions: Prepare a stock solution of Eupalin in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Positive Control (e.g., Ascorbic Acid): Prepare a stock solution of ascorbic acid in methanol and create a series of dilutions in the same manner as the Eupalin samples.
c. Assay Procedure
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of Eupalin solutions to separate wells.
-
Add the same volume of the positive control dilutions to their respective wells.
-
For the blank, add 100 µL of methanol to a well.
-
Add an equal volume (e.g., 100 µL) of the DPPH working solution to all wells containing the samples, positive control, and blank.
-
Mix the contents of the wells gently by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3][10]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
The control well contains the solvent and the DPPH solution without any antioxidant.
d. Calculation of Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of Eupalin. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.
ABTS Radical Cation Decolorization Assay
a. Materials and Reagents
-
Eupalin (dissolved in a suitable solvent)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or ethanol, analytical grade)
-
Trolox (as a positive control)
-
Phosphate Buffered Saline (PBS) or ethanol for dilution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
b. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes (1:1 ratio).[4] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the completion of radical generation.[4] This solution is the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[4] This is the ABTS•+ working solution.
-
Eupalin Sample Solutions: Prepare a stock solution of Eupalin and a series of dilutions as described for the DPPH assay.
-
Positive Control (Trolox): Prepare a stock solution of Trolox and a series of dilutions.
c. Assay Procedure
-
Add a small volume (e.g., 10 µL) of the different concentrations of Eupalin solutions to separate wells of a 96-well microplate.
-
Add the same volume of the positive control dilutions to their respective wells.
-
Add a large volume (e.g., 190 µL) of the ABTS•+ working solution to all wells containing the samples and positive control.
-
Mix the contents of the wells.
-
Incubate the plate at room temperature for a specific time (e.g., 6-30 minutes).[4][11]
-
Measure the absorbance at 734 nm using a microplate reader.[4]
-
The control well contains the solvent and the ABTS•+ working solution.
d. Calculation of Scavenging Activity
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the sample with the ABTS•+ solution.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of Eupalin.
Visualizations
Caption: Workflow for DPPH and ABTS Antioxidant Capacity Assays.
Caption: Role of Eupalin in Mitigating Oxidative Stress.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. echemi.com [echemi.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. youtube.com [youtube.com]
- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Conditions for Extracting Flavonoids Content and Evaluation of Antioxidant and Cytoprotective Activities from Bougainvillea x buttiana Bracteas (var. Rose) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eupalin Administration in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Eupalin and its derivatives in various preclinical animal models of disease. The included protocols and data are intended to serve as a guide for researchers investigating the therapeutic potential of this class of compounds.
Eupalin in Cancer Models
Eupalin and its analogues, particularly eupalinolide A and B, have demonstrated significant anti-tumor effects in several cancer models. The primary mechanisms of action appear to involve the induction of oxidative stress, autophagy, and apoptosis, as well as the inhibition of key signaling pathways involved in cell proliferation and metastasis.
Hepatocellular Carcinoma (HCC)
Compound: Eupalinolide A (EA)
Mechanism of Action: Eupalinolide A has been shown to induce autophagy in hepatocellular carcinoma cells through the activation of the ROS/ERK signaling pathway. This ultimately leads to the inhibition of cell proliferation and migration.[1]
Experimental Model:
-
Animal: Nude mice
-
Cell Line for Xenograft: Human hepatocellular carcinoma cells[1]
Key Findings:
-
EA significantly inhibited tumor growth in a xenograft model.[1]
-
It arrested the cell cycle at the G1 phase.[1]
-
EA induced autophagy mediated by reactive oxygen species (ROS) and ERK signaling activation.[1]
Experimental Protocol: Xenograft Model of Hepatocellular Carcinoma
-
Cell Culture: Culture human hepatocellular carcinoma cells in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Use immunodeficient nude mice for tumor implantation.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the hepatocellular carcinoma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer Eupalinolide A (or vehicle control) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Data Collection: Measure tumor volume and body weight of the mice throughout the experiment.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumors for weight and relevant biomarkers (e.g., proteins involved in the ROS/ERK pathway) via Western blotting or immunohistochemistry.
Signaling Pathway: Eupalinolide A in HCC
Caption: Eupalinolide A induces autophagy via ROS/ERK signaling in HCC.
Pancreatic Cancer
Compound: Eupalinolide B (EB)
Mechanism of Action: Eupalinolide B exhibits its anti-pancreatic cancer effects by inducing apoptosis and elevating reactive oxygen species (ROS) levels. It also appears to disrupt copper homeostasis, suggesting a potential role in cuproptosis.[2]
Experimental Model:
-
Animal: Nude mice
-
Cell Line for Xenograft: PANC-1 pancreatic cancer cells[2]
Key Findings:
-
EB treatment significantly slowed tumor growth and reduced both tumor volume and weight in a xenograft model.[2]
-
A decrease in the expression of the proliferation marker Ki-67 was observed in EB-treated tumors.[2]
Quantitative Data Summary
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | Ki-67 Expression |
| Control | Significantly higher | Significantly higher | High |
| Eupalinolide B | Significantly reduced | Significantly reduced | Decreased |
Experimental Protocol: Pancreatic Cancer Xenograft Model
-
Cell Culture: Maintain PANC-1 pancreatic cancer cells in a suitable culture medium.
-
Animal Model: Utilize immunodeficient nude mice.
-
Tumor Cell Implantation: Implant PANC-1 cells subcutaneously into the mice to establish xenograft tumors.[2]
-
Treatment Regimen: Once tumors are established, administer Eupalinolide B or a vehicle control to the respective groups.
-
Tumor Measurement: Regularly measure tumor dimensions to calculate tumor volume throughout the study period.
Laryngeal Cancer
Compound: Eupalinilide B
Mechanism of Action: Eupalinilide B acts as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), which in turn suppresses the epithelial-mesenchymal transition (EMT) in laryngeal cancer cells.[3]
Experimental Model:
-
Animal: BALB/c mice
-
Cell Line for Xenograft: TU212 laryngeal cancer cells[3]
Key Findings:
-
Eupalinilide B significantly reduced tumor growth in TU212 xenograft mouse models.[3]
-
The compound was shown to suppress EMT in vitro.[3]
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Tumor Growth |
| Vehicle (PBS) | - | Uninhibited |
| Eupalinilide B | 10 | Significantly reduced |
| Eupalinilide B | 50 | Significantly reduced |
Experimental Protocol: Laryngeal Cancer Xenograft Model
-
Cell Culture: Culture TU212 laryngeal cancer cells.
-
Animal Model: Use BALB/c mice.[3]
-
Xenograft Establishment: Implant 1 x 10^6 TU212 cells into the mice to establish xenograft models.[3]
-
Treatment Groups: Divide the mice into a vehicle (PBS) group and treatment groups receiving 10 mg/kg and 50 mg/kg of Eupalinilide B.[3]
-
Administration: Administer the treatment via intragastric gavage for 21 days.[3]
-
Tumor Assessment: At the end of the treatment period, euthanize the mice and assess tumor growth.[3]
Logical Relationship: Eupalinilide B in Laryngeal Cancer
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Eupatilin in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Eupatilin (B1662920), a flavone (B191248) found in Artemisia species, in various rodent models of disease. The accompanying protocols offer detailed methodologies for conducting anti-inflammatory and anti-cancer studies. Eupatilin has demonstrated significant therapeutic potential, primarily attributed to its modulation of key signaling pathways including NF-κB, MAPK, and AMPK.
Anti-Inflammatory Efficacy of Eupatilin
Eupatilin has been shown to exert potent anti-inflammatory effects in several rodent models. These studies highlight its potential for treating inflammatory conditions such as arthritis and colitis.
Key Findings from Preclinical Studies:
-
Carrageenan-Induced Paw Edema: In rat models of carrageenan-induced paw edema, Eupatilin has been observed to significantly reduce inflammation.[1] This is a common acute inflammation model used for screening potential anti-inflammatory drugs.
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis: In a rat model of CFA-induced arthritis, a model for chronic inflammation, Eupatilin administration led to a reduction in paw volume and modulated inflammatory markers.
-
Dextran (B179266) Sulphate Sodium (DSS)-Induced Colitis: In a mouse model of DSS-induced colitis, Eupatilin treatment ameliorated disease symptoms and pathological changes in the colon, suggesting its therapeutic potential for inflammatory bowel disease.[2][3]
Table 1: Summary of In Vivo Anti-Inflammatory Efficacy Data for Eupatilin
| Animal Model | Rodent Strain | Eupatilin Dosage | Route of Administration | Key Efficacy Endpoints | Reference |
| Carrageenan-Induced Paw Edema | Rat | Not Specified | Not Specified | Reduced paw edema | [1] |
| CFA-Induced Arthritis | Rat | 5, 10, 20 mg/kg/day | Oral gavage | Reduced paw volume | |
| DSS-Induced Colitis | Mouse | Not Specified | Not Specified | Ameliorated colitis symptoms and pathology | [2][3] |
Anti-Cancer Efficacy of Eupatilin
Eupatilin has demonstrated promising anti-cancer activity in various rodent xenograft models. Its mechanism of action often involves the induction of apoptosis and inhibition of tumor growth and metastasis.
Key Findings from Preclinical Studies:
-
Esophageal Cancer Xenograft: In a mouse xenograft model using human esophageal cancer cells (TE1), Eupatilin treatment resulted in a reduction in tumor volume.[4]
-
Glioma Xenograft: Eupatilin has shown inhibitory effects on the proliferation and invasion of glioma cells in in vivo models.[5]
-
Ovarian Cancer Xenograft: Studies using zebrafish xenograft models with human ovarian cancer cell lines (ES2 and OV90) have shown that Eupatilin can inhibit tumorigenesis.[6]
-
Renal Cancer Xenograft: In a nude mouse model, Eupatilin was found to inhibit the growth of renal tumors.[7]
Table 2: Summary of In Vivo Anti-Cancer Efficacy Data for Eupatilin
| Cancer Type | Cell Line | Rodent Model | Eupatilin Dosage | Route of Administration | Key Efficacy Endpoints | Reference |
| Esophageal Cancer | TE1 | Mouse Xenograft | Not Specified | Not Specified | Reduced tumor volume | [4] |
| Glioma | Not Specified | Not Specified | Not Specified | Not Specified | Inhibited tumor proliferation and invasion | [5] |
| Ovarian Cancer | ES2, OV90 | Zebrafish Xenograft | Not Specified | Not Specified | Inhibited tumorigenesis | [6] |
| Renal Cancer | 786-O | Nude Mice | Not Specified | Not Specified | Inhibited tumor growth | [7] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Activity in a Rat Carrageenan-Induced Paw Edema Model
This protocol describes a standard procedure to assess the acute anti-inflammatory effects of Eupatilin.
Materials:
-
Male Wistar rats (180-200 g)
-
Eupatilin
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for Eupatilin (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle control
-
Eupatilin (various doses)
-
Positive control (e.g., Indomethacin)
-
-
Drug Administration: Administer Eupatilin or the vehicle orally 60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Protocol 2: Evaluation of Anti-Cancer Activity in a Subcutaneous Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of Eupatilin using a human cancer cell line xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old
-
Human cancer cell line (e.g., TE1, U87MG, A549)
-
Eupatilin
-
Vehicle for Eupatilin
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the chosen cancer cell line according to standard protocols.
-
Cell Preparation for Injection: Harvest cells during the logarithmic growth phase. Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1) can improve tumor establishment.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
Eupatilin (desired dose(s))
-
Positive control (standard-of-care chemotherapeutic agent)
-
-
Drug Administration: Administer Eupatilin or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Visualizations
Experimental workflow for the in vivo anti-inflammatory study.
Experimental workflow for the in vivo anti-cancer xenograft study.
Key signaling pathways modulated by Eupatilin.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces cell cycle arrest in ras-transformed human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupatilin ameliorates dextran sulphate sodium-induced colitis in mice partly through promoting AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupatilin Promotes Cell Death by Calcium Influx through ER-Mitochondria Axis with SERPINB11 Inhibition in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oral Formulation of Eupalin in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalin is a natural compound that has garnered interest for its potential therapeutic properties. However, like many natural products, its utility in preclinical and clinical settings is often hampered by poor aqueous solubility, which can lead to low oral bioavailability.[1][2][3] Effective oral administration in mouse models, a critical step in drug development, requires a carefully designed formulation to enhance solubility, stability, and absorption.[3][4][5] These application notes provide a comprehensive guide to developing and evaluating an oral formulation of Eupalin for in vivo studies in mice, covering formulation strategies, experimental protocols for pharmacokinetic and toxicity analysis, and insights into its potential mechanism of action.
Section 1: Formulation Development for Oral Administration
The primary challenge in formulating Eupalin for oral delivery is overcoming its poor water solubility. The objective is to create a homogenous and stable preparation that enhances the drug's dissolution and absorption in the gastrointestinal tract.[1][2][6] Several strategies can be employed, ranging from simple suspensions to more complex nanoformulations.
1.1 Pre-formulation Analysis
Before developing a formulation, it is crucial to characterize the physicochemical properties of the Eupalin compound, including its solubility in various solvents and pH conditions, its stability, and its solid-state characteristics (crystalline vs. amorphous).
1.2 Formulation Strategies
For poorly soluble compounds like Eupalin, several formulation approaches can be considered. The choice depends on the compound's specific properties and the experimental goals.
-
Aqueous Suspension: This is the simplest approach, involving the suspension of micronized Eupalin powder in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).
-
Co-Solvent System: Eupalin's solubility may be increased by using a mixture of water and a biocompatible organic solvent (co-solvent) such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or dimethyl sulfoxide (B87167) (DMSO).
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6][7] This can significantly improve the solubility and absorption of lipophilic drugs.
-
Amorphous Solid Dispersions (ASDs): Dispersing Eupalin in a polymeric carrier in an amorphous state can prevent crystallization and maintain a supersaturated state in the gut, thereby enhancing dissolution and absorption.[8][9][10] Polymers like povidone (PVP) or copovidone (PVP/VA) are commonly used.[10]
Table 1: Example Oral Formulation Compositions for Eupalin
| Formulation Type | Component | Example Concentration | Purpose |
| Aqueous Suspension | Eupalin (micronized) | 1-50 mg/mL | Active Pharmaceutical Ingredient |
| 0.5% Carboxymethylcellulose (CMC) | 0.5% (w/v) | Suspending Agent | |
| 0.1% Tween 80 | 0.1% (v/v) | Wetting Agent | |
| Purified Water | q.s. to final volume | Vehicle | |
| Co-Solvent System | Eupalin | 1-20 mg/mL | Active Pharmaceutical Ingredient |
| Polyethylene Glycol 400 (PEG 400) | 10-40% (v/v) | Co-solvent | |
| Propylene Glycol | 10-30% (v/v) | Co-solvent | |
| Saline | q.s. to final volume | Vehicle | |
| Solid Dispersion | Eupalin | 10-25% (w/w) | Active Pharmaceutical Ingredient |
| Copovidone (PVP/VA 64) | 75-90% (w/w) | Amorphous Carrier | |
| Reconstituted in | Water or buffer | Vehicle for Dosing |
Note: All concentrations should be optimized based on pre-formulation studies. The final formulation must be non-toxic at the administered volume.
1.3 Protocol: Preparation of an Aqueous Suspension for Oral Gavage
This protocol describes a standard method for preparing a simple suspension, suitable for initial in vivo screening.
-
Micronization: If necessary, reduce the particle size of the Eupalin powder using a mortar and pestle or a mechanical mill to improve dissolution.
-
Vehicle Preparation: Prepare the vehicle by dissolving 0.5 g of carboxymethylcellulose (CMC) and 0.1 mL of Tween 80 in 100 mL of purified water. Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.
-
Wetting the Powder: Weigh the required amount of micronized Eupalin. In a separate container, create a paste by adding a small volume of the vehicle to the Eupalin powder and mixing until it is uniformly wetted.
-
Suspension: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenization: Use a homogenizer or sonicator to ensure a uniform and fine suspension.
-
Final Volume and Storage: Adjust to the final desired volume with the vehicle. Store in a tightly sealed container, protected from light, at 2-8°C. Shake well before each use.
Formulation Development Workflow
Caption: Workflow for developing an oral formulation of Eupalin.
Section 2: In Vivo Evaluation Protocols in Mice
Once a stable formulation is developed, its in vivo performance must be evaluated through pharmacokinetic and toxicity studies.
2.1 Pharmacokinetic (PK) Study
Protocol: Single-Dose Oral Pharmacokinetic Study in Mice
-
Animals: Use adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old. Acclimatize animals for at least one week. House them with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Fasting: Fast the mice for 4-6 hours before dosing, with free access to water.
-
Dosing: Administer the Eupalin formulation via oral gavage at a predetermined dose (e.g., 10-50 mg/kg). The volume should typically not exceed 10 mL/kg body weight.
-
Blood Sampling: Collect blood samples (approx. 50-100 µL) into heparinized or EDTA-coated tubes at specified time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing. The saphenous or submandibular vein is suitable for repeat sampling.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Eupalin (and any major metabolites) in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[11][12]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
Pharmacokinetic Study Workflow
Caption: Workflow for a typical pharmacokinetic study in mice.
Table 2: Example Pharmacokinetic Parameters of Related Compounds in Rats
| Compound | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F) | Reference |
| Eupatilin (B1662920) | 10 mg/kg | 27.3 | 0.4 | 43.1 | 2.7% | [11] |
| Eupalinolide A | 250 mg/kg (extract) | 120.3 ± 45.6 | 0.6 ± 0.2 | 310.4 ± 89.7 | Not Reported | [12] |
| Eupalinolide B | 250 mg/kg (extract) | 165.2 ± 58.9 | 0.5 ± 0.2 | 452.1 ± 132.6 | Not Reported | [12] |
| Note: This data is from studies in rats and serves as an example. Parameters must be determined specifically for the Eupalin formulation in mice. |
2.2 Acute Oral Toxicity Study
An acute toxicity study is performed to determine the potential adverse effects of a single high dose of the Eupalin formulation and to identify the maximum tolerated dose (MTD).
Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure Adaptation)
-
Animals: Use a small number of mice (e.g., female Swiss albino mice), as recommended by OECD guidelines.[13]
-
Dosing: Administer a single oral dose of the Eupalin formulation to one animal. A starting dose could be estimated from in vitro cytotoxicity data or literature on similar compounds (e.g., 100-300 mg/kg).
-
Observation: Observe the animal closely for the first few hours post-dosing and then daily for 14 days.[13][14] Record all signs of toxicity, including changes in behavior, appearance, mobility, and body weight.
-
Dose Adjustment:
-
If the animal survives without signs of severe toxicity, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal shows severe toxicity or dies, the next animal receives a lower dose.
-
-
Endpoint: The study is complete after testing a sufficient number of animals to allow for the estimation of the LD50 (lethal dose, 50%) or to determine that the LD50 is above a certain limit (e.g., 2000 mg/kg).[14][15]
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed, and major organs (liver, kidneys, spleen, heart, lungs) are examined for any pathological changes.
Table 3: Checklist for Clinical Observations in Acute Toxicity Studies
| Category | Parameter to Observe |
| General Appearance | Fur condition (piloerection), skin changes, eye and mucous membrane condition |
| Behavioral | Alertness, irritability, grooming, stereotypy, vocalization, sleep patterns |
| Autonomic | Salivation, lacrimation, urination, defecation, respiration rate, pupil size |
| Neuromuscular | Gait, posture, tremors, convulsions, ataxia, muscle tone |
| General | Body weight changes, food and water consumption, morbidity, mortality |
Section 3: Potential Mechanism of Action & Signaling
Understanding the molecular mechanism is key to drug development. Studies on Eupalinolide A, a closely related compound, have shown that it can induce autophagy in hepatocellular carcinoma cells.[16] This process is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the ERK signaling pathway.[16] This provides a valuable starting point for investigating the mechanism of Eupalin.
Eupalinolide A Signaling Pathway
Caption: Eupalinolide A induces autophagy via the ROS/ERK pathway.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innovationaljournals.com [innovationaljournals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral bioavailability enhancement through supersaturation: an update and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubility and Stability Enhanced Oral Formulations for the Anti-Infective Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and tissue distribution of eupatilin and its metabolite in rats by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Acute and Subchronic Toxicity Induced by the Crude Ethanol Extract of Plukenetia volubilis Linneo Leaves in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Effective Dose of Eupalin in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalin, a flavonoid compound, has demonstrated significant anti-tumor effects in various cancer cell lines. Its primary mechanism of action involves the inhibition of critical cell signaling pathways, notably the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and induction of apoptosis. This document provides detailed application notes and experimental protocols for determining the effective dose of Eupalin in in vitro cell culture models. The protocols cover essential assays for assessing cell viability, protein expression, and apoptosis, along with guidelines for data interpretation. Furthermore, visual representations of the key signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of the methodologies.
Introduction
Eupalin and its related compounds, such as Eupatilin, have emerged as promising natural products for cancer therapy. These flavonoids have been reported to exhibit anti-inflammatory, anti-angiogenic, and anti-tumor activities. A crucial first step in evaluating the therapeutic potential of Eupalin is to determine its effective dose in relevant cancer cell lines. This involves quantifying its cytotoxic and apoptotic effects to establish a therapeutic window. The following sections provide a summary of the reported efficacy of Eupalin and related compounds, detailed experimental protocols to determine these effects, and diagrams illustrating the underlying molecular mechanisms and experimental procedures.
Data Presentation: Efficacy of Eupalin and Related Compounds
The effective dose of Eupalin and its analogs, often represented as the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. This variability is influenced by the unique genetic and molecular characteristics of each cell line. Below is a summary of reported IC50 values for Eupatilin, a closely related and more extensively studied compound, in various cancer cell lines. This data serves as a valuable reference for designing initial dose-response experiments for Eupalin.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time |
| Eupatilin | HCT116 | Colon Cancer | > 25 | 48h |
| Eupatilin | HT29 | Colon Cancer | > 50 | 48h |
| Eupatilin | YD-10B | Oral Squamous Carcinoma | 68.79 | 24h |
| Eupatilin | YD-10B | Oral Squamous Carcinoma | 52.69 | 48h |
| Eupatilin | YD-10B | Oral Squamous Carcinoma | 50.55 | 72h |
| Eupalinolide J | U251 | Glioblastoma | Non-toxic below 5 µM | 24h |
| Eupalinolide J | MDA-MB-231 | Breast Cancer | Non-toxic below 5 µM | 24h |
Note: Data for Eupalin is limited in publicly available literature; therefore, data for the closely related compounds Eupatilin and Eupalinolide J are presented as a reference. Researchers are encouraged to perform initial dose-ranging studies for Eupalin in their specific cell lines of interest.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Eupalin stock solution (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)[1]
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Eupalin Treatment:
-
Prepare serial dilutions of Eupalin from the stock solution in complete culture medium. A suggested starting range is 0.1, 1, 10, 25, 50, 75, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Eupalin concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the Eupalin dilutions or control medium.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.[1]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the Eupalin concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of the PI3K/Akt/mTOR Signaling Pathway
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cells treated with Eupalin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-PI3K, rabbit anti-phospho-Akt (Ser473), rabbit anti-phospho-mTOR, and their total protein counterparts). Recommended dilution: 1:1000.[2][3][4]
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG). Recommended dilution: 1:2000 to 1:5000.[2][4]
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Treat cells with various concentrations of Eupalin for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the protein bands, normalizing the phosphorylated protein levels to the total protein levels.
-
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with Eupalin
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Treat cells with Eupalin at the determined IC50 concentration for 24 or 48 hours.
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
Visualizations
Caption: Experimental workflow for determining the effective dose of Eupalin.
Caption: Eupalin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
References
- 1. static.igem.org [static.igem.org]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. bosterbio.com [bosterbio.com]
- 7. fn-test.com [fn-test.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Eupalin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalin, a naturally occurring O-methylated flavone, has garnered significant interest for its diverse pharmacological activities. Understanding its metabolic fate is crucial for drug development and clinical applications. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for the sensitive and specific quantification of Eupalin and the identification of its metabolites. These application notes provide a comprehensive overview of the methodologies for the mass spectrometry-based analysis of Eupalin and its biotransformation products.
Quantitative Analysis
A robust and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the accurate quantification of Eupalin and its primary metabolites in biological matrices.[1]
Table 1: UPLC-MS/MS Method Parameters for Eupatilin (B1662920) and its Metabolite E-7-G
| Parameter | Eupatilin | Eupatilin-7β-O-glucuronide (E-7-G) |
| Linear Range | 0.20–500 ng/mL | 1.00–2500 ng/mL |
| LLOQ | 0.20 ng/mL | 1.00 ng/mL |
| Inter-day Precision | Within 10% | Within 10% |
| Intra-day Precision | Within 10% | Within 10% |
| Accuracy | >90% | >90% |
| Recovery | 83.7% - 94.6% | Within acceptable limits |
| Data compiled from studies on Eupatilin.[1][2] |
Table 2: Pharmacokinetic Parameters of Eupatilin and E-7-G in Rats
| Parameter | Eupatilin | Eupatilin-7β-O-glucuronide (E-7-G) |
| Absolute Bioavailability (F) | 2.7% | - |
| Clearance (CL) | 14.82 L/kg/h | - |
| Half-life (t1/2) | 0.29 h | 4.15 h |
| Systemic Exposure (AUC) | - | 1288.8 ng·h/mL |
| Following intravenous administration. Data for Eupatilin.[2] |
Experimental Protocols
Protocol 1: Sample Preparation for Pharmacokinetic Studies
This protocol outlines the preparation of rat plasma samples for the quantification of Eupalin and its metabolites.
Materials:
-
Rat plasma
-
Acetonitrile-methanol (9:1, v/v)[1]
-
Internal Standard (IS) solution (e.g., tussilagone)[1]
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 50 µL aliquot of rat plasma, add 20 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile-methanol (9:1, v/v) to precipitate proteins.[1]
-
Vortex the mixture for 3 minutes.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Collect the supernatant and inject an aliquot into the UPLC-MS/MS system for analysis.
Protocol 2: UPLC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of Eupalin and its metabolites.
Instrumentation:
-
UPLC system coupled with a tandem mass spectrometer (e.g., UPLC-Q-TOF-MS)[3]
-
UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm)[1]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient: A gradient elution program should be optimized to achieve adequate separation of the analytes.
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analytes.[1][3]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[1]
-
Ion Transitions: Specific precursor-to-product ion transitions should be determined for Eupalin and each metabolite. For example:
-
Eupatilin: Monitor the appropriate protonated molecule [M+H]⁺.[1]
-
Metabolites: Monitor for expected mass shifts corresponding to metabolic transformations (e.g., +176 Da for glucuronidation).
-
Protocol 3: In Vitro Metabolism Study using Liver Microsomes
This protocol is designed to identify metabolites of Eupalin formed by hepatic enzymes.
Materials:
-
Rat liver microsomes (RLMs)[3]
-
Eupalin solution
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator
-
Acetonitrile (ice-cold)
Procedure:
-
Prepare an incubation mixture containing rat liver microsomes, Eupalin solution, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant using a high-resolution mass spectrometer (e.g., UPLC-Q-TOF-MS) to identify potential metabolites.[3]
Metabolic Pathways and Experimental Workflow
The biotransformation of Eupalin primarily occurs in the liver and intestines and involves several key enzymatic reactions.[3][4]
Caption: Major metabolic pathways of Eupalin.
The experimental workflow for identifying and quantifying Eupalin and its metabolites involves a systematic approach from sample collection to data analysis.
Caption: Workflow for Eupalin metabolite analysis.
Metabolite Identification
High-resolution mass spectrometry, such as UPLC-Q-TOF-MS, is instrumental in the structural elucidation of metabolites.[3] A total of 51 metabolites in vivo and 60 metabolites in vitro have been characterized for the related compound eupatorin.[5] The primary metabolic transformations observed include:
-
Phase I Reactions: Demethylation (loss of CH2), oxidation, and hydrogenation.[3][4][5]
-
Phase II Reactions: Glucuronide conjugation, sulfate (B86663) conjugation, and glycine (B1666218) conjugation.[3][4][5]
The identification process involves comparing the mass spectra of metabolites with the parent drug, analyzing the characteristic fragment ions, and observing the mass shifts corresponding to specific metabolic reactions. For instance, a neutral loss of 14 Da (CH2) would indicate a demethylation event, while an addition of 176 Da would suggest glucuronidation.[3]
Conclusion
The mass spectrometry-based methods detailed in these application notes provide a robust framework for the comprehensive analysis of Eupalin and its metabolites. These protocols are essential for pharmacokinetic studies, drug metabolism research, and the overall development of Eupalin as a potential therapeutic agent. The combination of sensitive quantitative methods and high-resolution metabolite identification techniques will continue to advance our understanding of the disposition of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and tissue distribution of eupatilin and its metabolite in rats by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Metabolites of Eupatorin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of Metabolites of Eupatorin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Genomic Impact of Eupalin: A Guide to Studying Gene Expression
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling and gene regulation, the flavonoid Eupalin and its derivatives have emerged as potent modulators with significant therapeutic potential. To facilitate further research and drug development in this promising area, these detailed Application Notes and Protocols provide a comprehensive guide for scientists to investigate the effects of Eupalin on gene expression. This document outlines methodologies for key experiments, presents quantitative data in a structured format, and visualizes the complex signaling pathways involved.
Introduction
Eupalin, a natural flavonoid, along with its various derivatives such as Eupatilin (B1662920), Eupafolin, and the Eupalinolides, has demonstrated a remarkable capacity to influence a range of cellular processes, including inflammation, apoptosis, cell cycle progression, and metastasis. These effects are largely attributed to their ability to modulate specific signaling pathways and, consequently, alter the expression of a multitude of genes. Understanding the precise molecular mechanisms through which Eupalin exerts its effects is paramount for its development as a therapeutic agent. These application notes provide researchers with the necessary protocols to meticulously study the impact of Eupalin on gene expression.
Data Presentation: Eupalin's Effect on Gene and Protein Expression
The following tables summarize the quantitative effects of various Eupalin derivatives on the expression of key genes and proteins involved in different signaling pathways.
Table 1: Effect of Eupatilin on the NF-κB and MAPK Signaling Pathways
| Target Gene/Protein | Cell Line | Treatment | Fold Change/Inhibition | Reference |
| p-NF-κB p65 | OVA-induced asthmatic mice | Eupatilin | Significantly inhibited | [1] |
| p-p38 MAPK | OVA-induced asthmatic mice | Eupatilin | Significantly inhibited | [1] |
| p-Erk | OVA-induced asthmatic mice | Eupatilin | Significantly inhibited | [1] |
| p-JNK | OVA-induced asthmatic mice | Eupatilin | Significantly inhibited | [1] |
| Nrf2 | OVA-induced asthmatic mice | Eupatilin | Significantly increased | [1] |
| p-Akt | FPM-Exposed BEAS-2B cells | Eupatilin (10 nM) | Significantly reduced | [2] |
| p-NF-κB p65 | FPM-Exposed BEAS-2B cells | Eupatilin (10 nM) | Significantly reduced | [2] |
| p-p38 MAPK | FPM-Exposed BEAS-2B cells | Eupatilin (10 nM) | Significantly reduced | [2] |
| IL-1β, TNF-α, IL-6, IL-8, MCP-1 | H. pylori-infected AGS cells | Eupatilin (10-100 ng) | Significantly reduced (dose-dependent) | [3] |
| PI3K, NF-κB | H. pylori-infected AGS cells | Eupatilin (10-100 ng) | Suppressed (dose-dependent) | [3] |
Table 2: Effect of Eupalinolide A on AMPK/mTOR, ROS/ERK, and Ferroptosis Pathways
| Target Gene/Protein | Cell Line | Treatment | Fold Change/Inhibition | Reference |
| SCD1 expression | A549 cells | Eupalinolide A | Reduced by 34% | [4] |
| SCD1 expression | H1299 cells | Eupalinolide A | Reduced by 48% | [4] |
| ROS production | A549 cells | Eupalinolide A | Increased by 2.46-fold | [4] |
| ROS production | H1299 cells | Eupalinolide A | Increased by 1.32-fold | [4] |
| p-ERK | MHCC97-L and HCCLM3 cells | Eupalinolide A | Significantly upregulated | [5] |
| Upregulated genes | A549 cells | Eupalinolide A (20 µM) | 404 genes | [4] |
| Downregulated genes | A549 cells | Eupalinolide A (20 µM) | 394 genes | [4] |
| Upregulated genes | H1299 cells | Eupalinolide A (20 µM) | 3,613 genes | [4] |
| Downregulated genes | H1299 cells | Eupalinolide A (20 µM) | 3,996 genes | [4] |
Table 3: Effect of Eupalinolide J on the STAT3 Signaling Pathway
| Target Gene/Protein | Cell Line | Treatment | Fold Change/Inhibition | Reference |
| STAT3, MMP-2, MMP-9 protein | U251 and MDA-MB-231 cells | Eupalinolide J | Dose-dependently reduced | [6][7] |
| MMP-2, MMP-9 mRNA | U251 and MDA-MB-231 cells | Eupalinolide J | Decreased | [7] |
| STAT3 mRNA | U251 cells | Eupalinolide J | No significant change | [7] |
| STAT3 mRNA | MDA-MB-231 cells | Eupalinolide J | Increased | [7] |
| STAT3, p-STAT3 | MDA-MB-231 and MDA-MB-468 cells | Eupalinolide J | Remarkably suppressed | [8][9] |
Table 4: Effect of Eupafolin on the PI3K/Akt/mTOR Signaling Pathway
| Target Gene/Protein | Cell Line | Treatment | Fold Change/Inhibition | Reference |
| p-PI3K, p-Akt, p-mTOR | EO771 cells | Eupafolin (25, 50, 100 µM) | Significantly decreased | [10][11] |
| Bax, cleaved caspase 3 | EO771 cells | Eupafolin (25, 50, 100 µM) | Increased | [10] |
| Bcl-2 | EO771 cells | Eupafolin (25, 50, 100 µM) | Decreased | [10] |
| p-PI3K, p-AKT, p-P38, p-ERK1/2, p-NF-κB | Breast cancer cells | Eupafolin | Significantly reduced | [12] |
| Phosphorylation of Akt | Prostate cancer cells | Eupafolin | Inhibited | [13] |
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the effect of Eupalin on gene and protein expression.
Protocol 1: Cell Culture and Eupalin Treatment
-
Cell Culture: Culture the desired cell line (e.g., A549, H1299, MDA-MB-231) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Eupalin Preparation: Prepare a stock solution of Eupalin or its derivative (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Seed the cells in multi-well plates at a predetermined density. After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of Eupalin. A vehicle control (DMSO) should be included at a concentration equivalent to the highest Eupalin concentration used.
-
Incubation: Incubate the cells with Eupalin for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream applications.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and treat with Eupalin as described in Protocol 1.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[14][15][16][17][18]
Protocol 3: RNA Isolation
-
Cell Lysis: After Eupalin treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a lysis reagent such as TRIzol.[19][20]
-
Phase Separation: Add chloroform (B151607) to the lysate, vortex, and centrifuge to separate the mixture into aqueous and organic phases.[19]
-
RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new tube and precipitate the RNA by adding isopropanol.[19][20]
-
RNA Wash: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.[19]
-
RNA Solubilization: Air-dry the RNA pellet and dissolve it in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 4: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[21][22]
-
qPCR Reaction Setup: Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.[23][24]
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[23]
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or β-actin).[22]
Protocol 5: Western Blotting
-
Protein Extraction: Lyse the Eupalin-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25][26]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[25][26]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[25]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[25]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[26]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by Eupalin and a general workflow for studying its effects on gene expression.
References
- 1. Eupatilin Suppresses OVA-Induced Asthma by Inhibiting NF-κB and MAPK and Activating Nrf2 Signaling Pathways in Mice [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory effects of eupatilin on Helicobacter pylori CagA-induced gastric inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-EPMC6761301 - Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells <i>via</i> Targeting STAT3 Signaling Pathway. - OmicsDI [omicsdi.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Eupafolin suppresses prostate cancer by targeting phosphatidylinositol 3-kinase-mediated Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. microbenotes.com [microbenotes.com]
- 20. RNA isolation and reverse transcription [abcam.com]
- 21. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. elearning.unite.it [elearning.unite.it]
- 23. mcgill.ca [mcgill.ca]
- 24. stackscientific.nd.edu [stackscientific.nd.edu]
- 25. bosterbio.com [bosterbio.com]
- 26. azurebiosystems.com [azurebiosystems.com]
Troubleshooting & Optimization
improving the solubility of Eupalin for in vitro experiments
Welcome to the technical support center for Eupalin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the solubility of Eupalin for in vitro experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: I am trying to dissolve Eupalin directly into my aqueous cell culture medium, but it's not working. What is the standard approach?
A1: Eupalin, like many flavonoids, has very low aqueous solubility. The standard and recommended procedure is to first prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this purpose. This high-concentration stock can then be serially diluted into your cell culture medium to achieve the desired final working concentration while keeping the organic solvent concentration at a very low, non-toxic level (typically ≤0.1%).
Q2: I successfully dissolved Eupalin in DMSO, but a precipitate forms immediately when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A2: This common issue is known as "crashing out." It occurs when the highly concentrated compound in the DMSO stock is rapidly diluted into the aqueous environment of the medium, where its solubility is much lower.[1] The DMSO disperses, leaving the Eupalin to precipitate.
Key Solutions to Prevent Precipitation: [1]
-
Use Pre-warmed Medium: Always add the Eupalin stock solution to cell culture medium that has been pre-warmed to 37°C. Solubility is often temperature-dependent.
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed medium.
-
Add Dropwise While Vortexing: Add the stock solution slowly and dropwise to the medium while gently vortexing or swirling. This facilitates rapid mixing and prevents localized high concentrations of Eupalin that can initiate precipitation.
-
Do Not Exceed Maximum Solubility: Ensure your final working concentration does not exceed the maximum soluble concentration of Eupalin in your specific cell culture medium.
Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A concentration of 0.1% or less is widely considered safe for most cell lines. However, it is crucial to run a vehicle control (medium with the same final concentration of DMSO but without Eupalin) to ensure the solvent does not affect your experimental outcomes.
Q4: My experiment requires a higher concentration of Eupalin than I can achieve with DMSO alone without precipitation. What are some advanced methods to enhance its solubility?
A4: When standard methods are insufficient, several advanced techniques can be employed to enhance the solubility of flavonoids like Eupalin:
-
Co-Solvents: Using a mixture of solvents can sometimes improve solubility. Bio-based solvents like 1,2-propanediol have been shown to increase the solubility of similar phenolic compounds.[2]
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Cautiously adjusting the pH of your solvent or medium might increase solubility, but this must be done with extreme care to ensure the final pH is compatible with your cell line.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic glucans that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[3] For example, studies have shown that β-cyclodextrin derivatives can enhance the solubility of flavonoids like quercetin (B1663063) and kaempferol (B1673270) by over 10-fold.[3]
-
Natural Deep Eutectic Solvents (NADES): NADES are mixtures of natural compounds like sugars and amino acids that can form liquids with high solubilizing capacity for poorly soluble drugs.[4][5][6] This is a promising green chemistry approach for drug formulation.[4]
Troubleshooting Guides & Experimental Protocols
Issue 1: Immediate or Delayed Precipitation in Culture
If you observe cloudiness or a visible precipitate in your media either immediately after adding your Eupalin stock or after incubation, it is crucial to address the problem as it can significantly impact your results.[7]
Troubleshooting Decision Workflow
Caption: Troubleshooting logic for Eupalin precipitation.
Protocol 1: Preparation of a 10 mM Eupalin Stock Solution in DMSO
This protocol describes how to prepare a standard 10 mM stock solution, which is a common starting point for in vitro experiments.
Materials:
-
Eupalin powder (Molar Mass: 476.43 g/mol )[8]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance and sterile weighing boat
-
Sterile 0.22 µm syringe filter and syringe
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you need to weigh out 4.76 mg of Eupalin powder.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 476.43 g/mol * 1000 mg/g = 4.76 mg/mL
-
-
Weighing: Accurately weigh 4.76 mg of Eupalin into a sterile container (e.g., a 1.5 mL microcentrifuge tube).
-
Dissolution: Add 1 mL of sterile DMSO to the tube. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Sterilization: Draw the dissolved solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the sterile solution into a new, labeled sterile tube. Do not autoclave Eupalin solutions , as heat can cause degradation.[9]
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store protected from light at -20°C or -80°C. Properly stored aliquots are stable for several months. Avoid repeated freeze-thaw cycles.[9]
Stock Solution Preparation and Dilution Workflow
Caption: Workflow for preparing and diluting Eupalin stock solution.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol helps you determine the upper concentration limit of Eupalin in your specific experimental conditions to prevent precipitation.[1]
Methodology:
-
Prepare Stock: Create a high-concentration stock of Eupalin in DMSO (e.g., 10 mM) as described in Protocol 1.
-
Serial Dilution in DMSO: Prepare a 2-fold serial dilution of your stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add to Media: In a 96-well plate, add a small, fixed volume of each DMSO dilution to wells containing your pre-warmed complete cell culture medium (e.g., add 2 µL of each DMSO dilution to 198 µL of medium). Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, you can read the absorbance of the plate at a wavelength between 550-650 nm; an increase in absorbance relative to the control indicates precipitation.
-
Determine Maximum Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under these specific conditions.
Data and Visualization
Illustrative Solubility Enhancement of Flavonoids
While specific quantitative data for Eupalin is limited, the table below summarizes reported solubility enhancements for structurally related flavonoids using various techniques. This illustrates the potential efficacy of these methods.
| Flavonoid Example | Enhancement Method | Solvent/System | Fold Increase in Solubility | Reference |
| Quercetin | Complexation | Dimeric β-cyclodextrin | 12.4x | [3] |
| Kaempferol | Complexation | Dimeric β-cyclodextrin | 10.5x | [3] |
| Quercetin | Micellar Solubilization | Tetronic® T904 | Several hundred-fold | [10] |
| Syringic Acid | Hydrotropy | 1,2-propanediol | ~30x | [2] |
| Ferulic Acid | Hydrotropy | γ-valerolactone (GVL) | >100x | [2] |
Context: Flavonoids and Cellular Signaling
Eupalin is a flavonoid, a class of compounds known to modulate various intracellular signaling pathways. Understanding these interactions is often the goal of in vitro experiments. Low solubility can hinder the accurate assessment of these effects. The diagram below shows a simplified, generic signaling cascade that can be influenced by flavonoids, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.[11]
Caption: Potential modulation of a signaling pathway by Eupalin.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Eupalin - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Eupalin stability testing in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability testing for Eupalin in various solvents and at different pH values. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Eupalin in solution?
A1: The stability of Eupalin, like many pharmaceutical compounds, is influenced by several environmental factors. The most critical include pH, the type of solvent used, temperature, and exposure to light.[1][2] Changes in pH can lead to ionization of the molecule, catalyzing degradation pathways like hydrolysis and oxidation.[3][4] The choice of solvent is also crucial as it can affect solubility and the rate of degradation.[5]
Q2: How do I select the appropriate solvents for Eupalin stability testing?
A2: Solvent selection should be based on the intended application and Eupalin's solubility. Start with common pharmaceutical solvents such as water, ethanol, methanol (B129727), and buffers at various pH levels. For poorly water-soluble compounds, co-solvents or novel solvent systems like Natural Deep Eutectic Solvents (NADES) might be considered.[6][7] The dielectric constant and viscosity of the solvent can also influence the degradation rate.[5]
Q3: What is a typical pH range to investigate for Eupalin stability?
A3: A comprehensive stability study should cover a wide pH range to simulate various physiological and formulation conditions.[8] It is recommended to test at acidic, neutral, and basic pH levels. A common range is from pH 2 to pH 10.[8][9] The stability of many compounds is pH-dependent, with different degradation mechanisms dominating at different pH values.[3][10][11]
Q4: What analytical techniques are best suited for monitoring Eupalin stability?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying the concentration of Eupalin and detecting its degradation products.[12] Other techniques that can be employed include UV-Vis Spectroscopy to monitor changes in absorbance, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of degradation products.[1][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of Eupalin observed across all conditions. | 1. Inherent instability of the molecule.2. Harsh experimental conditions (e.g., high temperature, extreme pH).3. Photodegradation. | 1. Re-evaluate the core structure of Eupalin for labile functional groups.2. Conduct studies at lower temperatures and over a narrower pH range initially.3. Protect samples from light at all stages of the experiment.[14] |
| Inconsistent or irreproducible stability data. | 1. Inaccurate preparation of solutions (concentration or pH).2. Fluctuation in storage conditions (temperature, humidity).3. Issues with the analytical method (e.g., column degradation, mobile phase inconsistency). | 1. Double-check all calculations and use calibrated equipment for solution preparation.2. Use a stability chamber with tight control over temperature and humidity.[2]3. Validate the analytical method for specificity, linearity, accuracy, and precision.[15] |
| Precipitation of Eupalin during the experiment. | 1. Poor solubility of Eupalin in the chosen solvent or at a specific pH.2. Change in temperature affecting solubility. | 1. Determine the solubility of Eupalin in each solvent system before initiating the stability study.[16]2. Consider using a co-solvent or a different solvent system.3. Ensure consistent temperature control throughout the experiment. |
| Appearance of unknown peaks in the chromatogram. | 1. Degradation of Eupalin.2. Impurities in the solvent or Eupalin sample.3. Interaction with the container. | 1. Use LC-MS to identify the structure of the new peaks.2. Run a blank (solvent only) and analyze the initial Eupalin sample for purity.3. Perform extractables and leachables studies on the container material.[8] |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of Eupalin
This protocol outlines the procedure for assessing the stability of Eupalin in aqueous solutions at different pH levels.
1. Materials:
- Eupalin reference standard
- Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
- Phosphate buffer solutions (pH 2, 5, 7, 9, 12)
- HPLC grade water, acetonitrile, and methanol
- Volumetric flasks, pipettes, and pH meter
2. Preparation of Solutions:
- Prepare a stock solution of Eupalin (e.g., 1 mg/mL) in a suitable organic solvent like methanol or ethanol.
- For each pH condition, dilute the stock solution with the respective buffer to a final concentration (e.g., 100 µg/mL).
3. Incubation:
- Store aliquots of each solution in sealed, light-protected vials at a constant temperature (e.g., 40°C for accelerated testing or 25°C for long-term testing).[2][17]
4. Sampling and Analysis:
- Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours for accelerated testing).[18]
- Immediately analyze the samples by a validated stability-indicating HPLC method.
- Quantify the remaining percentage of Eupalin and the formation of any degradation products.
5. Data Presentation:
The results can be summarized in a table as shown below.
| pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Eupalin Remaining | Major Degradation Products (Peak Area %) |
| 2.0 | 100.2 | 95.8 | 95.6 | DP1 (2.1%), DP2 (1.5%) |
| 5.0 | 99.8 | 98.5 | 98.7 | DP1 (0.8%) |
| 7.0 | 100.1 | 92.3 | 92.2 | DP3 (5.4%) |
| 9.0 | 99.9 | 75.4 | 75.5 | DP3 (15.2%), DP4 (8.1%) |
| 12.0 | 100.3 | 40.1 | 40.0 | DP5 (35.6%), DP6 (21.3%) |
DP = Degradation Product
Protocol 2: Solvent Stability Study of Eupalin
This protocol details the methodology for evaluating Eupalin's stability in different organic and aqueous-organic solvent systems.
1. Materials:
- Eupalin reference standard
- HPLC grade solvents: Methanol, Ethanol, Acetonitrile, Water
- Volumetric flasks and pipettes
2. Preparation of Solutions:
- Prepare solutions of Eupalin (e.g., 100 µg/mL) in each of the selected solvents and solvent-water mixtures (e.g., 50:50 v/v).
3. Incubation:
- Store the solutions in sealed, light-protected vials at a constant temperature (e.g., 40°C).
4. Sampling and Analysis:
- Follow the same sampling and analysis procedure as described in Protocol 1.
5. Data Presentation:
| Solvent System | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Eupalin Remaining |
| Water | 100.1 | 92.3 | 92.2 |
| Methanol | 99.8 | 99.1 | 99.3 |
| Ethanol | 100.2 | 98.9 | 98.7 |
| Acetonitrile | 99.9 | 97.5 | 97.6 |
| 50:50 Methanol:Water | 100.0 | 96.4 | 96.4 |
| 50:50 Ethanol:Water | 100.1 | 95.8 | 95.7 |
Visualizations
Caption: Experimental workflow for Eupalin stability testing.
Caption: Hypothetical degradation pathways of Eupalin under different pH conditions.
References
- 1. linseis.com [linseis.com]
- 2. humiditycontrol.com [humiditycontrol.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH-dependent stability of major betalains in the encapsulated beetroot extracts (Beta vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjpmr.com [wjpmr.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 16. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. fda.gov.ph [fda.gov.ph]
common challenges in the extraction and purification of Eupalin
Welcome to the technical support center for the extraction and purification of Eupalin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting for the isolation of this flavonol rhamnoside from its natural sources, primarily Eupatorium species.
Frequently Asked Questions (FAQs)
Q1: What is Eupalin and what is its primary natural source?
Eupalin is a flavonoid glycoside, specifically a flavonol rhamnoside. Its chemical structure is eupalitin (B1239494) 3-O-rhamnoside. The primary natural source of Eupalin is Eupatorium ligustrinum, a species of flowering plant in the Asteraceae family. It may also be present in other related Eupatorium species.
Q2: What are the general steps for extracting Eupalin from plant material?
A general workflow for the extraction and purification of Eupalin involves the following key stages:
-
Plant Material Preparation: The aerial parts of the plant are collected, dried, and ground into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, to dissolve the flavonoids.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their solubility. Flavonoid glycosides like Eupalin are moderately polar and tend to partition into the ethyl acetate (B1210297) fraction.
-
Chromatographic Purification: The enriched fraction is further purified using column chromatography techniques, such as silica (B1680970) gel chromatography or preparative high-performance liquid chromatography (HPLC), to isolate Eupalin from other co-extracted compounds.
Q3: What are the main factors that can lead to low yield or degradation of Eupalin during extraction and purification?
Several factors can adversely affect the yield and integrity of Eupalin:
-
pH: Flavonoids are susceptible to degradation under alkaline conditions. Acidic conditions are generally preferred for stability.[1][2]
-
Temperature: High temperatures can lead to the degradation of flavonoid glycosides.[1][3][4] It is advisable to perform extraction and purification steps at or below room temperature whenever possible.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of flavonoids.[4] It is recommended to use amber glassware or protect solutions from direct light.
-
Enzymatic Degradation: The plant material may contain enzymes that can degrade flavonoids. Proper drying and storage of the plant material can help to inactivate these enzymes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of Eupalin.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the plant material is finely ground. - Increase the extraction time or perform multiple extraction cycles. - Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency. |
| Inappropriate Solvent | - Eupalin, as a flavonoid glycoside, is best extracted with polar solvents. Ensure you are using an appropriate solvent like methanol, ethanol, or an alcohol-water mixture.[5] - The polarity of the solvent can be adjusted to optimize the extraction of the target compound. |
| Degradation during Extraction | - Avoid excessive heat during extraction. If using techniques like Soxhlet extraction, monitor the temperature closely. - Maintain a slightly acidic pH of the extraction solvent if possible. |
Poor Separation during Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | - For flavonoid glycosides, reverse-phase chromatography (e.g., C18) is often effective. - Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a good alternative for separating polar compounds like Eupalin. |
| Suboptimal Mobile Phase | - For normal-phase chromatography (e.g., silica gel), a gradient elution starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol) is typically used. - For reverse-phase HPLC, a gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape and stability) and a polar organic solvent like acetonitrile (B52724) or methanol is common. |
| Co-elution of Impurities | - If Eupalin co-elutes with other compounds, adjust the solvent gradient to improve resolution. - Consider using a different chromatographic technique (e.g., switching from normal-phase to reverse-phase). - Preparative Thin-Layer Chromatography (TLC) can be used as an initial purification step to remove major impurities. |
Eupalin Degradation
| Potential Cause | Troubleshooting Steps |
| pH-induced Degradation | - Maintain a pH range of 3-6 for all solutions containing Eupalin.[1] Avoid alkaline conditions. |
| Thermal Degradation | - Perform all evaporation steps under reduced pressure and at low temperatures (e.g., below 40°C). - Store extracts and purified fractions at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage). |
| Light-induced Degradation | - Work in a dimly lit environment or use amber-colored glassware for all steps. - Store samples in the dark. |
Experimental Protocols
The following are generalized protocols based on methods for isolating flavonoids from Eupatorium species. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Extraction and Solvent Partitioning
-
Extraction:
-
Macerate 1 kg of dried, powdered aerial parts of Eupatorium ligustrinum with 5 L of methanol at room temperature for 48 hours.
-
Filter the extract and concentrate it under reduced pressure at 40°C to obtain a crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 500 mL of distilled water and sequentially partition it with 3 x 500 mL of n-hexane, followed by 3 x 500 mL of chloroform, and finally 3 x 500 mL of ethyl acetate.
-
Collect the ethyl acetate fraction, as Eupalin is expected to be enriched in this fraction.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Further increase the polarity by introducing methanol into the mobile phase if necessary.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).
-
Combine the fractions containing the spot corresponding to Eupalin.
-
Visualizations
Logical Workflow for Eupalin Extraction and Purification
Caption: A flowchart illustrating the general steps for the extraction and purification of Eupalin.
Troubleshooting Logic for Low Eupalin Yield
Caption: A troubleshooting diagram for addressing low yields of Eupalin.
References
- 1. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids [mdpi.com]
- 5. researchgate.net [researchgate.net]
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential artifacts and unexpected results when using Eupalin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Eupalin and what is its known mechanism of action?
Eupalin is a natural product extract currently under investigation for its potential therapeutic properties. Preliminary studies on related compounds, such as Eupalinolide A, suggest that its mechanism of action may involve the induction of autophagy through the ROS/ERK signaling pathway in certain cell types.[1] However, like many natural products, Eupalin has the potential to interact with various cellular components and assay reagents, which may lead to experimental artifacts.
Q2: I am observing inconsistent results in my cell viability assays with Eupalin. What could be the cause?
Inconsistent results in cell viability assays are a common issue when working with natural products. Several factors could be contributing to this:
-
Compound Instability: Eupalin may be unstable in your assay medium.
-
Aggregation: At certain concentrations, Eupalin may form aggregates that can interfere with the assay readout.[2]
-
Direct Assay Interference: Eupalin might directly react with the assay reagents (e.g., MTT, CCK-8).
-
Cell Line Specific Effects: The observed effects could be specific to the cell line you are using.
We recommend a series of control experiments to identify the source of the inconsistency.
Q3: My compound shows activity in a primary screen, but this is not reproducible in orthogonal assays. Is this an artifact?
This is a strong indication of potential assay interference.[3] Many natural products are classified as Pan-Assay Interference Compounds (PAINS), which appear as "hits" in multiple assays due to their chemical properties rather than specific biological activity.[1][3][4] We recommend performing counter-screens to rule out common interference mechanisms.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CCK-8)
Problem: You observe a dose-dependent decrease in cell viability, but you suspect an artifact.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected artifacts in cell viability assays.
Experimental Protocols:
-
Control 1: Direct Reagent Interaction:
-
Prepare a serial dilution of Eupalin in cell culture medium without cells.
-
Add the MTT or CCK-8 reagent to each well.
-
Incubate for the same duration as your experiment.
-
Measure the absorbance at the appropriate wavelength.
-
Interpretation: An increase in absorbance in the absence of cells suggests that Eupalin is directly reducing the tetrazolium salt.[5]
-
-
Control 2: Orthogonal Viability Assay:
-
Treat your cells with Eupalin as in your primary assay.
-
Instead of MTT or CCK-8, measure cytotoxicity using a lactate (B86563) dehydrogenase (LDH) release assay, which detects membrane integrity.
-
Interpretation: If you do not observe a corresponding increase in LDH release, the results from your primary assay may be an artifact.
-
-
Control 3: Solubility Assessment:
-
Prepare Eupalin at the highest concentration used in your assay in the appropriate buffer.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Interpretation: Precipitation indicates that the compound is not fully soluble at that concentration, which can lead to light scattering and inaccurate absorbance readings.[2]
-
Quantitative Data Summary:
| Potential Artifact | Assay | Observation | Interpretation |
| Direct Reduction | MTT/CCK-8 | Increased absorbance with Eupalin alone | Eupalin is a reducing agent, leading to a false positive. |
| Aggregation | All absorbance assays | High variability, non-linear dose response | Aggregates scatter light, affecting absorbance readings. |
| Fluorescence | Fluorescence-based assays | Increased fluorescence with Eupalin alone | Eupalin is autofluorescent at the assay's wavelengths.[6][7][8] |
Autophagy Assays
Problem: You observe an increase in autophagic markers (e.g., LC3-II) upon Eupalin treatment, but are unsure if it reflects true autophagic flux.
Key Concept: Autophagic Flux
An accumulation of autophagosomes (and therefore LC3-II) can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes.[9][10] To distinguish between these possibilities, you must measure autophagic flux.
Experimental Workflow for Measuring Autophagic Flux:
Caption: Experimental workflow to measure autophagic flux.
Experimental Protocol:
-
Seed cells and allow them to adhere.
-
Create four treatment groups:
-
Vehicle control
-
Eupalin alone
-
Lysosomal inhibitor alone (e.g., Bafilomycin A1)
-
Eupalin + Lysosomal inhibitor
-
-
Incubate for the desired time.
-
Lyse cells and perform Western blotting for LC3-I and LC3-II, or perform immunofluorescence for LC3 puncta.
-
Interpretation: A further increase in LC3-II levels in the co-treated group compared to the inhibitor-alone group indicates that Eupalin is inducing autophagic flux.[11] If there is no significant difference, Eupalin may be blocking the degradation step.
Western Blotting
Problem: You are getting unexpected bands or inconsistent protein levels in your Western blots when studying Eupalin's effects.
Common Issues and Solutions:
| Problem | Possible Cause | Troubleshooting Steps |
| Multiple Bands | - Antibody cross-reactivity- Protein degradation | - Use a different, more specific primary antibody.- Ensure fresh protease inhibitors are added to your lysis buffer.[12] |
| Bands at Higher Molecular Weight | - Post-translational modifications- Incomplete denaturation | - Treat samples with a phosphatase inhibitor if phosphorylation is expected.- Ensure fresh loading buffer is used and samples are fully boiled.[12] |
| Uneven Loading Control | - Inaccurate protein quantification- Loading control is affected by treatment | - Re-quantify protein concentrations.- Choose a different loading control that is not expected to be regulated by your experimental conditions.[12] |
Signaling Pathway
Eupalinolide A-Induced Autophagy Signaling Pathway:
Based on existing literature for a related compound, Eupalinolide A, the following pathway is proposed. Note that this is a potential mechanism and may not be applicable to all "Eupalin" extracts.
Caption: Proposed signaling pathway for Eupalinolide A-induced autophagy.[1]
This technical support center provides a starting point for troubleshooting potential artifacts associated with Eupalin. Due to the complex nature of natural product research, we strongly recommend including appropriate controls in all experiments to ensure the validity of your results.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. longdom.org [longdom.org]
- 5. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines for the use and interpretation of assays for monitoring autophagy. [sites.broadinstitute.org]
- 10. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. LabXchange [labxchange.org]
how to prevent Eupalin degradation during storage
This technical support center provides guidance on the proper storage and handling of Eupalin to minimize degradation and ensure the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing Eupalin?
For long-term storage, it is recommended to store Eupalin in a freezer at -20°C. For short-term storage, refrigeration at 2 to 8°C is suitable.[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q2: How should I protect Eupalin from light?
Eupalin, like many flavonoids, may be sensitive to light. It is crucial to store Eupalin in a light-protected environment. Use amber-colored vials or wrap the container in aluminum foil to prevent photodegradation.
Q3: What is the best way to store Eupalin in solution?
If you need to store Eupalin in solution, it is best to prepare fresh solutions for each experiment. If storage is unavoidable, aliquot the solution into single-use volumes and store at -20°C or colder in tightly sealed, light-protected containers. The choice of solvent can also impact stability; consider using a solvent in which flavonoids are known to be relatively stable, such as DMSO or ethanol, and minimize exposure to water and high pH conditions.
Q4: How does pH affect the stability of Eupalin?
As an O-glycosylated flavonoid, Eupalin's stability is likely influenced by pH. Flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions. For experiments requiring specific pH conditions, it is advisable to prepare fresh solutions and use them promptly.
Q5: Are there any general handling precautions I should take?
Always handle Eupalin in a clean, dry environment. Use appropriate personal protective equipment. When preparing solutions, use high-purity solvents and minimize the exposure of the compound to air and humidity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an in vitro or in vivo experiment. | Degradation of Eupalin due to improper storage or handling. | 1. Review your storage conditions. Ensure the compound is stored at the recommended temperature and protected from light. 2. Prepare fresh solutions of Eupalin for each experiment. 3. Verify the purity and integrity of your Eupalin stock using an appropriate analytical method, such as HPLC. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Eupalin has degraded into one or more new compounds. | 1. Compare the chromatogram of the suspect sample with a freshly prepared standard. 2. Investigate potential degradation pathways based on the experimental conditions (e.g., hydrolysis of the glycosidic bond, oxidation). 3. If possible, use mass spectrometry (MS) to identify the degradation products. |
| Variability in experimental results between different batches or over time. | Inconsistent storage conditions or degradation of older Eupalin stock. | 1. Standardize your storage and handling procedures for Eupalin. 2. Always use a fresh vial or a freshly prepared solution from a properly stored stock for critical experiments. 3. Periodically check the purity of your long-term Eupalin stock. |
Experimental Protocols
Protocol 1: Assessment of Eupalin Stock Solution Stability
This protocol provides a framework for evaluating the stability of Eupalin in a specific solvent over time.
1. Materials:
- Eupalin standard
- High-purity solvent (e.g., DMSO, Ethanol)
- HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
- Calibrated analytical balance and volumetric flasks
- Amber glass vials
2. Procedure:
- Prepare a stock solution of Eupalin at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
- Immediately after preparation (T=0), analyze the solution by HPLC to determine the initial peak area and purity.
- Aliquot the remaining stock solution into several amber glass vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
- At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from each storage condition.
- Allow the vial to come to room temperature before analysis.
- Analyze the sample by HPLC using the same method as for the T=0 sample.
- Compare the peak area and purity of the stored samples to the T=0 sample to determine the percentage of degradation.
3. Data Analysis:
- Calculate the percentage of Eupalin remaining at each time point relative to the initial concentration.
- Plot the percentage of remaining Eupalin against time for each storage condition.
Visualizations
Logical Workflow for Troubleshooting Eupalin Degradation
Caption: A flowchart outlining the steps to troubleshoot potential Eupalin degradation issues.
Factors Influencing Eupalin Stability
Caption: A diagram illustrating the key environmental factors that can influence the stability of Eupalin.
References
Technical Support Center: Optimizing HPLC Parameters for Eupalin Peak Resolution
Welcome to the technical support center for optimizing your High-Performance Liquid Chromatography (HPLC) methods for the analysis of Eupalin and related flavonoid glycosides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal peak resolution and accurate quantification.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of Eupalin. Each problem is presented in a question-and-answer format, detailing potential causes and step-by-step solutions.
Problem 1: Poor Resolution Between Eupalin and an Impurity/Related Compound
Q1: My Eupalin peak is co-eluting or has very poor resolution (Rs < 1.5) with a neighboring peak. How can I improve the separation?
A1: Co-elution is a frequent challenge when analyzing complex mixtures containing structurally similar compounds. To improve resolution, you can systematically adjust several chromatographic parameters. The resolution of two peaks is primarily influenced by column efficiency, selectivity, and retention factor.[1]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inadequate Mobile Phase Selectivity | 1. Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different properties and can alter the elution order of compounds.[1] 2. Adjust the Mobile Phase pH: The retention of flavonoids like Eupalin, which have ionizable hydroxyl groups, can be sensitive to pH.[1][2][3] Acidifying the mobile phase with 0.1% formic acid or acetic acid is a common practice to ensure good peak shape and consistent retention.[1] Experiment with a pH range of 2.5-4.0 to find the optimal selectivity. |
| Inappropriate Gradient Program | 1. Decrease the Gradient Slope: A slower, shallower gradient can significantly improve the separation of closely eluting compounds.[1][4][5] If the peaks of interest elute within a narrow time frame, flatten the gradient in that specific region. 2. Introduce Isocratic Steps: Holding the mobile phase composition constant at a specific point in the gradient can help to resolve critical peak pairs.[1] |
| Insufficient Column Efficiency | 1. Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or core-shell technology offer higher efficiency, leading to sharper peaks and better resolution.[1] 2. Increase Column Length: A longer column provides more theoretical plates, which can improve separation, but will also increase analysis time and backpressure. |
| Suboptimal Temperature | Adjust Column Temperature: Vary the column temperature (e.g., in 5°C increments from 25°C to 40°C). Temperature can affect mobile phase viscosity and the interaction of analytes with the stationary phase, thereby influencing selectivity. |
Problem 2: Eupalin Peak Tailing
Q2: The Eupalin peak in my chromatogram is asymmetrical and shows significant tailing (Tailing Factor > 1.2). What is causing this and how can I fix it?
A2: Peak tailing for polar compounds like flavonoid glycosides is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Secondary Interactions with Residual Silanols | 1. Acidify the Mobile Phase: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of your mobile phase. This will suppress the ionization of residual silanol (B1196071) groups on the silica-based C18 column, minimizing unwanted ionic interactions with the hydroxyl groups of Eupalin.[6] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column designed to have minimal residual silanol activity. |
| Mobile Phase pH is Too High | Ensure the mobile phase pH is at least 2 pH units below the pKa of Eupalin's hydroxyl groups to maintain it in a single, non-ionized form.[7] |
| Column Overload | 1. Reduce Sample Concentration: Dilute your sample to ensure you are working within the linear range of the column's capacity. 2. Decrease Injection Volume: Injecting a smaller volume of your sample can improve peak shape.[8] |
| Column Contamination or Void | 1. Use a Guard Column: A guard column will protect your analytical column from strongly retained impurities in the sample matrix.[9] 2. Flush the Column: If you suspect contamination, flush the column with a strong solvent. If a void has formed at the column inlet, reversing the column (if permissible by the manufacturer) and flushing may help.[9] |
Problem 3: Eupalin Peak Fronting
Q3: My Eupalin peak is exhibiting fronting (Tailing Factor < 0.9). What could be the reason?
A3: Peak fronting is less common than tailing but can occur due to several factors, often related to the sample solvent or column issues.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Sample Solvent Stronger than Mobile Phase | Dissolve your sample in the initial mobile phase composition or a weaker solvent. Injecting a sample in a solvent significantly stronger than the mobile phase can cause the analyte band to spread before it reaches the column, leading to fronting. |
| Column Overload (High Concentration) | Similar to peak tailing, injecting a sample that is too concentrated can lead to peak distortion, including fronting. Dilute your sample.[8] |
| Column Degradation | A void at the column inlet or a channel in the packed bed can cause peak fronting.[6][9] If flushing does not resolve the issue, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q4: What is a good starting HPLC method for Eupalin analysis?
A4: A good starting point for developing an HPLC method for Eupalin, a flavonoid glycoside, would be a reversed-phase separation on a C18 column.
Recommended Initial Conditions:
| Parameter | Recommendation |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a scouting gradient of 5% to 95% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-DAD, monitor at the absorbance maximum of Eupalin (flavonoids typically have strong absorbance around 254 nm and 350 nm). |
This initial method will help determine the approximate retention time of Eupalin and can then be optimized for better resolution as described in the troubleshooting guides.[1]
Q5: How can I separate Eupalin from its aglycone, Eupatolin?
A5: Flavonoid glycosides are significantly more polar than their corresponding aglycones. In reversed-phase HPLC, the aglycone (Eupatolin) will be more retained and elute later than the glycoside (Eupalin). A gradient elution is typically necessary to separate compounds with such a large polarity difference in a reasonable time. The initial mobile phase should be highly aqueous to retain the glycoside, and the gradient should gradually increase the organic solvent percentage to elute the aglycone.[10][11][12]
Q6: What are some common interfering compounds when analyzing Eupalin from plant extracts?
A6: When analyzing Eupalin from plant extracts, you may encounter interference from other structurally similar flavonoids, phenolic acids, or other plant metabolites.[13][14] These compounds may have similar polarities and UV spectra, leading to co-elution. To identify and resolve these interferences, it is crucial to use a highly selective method and, if available, a mass spectrometer (LC-MS) for peak identification.
Experimental Protocols
Protocol 1: Systematic Approach to HPLC Method Development for Eupalin
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of Eupalin.
-
Column Selection: Begin with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Initial Scouting Gradient:
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Run a broad linear gradient from 5% B to 95% B over 30 minutes.
-
Monitor the elution of Eupalin using a UV-DAD detector at its absorbance maximum.
-
-
Gradient Optimization:
-
Based on the scouting run, determine the approximate percentage of B at which Eupalin elutes.
-
Design a more focused gradient around this percentage. For example, if Eupalin elutes at 40% B, you could try a gradient of 30-50% B over 20 minutes.
-
To improve the resolution of closely eluting peaks, decrease the slope of the gradient in the region where they elute.[4][5][15]
-
-
pH Adjustment (if necessary):
-
If peak shape is poor, particularly tailing, ensure the mobile phase is sufficiently acidic. Prepare mobile phase A with different concentrations of formic or acetic acid (e.g., 0.05%, 0.2%) to evaluate the effect on peak symmetry.
-
-
Flow Rate and Temperature Fine-Tuning:
-
Once a satisfactory separation is achieved, the flow rate can be slightly decreased (e.g., to 0.8 mL/min) to potentially improve resolution, or increased to shorten the analysis time.
-
The column temperature can be adjusted (e.g., between 25-40°C) to fine-tune selectivity.
-
Visualizations
Below are diagrams to help visualize the experimental workflows and logical relationships in HPLC optimization.
Caption: A workflow for systematically optimizing HPLC parameters for better peak resolution.
Caption: A decision tree for troubleshooting Eupalin peak tailing in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. mastelf.com [mastelf.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. mastelf.com [mastelf.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromforum.org [chromforum.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Eupatilin Precipitation in Cell Culture Media
A Note on "Eupalin" vs. "Eupatilin": Initial searches for "Eupalin" suggest a potential misspelling of the more commonly researched compound, Eupatilin . Eupatilin is a flavonoid found in Artemisia species, known for its anti-inflammatory, antioxidant, and anti-cancer properties in cell culture studies.[1][2][3] This guide will focus on Eupatilin, assuming it is the compound of interest.
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Eupatilin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Eupatilin and why is it used in cell culture?
Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a lipophilic flavonoid with a range of biological activities.[4] In cell culture, it is often used to study its potential therapeutic effects, which include inducing apoptosis (programmed cell death) in cancer cells, reducing inflammation, and protecting cells from oxidative stress.[1][5][6][7] Its mechanisms of action involve the modulation of several key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK.[1]
Q2: Why is my Eupatilin precipitating in the cell culture medium?
Eupatilin is a hydrophobic compound, meaning it has low solubility in water-based solutions like cell culture media. Precipitation, often seen as cloudiness, crystals, or a film in the medium, typically occurs for one or more of the following reasons:
-
Exceeding Solubility Limit: The final concentration of Eupatilin in the medium is higher than its maximum solubility.
-
Poor Stock Solution Preparation: The Eupatilin was not fully dissolved in the initial stock solution.
-
Incorrect Solvent: An inappropriate solvent was used to create the stock solution.
-
High DMSO Concentration: The final concentration of the solvent (commonly DMSO) in the medium is too high, causing the compound to "crash out" upon dilution.
-
Temperature Fluctuations: Adding a cold stock solution to warmer media or frequent temperature changes can decrease solubility.
-
Interactions with Media Components: Eupatilin may interact with proteins or salts in the serum or basal medium, leading to precipitation over time.
Q3: What is the recommended solvent for Eupatilin stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing Eupatilin stock solutions for cell culture applications.[8] It is a powerful organic solvent that can dissolve Eupatilin at high concentrations.
Q4: What is the maximum recommended final concentration of Eupatilin in cell culture?
The effective concentration of Eupatilin in cell culture can range from 10 µM to 100 µM, depending on the cell line and the experimental goals.[4][5] It is crucial to determine the maximum soluble concentration in your specific cell culture medium empirically.
Q5: How should I store my Eupatilin stock solution?
Eupatilin stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. This minimizes the chance of the compound precipitating out of the stock solution and reduces the introduction of water from condensation.
Q6: Can I filter the medium after Eupatilin has precipitated?
Filtering the medium to remove precipitate is not recommended. This will lower the effective concentration of Eupatilin in your medium in an unquantifiable way, leading to inaccurate and irreproducible experimental results. The best approach is to optimize the preparation method to prevent precipitation from occurring.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving Eupatilin precipitation issues.
Issue 1: Immediate and heavy precipitation upon adding Eupatilin stock to the medium.
| Possible Cause | Explanation | Recommended Solution |
| Final concentration is too high. | The aqueous environment of the cell culture medium cannot support the desired final concentration of the hydrophobic Eupatilin. | Reduce the final working concentration of Eupatilin. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols). |
| Stock solution concentration is too high. | Adding a very concentrated DMSO stock directly to the medium causes a rapid solvent shift, leading to the compound "crashing out". | Prepare an intermediate dilution of your stock solution in pre-warmed medium before adding it to the bulk of the medium. |
| Improper mixing technique. | Adding the stock solution too quickly without adequate mixing creates localized high concentrations that precipitate. | Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the medium. |
| Medium is at a low temperature. | The solubility of many compounds, including Eupatilin, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium for preparing your final working solution. |
Issue 2: The medium becomes cloudy or develops a fine precipitate over time in the incubator.
| Possible Cause | Explanation | Recommended Solution |
| Slow precipitation at 37°C. | The initial concentration was at the edge of solubility, and over time, the compound slowly comes out of solution. | Lower the final working concentration of Eupatilin. |
| Interaction with serum proteins. | Eupatilin may bind to proteins in the fetal bovine serum (FBS), leading to the formation of insoluble complexes. | Try reducing the serum concentration if your cell line allows it. Alternatively, consider using a serum-free medium for your experiments. |
| Media evaporation. | In long-term experiments, evaporation can increase the concentration of all components, including Eupatilin, pushing it beyond its solubility limit. | Ensure proper humidification in your incubator. Use culture plates with low-evaporation lids. |
| pH shift in the medium. | Changes in the medium's pH due to cell metabolism can affect the solubility of Eupatilin. | Ensure your medium is adequately buffered for the CO2 concentration in your incubator. |
Quantitative Data
The solubility of Eupatilin is highly dependent on the solvent.
| Solvent | Solubility | Notes |
| DMSO | ≥ 33.33 mg/mL (96.80 mM) | May require ultrasonication to fully dissolve.[4] |
| Aqueous-based solutions (e.g., cell culture media) | Low | The exact solubility is not well-documented and should be determined experimentally for each specific medium and its supplements (e.g., serum). |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Eupatilin Stock Solution
-
Weighing: Accurately weigh the desired amount of Eupatilin powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock, for example, 50 mM.[8]
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, use a sonicator bath for short bursts until the solution is clear. Visually inspect against a light source to ensure no solid particles remain.
-
Sterilization: While DMSO at 100% is generally considered sterile, if you have concerns, you can filter the stock solution through a 0.22 µm PTFE syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Diluting Eupatilin into Cell Culture Medium to Minimize Precipitation
-
Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Thaw Stock Solution: Thaw an aliquot of your high-concentration Eupatilin stock solution at room temperature.
-
Prepare Final Solution:
-
While gently vortexing or swirling your pre-warmed medium, add the required volume of the Eupatilin stock solution dropwise.
-
For example, to achieve a 50 µM final concentration from a 50 mM stock, add 1 µL of the stock solution to every 1 mL of medium (a 1:1000 dilution). This will result in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.[9][10]
-
-
Final Inspection: After adding the stock solution, continue to gently mix for a few seconds. Visually inspect the medium to ensure it is clear and free of any precipitate.
-
Cell Treatment: Add the Eupatilin-containing medium to your cells immediately.
Protocol 3: Determining the Maximum Soluble Concentration of Eupatilin
-
Prepare Serial Dilutions: In a 96-well plate, prepare a series of dilutions of your Eupatilin stock solution in your complete cell culture medium. For example, you could test final concentrations ranging from 200 µM down to 1 µM. Include a "medium only" and a "DMSO only" control.
-
Incubate: Incubate the plate under your standard cell culture conditions (37°C, 5% CO2).
-
Observe for Precipitation: At various time points (e.g., 0, 2, 6, 24, and 48 hours), visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment). You can also examine the wells under a microscope.
-
Determine Maximum Concentration: The highest concentration that remains clear throughout the duration of your experiment is the maximum soluble concentration you should use for your studies.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using Eupatilin in cell culture.
Troubleshooting Precipitation
Caption: Decision tree for troubleshooting Eupatilin precipitation.
Simplified Eupatilin Signaling Pathway
Caption: Simplified overview of signaling pathways modulated by Eupatilin.
References
- 1. Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupatilin: a natural pharmacologically active flavone compound with its wide range applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupatilin, a dietary flavonoid, induces G2/M cell cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Application of Eupatilin for Effectively Attenuating Cisplatin-Induced Auditory Hair Cell Death via Mitochondrial Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Uptake of Eupalin
Welcome to the technical support center for researchers working with Eupalin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular uptake of this flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is Eupalin and what are its potential therapeutic applications?
Eupalin is a flavonoid, a class of natural compounds known for their diverse biological activities. Its chemical formula is C₂₃H₂₄O₁₁.[1][2] Eupalin and related compounds are being investigated for their potential anticancer properties. Research on structurally similar compounds, such as Eupalinolides and Eupatorin, suggests that they may exert their effects by inducing reactive oxygen species (ROS), modulating signaling pathways like STAT3 and Akt, and inducing cell cycle arrest and apoptosis.[3][4][5][6]
Q2: I am observing low cellular uptake of Eupalin in my experiments. What are the common reasons for this?
Low cellular uptake of flavonoids like Eupalin is a frequent challenge and can be attributed to several factors:
-
Poor Aqueous Solubility: Eupalin, like many flavonoids, has limited solubility in aqueous solutions, which can reduce its availability to cells in culture.
-
Low Membrane Permeability: The chemical structure of Eupalin may not be optimal for passive diffusion across the cell membrane.
-
Efflux by Transporters: Cells can actively pump out compounds using efflux transporters like P-glycoprotein (P-gp), reducing intracellular accumulation.
-
Experimental Conditions: Suboptimal experimental parameters, such as incubation time, concentration, and cell line choice, can also lead to poor uptake.
Q3: What are the general strategies to enhance the cellular uptake of Eupalin?
Several strategies can be employed to improve the delivery of Eupalin into cells:
-
Nanoparticle-Based Delivery Systems: Encapsulating Eupalin in liposomes or solid lipid nanoparticles (SLNs) can improve its solubility, protect it from degradation, and facilitate cellular uptake.[7][8][9][10]
-
Use of Permeation Enhancers: Certain natural compounds like terpenes and fatty acids can transiently increase the permeability of cell membranes.
-
Solubility Enhancement: Techniques such as particle size reduction or the use of co-solvents can increase the concentration of Eupalin in solution.
Q4: Which signaling pathways are potentially involved in the cellular response to Eupalin?
Based on studies of structurally related compounds like Eupalinolides, the following signaling pathways may be modulated by Eupalin and could be investigated as downstream markers of its activity:
-
ROS/ERK Pathway: Eupalinolide A has been shown to induce the production of reactive oxygen species (ROS) and activate the ERK signaling pathway, leading to autophagy in cancer cells.[3][4][11]
-
Akt Signaling Pathway: Inhibition of the Akt signaling pathway is another mechanism by which Eupalin-related compounds may exert their anti-cancer effects.[12][13][14]
-
STAT3 Signaling Pathway: Constitutive activation of the STAT3 pathway is common in many cancers, and its inhibition by Eupalin-like molecules is a promising therapeutic strategy.[15][16][17][18]
Troubleshooting Guides
Issue 1: Poor Solubility of Eupalin
Problem: Eupalin precipitates out of the cell culture medium.
| Potential Cause | Troubleshooting Step |
| Low aqueous solubility. | Dissolve Eupalin in a small amount of a biocompatible organic solvent like DMSO or ethanol (B145695) before diluting it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).[16][19][20][21] |
| Concentration exceeds solubility limit. | Perform a solubility test to determine the maximum soluble concentration of Eupalin in your specific culture medium. Prepare a stock solution in an appropriate solvent and perform serial dilutions. |
| Incorrect solvent for stock solution. | Test the solubility of Eupalin in small volumes of different biocompatible solvents (e.g., DMSO, ethanol, or a mixture) to find the most suitable one. |
Issue 2: Low Cellular Uptake Detected
Problem: Little to no Eupalin is detected inside the cells after treatment.
| Potential Cause | Troubleshooting Step |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation time for maximal uptake. |
| Suboptimal Eupalin concentration. | Conduct a dose-response experiment with a range of Eupalin concentrations to identify the concentration that yields significant uptake without causing excessive cytotoxicity. |
| Inefficient passive diffusion. | Consider using a nanoparticle-based delivery system (liposomes or SLNs) to enhance cellular uptake. |
| Active efflux of Eupalin. | Co-incubate the cells with known inhibitors of efflux pumps (e.g., verapamil (B1683045) for P-gp) to see if uptake increases. |
| Cell line selection. | Different cell lines have varying capacities for compound uptake. If possible, test Eupalin on a panel of cell lines. |
Issue 3: High Cytotoxicity Observed
Problem: Eupalin treatment leads to significant cell death, complicating uptake studies.
| Potential Cause | Troubleshooting Step |
| Eupalin concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value of Eupalin for your cell line at different time points. Use concentrations below the IC50 for uptake experiments.[22][23][24] |
| Solvent toxicity. | Ensure the final concentration of the solvent used for the Eupalin stock solution is below the toxic threshold for your cells. |
| Synergistic effects with other media components. | Review the composition of your cell culture medium for any components that might interact with Eupalin to increase its toxicity. |
Data Presentation
Note: Specific quantitative data for the cellular uptake of Eupalin is limited in the available literature. The following tables present proxy data from studies on structurally similar flavonoids, such as rhamnetin (B192265) and eupatorin, to provide a general reference. It is highly recommended that researchers perform their own quantitative analyses for Eupalin in their specific experimental systems.
Table 1: Cytotoxicity of Eupatorin (a related flavonoid) in Breast Cancer Cell Lines [5]
| Cell Line | Incubation Time (h) | IC50 (µg/mL) |
| MCF-7 | 24 | > 20 |
| 48 | 5 | |
| MDA-MB-231 | 24 | > 20 |
| 48 | 5 | |
| MCF-10a (non-cancerous) | 48 | 30 |
Table 2: Caco-2 Permeability of Selected Flavonoids (Proxy Data)
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
| Quercetin (B1663063) | 1.70 ± 0.11 | [25] |
| Kaempferol | 1.17 ± 0.128 | [7] |
| Rhamnetin | (Data not available, but expected to have higher permeability than quercetin due to methylation) |
Experimental Protocols
Preparation of Eupalin-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a starting point and may require optimization for Eupalin.
-
Lipid Film Preparation:
-
Dissolve Eupalin and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol at a 2:1 molar ratio) in an organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.[26]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.[7]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[27]
-
-
Purification:
-
Remove unencapsulated Eupalin by centrifugation or size exclusion chromatography.
-
Preparation of Eupalin-Loaded Solid Lipid Nanoparticles (SLNs) (Hot Homogenization Method)
This protocol is a general guideline and should be optimized for Eupalin.
-
Lipid Phase Preparation:
-
Melt a solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point.
-
Dissolve Eupalin in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
-
Emulsification:
-
Homogenization:
-
Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.[7]
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Caco-2 Cell Permeability Assay
This assay is used to predict intestinal absorption.
-
Cell Culture:
-
Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 300 Ω·cm² is generally considered acceptable.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the Eupalin solution (dissolved in transport buffer) to the apical (A) side (for A to B transport, simulating absorption) or the basolateral (B) side (for B to A transport, assessing efflux).
-
At various time points, collect samples from the receiver compartment (B for A to B, A for B to A).
-
-
Quantification:
-
Analyze the concentration of Eupalin in the collected samples using a suitable analytical method like HPLC or LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Quantification of Cellular Uptake by Fluorescence Microscopy
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with fluorescently labeled Eupalin or a nanoparticle formulation of Eupalin for the desired time.
-
-
Washing and Fixation:
-
Wash the cells with PBS to remove extracellular compound.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
-
Staining (Optional):
-
Stain the cell nuclei with DAPI (blue) and/or the cell membrane with a fluorescent dye like WGA (red) to visualize cellular compartments.
-
-
Imaging:
-
Image the cells using a confocal fluorescence microscope. The uptake of Eupalin will be visualized by the fluorescence of its label.
-
Quantification of Cellular Uptake by Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and treat with fluorescently labeled Eupalin or its nanoparticle formulation.
-
-
Cell Harvesting:
-
After incubation, wash the cells with PBS and detach them using trypsin-EDTA.
-
Centrifuge the cells and resuspend them in PBS or flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer. The fluorescence intensity of individual cells is proportional to the amount of internalized compound.
-
The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify uptake.[25]
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating strategies to enhance Eupalin's cellular uptake.
Caption: Proposed signaling pathways modulated by Eupalin, based on related compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. abpbio.com [abpbio.com]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. biomedrb.com [biomedrb.com]
- 10. STAT3 phosphorylation at tyrosine 705 and serine 727 differentially regulates mouse ESC fates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation and activation of ubiquitin-specific protease-14 by Akt regulates the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the ERK signalling pathway contributes to the adaptive changes in rat hearts during naloxone-induced morphine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphorylation of STAT3 at Tyr705 contributes to TFEB-mediated autophagy-lysosomal pathway dysfunction and leads to ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STAT3 is constitutively phosphorylated on serine 727 residues, binds DNA, and activates transcription in CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 21. par.nsf.gov [par.nsf.gov]
- 22. Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modulating cell-uptake behavior of Au-based nanomaterials via quantitative biomolecule modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. japsonline.com [japsonline.com]
- 26. storage.imrpress.com [storage.imrpress.com]
- 27. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 29. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Mitigating Off-Target Effects of Eupalin in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and mitigating the off-target effects of Eupalin, a novel small molecule inhibitor. The following information is designed to address common challenges encountered during preclinical experimental studies.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues that may arise during your experiments with Eupalin.
Q1: I'm observing a significant cellular phenotype at a high concentration of Eupalin, but the effect diminishes at lower concentrations. How can I be sure this is an on-target effect?
A1: This is a common observation and a critical point to investigate. High concentrations of small molecules are more likely to engage lower-affinity off-targets, which can confound results.[1] It is crucial to differentiate between on-target and off-target effects.
Recommended Actions:
-
Determine the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of Eupalin that elicits the desired on-target phenotype.[1] This minimizes the risk of engaging off-target proteins.
-
Employ a Structurally Similar Inactive Control: Use a control compound that is structurally related to Eupalin but is biologically inactive against the intended target. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Genetic Validation: Utilize techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target of Eupalin.[1] If the phenotype persists in the absence of the target protein, it is highly indicative of an off-target effect.[2]
Experimental Protocol: Genetic Knockdown using siRNA
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
Dilute target-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for target gene knockdown.
-
Eupalin Treatment: Treat the transfected cells with Eupalin at the pre-determined lowest effective concentration.
-
Phenotypic Analysis: Analyze the cells for the phenotype of interest and compare the results between the target-specific siRNA and non-targeting control siRNA groups.
Q2: My experimental results with Eupalin are inconsistent across different cell lines. What could be the cause?
A2: Inconsistent results between cell lines can be attributed to varying expression levels of the on-target protein or potential off-target proteins.
Recommended Actions:
-
Target and Off-Target Expression Profiling: Perform Western blotting or qPCR to quantify the expression levels of the intended target and any known or predicted off-target proteins in the different cell lines.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding.[1] This can help verify if Eupalin is binding to its intended target in each cell line.
Q3: I suspect Eupalin is causing cellular toxicity that is masking the intended therapeutic effect. How can I investigate this?
A3: Off-target effects can often lead to cellular toxicity, which can complicate the interpretation of experimental results.[1]
Recommended Actions:
-
Cytotoxicity Assays: Perform a range of cytotoxicity assays (e.g., MTT, LDH release) to assess the toxic effects of Eupalin across a wide concentration range.
-
Apoptosis and Necrosis Assays: Use assays like Annexin V/PI staining to differentiate between apoptosis and necrosis, providing insights into the mechanism of cell death.
-
Rescue Experiments: If a specific off-target is suspected to be causing the toxicity, attempt a rescue experiment by overexpressing a downstream effector or using a known inhibitor of the off-target pathway.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for preparing and storing Eupalin to ensure its stability and solubility?
A1: Proper handling of Eupalin is crucial for reproducible results.
-
Solubility: The solubility of small molecules can vary depending on the solvent. It is recommended to test the solubility of Eupalin in various solvents commonly used in cell culture, such as DMSO.[3][4] For poorly water-soluble compounds, the use of natural deep eutectic solvents (NADES) can be explored.[3][4]
-
Stability: The stability of Eupalin in solution should be assessed, especially if stock solutions are stored for extended periods. Degradation can be monitored by techniques like HPLC. For long-term storage, it is advisable to store Eupalin as a solid at -20°C or -80°C and to prepare fresh stock solutions as needed.[5]
Q2: What are the essential controls to include in my experiments with Eupalin?
A2: A comprehensive set of controls is vital for interpreting your data accurately.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve Eupalin.
-
Untreated Control: A group of cells that does not receive any treatment.
-
Positive Control: A known activator or inhibitor of the pathway of interest.
-
Negative Control Compound: A structurally similar but inactive analog of Eupalin.[1]
Q3: How can I identify potential off-targets of Eupalin?
A3: Identifying off-targets is a key step in understanding the complete pharmacological profile of Eupalin.
-
Computational Prediction: Use in silico tools and databases to predict potential off-targets based on the chemical structure of Eupalin.[6]
-
Kinase Profiling: If Eupalin is a kinase inhibitor, perform a broad-panel kinase screen to assess its activity against a wide range of kinases.[1]
-
Affinity-Based Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down proteins that bind to Eupalin.
Quantitative Data Summary
The following tables provide illustrative examples of data that should be generated to characterize the on- and off-target effects of Eupalin.
Table 1: Kinase Inhibitory Profile of Eupalin (Illustrative Data)
| Kinase Target | IC50 (nM) |
| On-Target Kinase X | 15 |
| Off-Target Kinase A | 250 |
| Off-Target Kinase B | 800 |
| Off-Target Kinase C | >10,000 |
Table 2: Comparison of Eupalin Effects in Wild-Type vs. Target Knockout Cells (Illustrative Data)
| Cell Line | Eupalin IC50 (µM) |
| Wild-Type | 5 |
| Target Knockout | > 50 |
Experimental Workflows and Signaling Pathways
Caption: The signaling cascade initiated by Eupalinolide A leading to autophagy.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations [mdpi.com]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eupalin Purity and Identity Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalin. The following sections detail experimental protocols and address common issues encountered during purity and identity validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of a new batch of Eupalin?
The most common and reliable method for determining the purity of Eupalin is High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase HPLC (RP-HPLC) with UV detection.[1][2][3] This technique separates Eupalin from any potential impurities, and the peak area of Eupalin relative to the total peak area of all components provides a quantitative measure of its purity.
Q2: How can I confirm the chemical identity of my Eupalin sample?
Confirming the identity of Eupalin requires spectroscopic analysis. The most powerful techniques for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7]
-
Mass Spectrometry provides the molecular weight of the molecule, which should match the expected molecular weight of Eupalin. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
NMR Spectroscopy (specifically ¹H and ¹³C NMR) provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.[8][9][10][11] This "fingerprint" should be identical to that of a certified Eupalin reference standard.
Q3: My HPLC chromatogram shows multiple peaks besides the main Eupalin peak. What should I do?
The presence of multiple peaks indicates potential impurities. It is crucial to characterize these minor peaks to assess the purity of your sample.[12] An initial step is to perform forced degradation studies (e.g., acid, base, oxidation, heat, light) to see if these impurities are known degradants. Further investigation using Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the molecular weights of these impurities, providing clues to their structures.[13]
Q4: What are the critical system suitability parameters to check before running an HPLC analysis for Eupalin?
Before starting your sample analysis, you should always run a system suitability test to ensure your HPLC system is performing correctly.[1][14] Key parameters to check include:
-
Tailing Factor: Should be close to 1 for a symmetrical peak.
-
Theoretical Plates: A high number indicates good column efficiency.
-
Resolution: Should be greater than 2 between the Eupalin peak and the closest eluting peak.
-
Repeatability: Multiple injections of the same standard should yield consistent peak areas and retention times.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No peaks observed | - No sample injected- Detector issue- Incorrect mobile phase | - Verify injection volume and syringe/autosampler function.- Check detector lamp and settings.- Ensure correct mobile phase composition and flow rate. |
| Broad or split peaks | - Column contamination- Column degradation- Sample overload | - Flush the column with a strong solvent.[14]- Replace the column if performance does not improve.- Reduce the sample concentration or injection volume. |
| Shifting retention times | - Inconsistent mobile phase composition- Fluctuation in column temperature- Air bubbles in the pump | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a consistent temperature.- Degas the mobile phase and prime the pump. |
| Baseline noise or drift | - Contaminated mobile phase or detector cell- Leaks in the system- Column bleed | - Use HPLC-grade solvents and filter the mobile phase.- Check all fittings for leaks.- Equilibrate the column for a longer period. |
Mass Spectrometry Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal intensity | - Poor ionization of Eupalin- Sample concentration too low- Ion source contamination | - Optimize ionization source parameters (e.g., electrospray voltage).- Increase sample concentration.- Clean the ion source. |
| Inaccurate mass measurement | - Instrument not calibrated- Presence of interfering ions | - Calibrate the mass spectrometer using a known standard.- Use a higher resolution instrument or employ fragmentation (MS/MS) to isolate the ion of interest. |
| Presence of unexpected adducts | - High salt concentration in the sample- Mobile phase additives | - Desalt the sample before analysis.- Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate. |
Experimental Protocols
Protocol 1: Purity Determination of Eupalin by RP-HPLC
This protocol outlines a general method for determining the purity of Eupalin. This method should be validated for its intended use.[2][13]
1. Materials and Reagents:
-
Eupalin sample
-
Eupalin reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Gradient Program | 5% B to 95% B over 20 minutes |
4. Procedure:
-
Prepare a stock solution of the Eupalin reference standard (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Prepare a sample solution of Eupalin at the same concentration.
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Perform five replicate injections of the reference standard to check for system suitability.
-
Inject the sample solution.
-
Calculate the purity of Eupalin by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Identity Confirmation of Eupalin by LC-MS
This protocol provides a general procedure for confirming the identity of Eupalin using LC-MS.
1. Materials and Reagents:
-
Eupalin sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
2. Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
3. LC-MS Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Gradient Program | 5% B to 95% B over 10 minutes |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | 100 - 1000 m/z |
4. Procedure:
-
Prepare a dilute solution of the Eupalin sample (e.g., 10 µg/mL) in a 50:50 mixture of acetonitrile and water.
-
Infuse the sample directly into the mass spectrometer to optimize ionization parameters.
-
Inject the sample into the LC-MS system.
-
Acquire the full scan mass spectrum of the eluting peak corresponding to Eupalin.
-
Compare the observed molecular weight with the theoretical molecular weight of Eupalin.
Protocol 3: Structural Elucidation of Eupalin by NMR
This protocol describes the general steps for acquiring NMR spectra for structural confirmation.
1. Materials and Reagents:
-
Eupalin sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
3. Procedure:
-
Dissolve the Eupalin sample in the appropriate deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity of the atoms.
-
Process the spectra (phasing, baseline correction, and integration).
-
Compare the obtained spectra with a reference spectrum of Eupalin or with predicted spectra based on its known structure.
Quantitative Data Summary
The following tables summarize typical validation parameters for an HPLC purity method for Eupalin, in accordance with ICH Q2(R1) guidelines.[12][15]
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (n=3) |
| 1 | 12,543 |
| 10 | 124,987 |
| 50 | 625,112 |
| 100 | 1,251,345 |
| 200 | 2,502,678 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision
| Parameter | Concentration (µg/mL) | Peak Area (n=6) | % RSD |
| Repeatability | 100 | 1,250,987 | 0.5% |
| Intermediate Precision | 100 | 1,252,110 | 0.8% |
Table 3: Accuracy (% Recovery)
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 121.0 | 100.8% |
Visualizations
Caption: Workflow for Eupalin purity and identity validation.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. wjpmr.com [wjpmr.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Development and validation of RP-HPLC and RP-UPLC methods for quantification of erythropoietin formulated with human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron diffraction and solid-state NMR reveal the structure and exciton coupling in a eumelanin precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.6. Identity confirmation by MS – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. sisu.ut.ee [sisu.ut.ee]
- 7. 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 10. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 11. scilit.com [scilit.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Improving Eupalin Yield from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for researchers aiming to improve the yield of Eupalin, an O-methylated flavone (B191248) with significant therapeutic potential. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and robust protocols for extraction, purification, and quantification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of Eupalin?
Eupalin is a flavonoid found in plants of the Asteraceae family. The most commonly cited sources for its isolation are species within the Eupatorium genus, such as Eupatorium fortunei and Eupatorium japonicum. The concentration of Eupalin can vary significantly based on the specific plant species, geographical location, and cultivation conditions.
Q2: What intrinsic factors of the plant material can affect my Eupalin yield?
The final yield of Eupalin is highly dependent on the quality and handling of the initial plant material. Key factors include:
-
Plant Genotype and Cultivar: Different varieties of Eupatorium will naturally produce varying levels of flavonoids.[1]
-
Growing Conditions: Environmental factors such as light intensity, temperature, soil quality, and water availability significantly influence the biosynthesis of secondary metabolites like Eupalin.[1]
-
Harvesting Time: The concentration of flavonoids in plant tissues can change throughout the plant's life cycle. Harvesting at the optimal stage of development is crucial.
-
Post-Harvest Handling: The method of drying and storing the plant material is critical. Improper drying at high temperatures can lead to the degradation of thermally unstable compounds.[2] Plant material should be dried in a controlled environment (e.g., shade-dried or lyophilized) and stored away from light and moisture to preserve the integrity of the target compounds.
Q3: What are the most common challenges encountered during the extraction of Eupalin?
Researchers often face several challenges that can lead to low yields or impure extracts:
-
Low Solubility and Stability: Eupalin, like many flavonoids, can have limited solubility in certain solvents and may be susceptible to degradation under harsh conditions (e.g., high temperatures, extreme pH).[3]
-
Complex Plant Matrix: Crude plant extracts are complex mixtures containing numerous compounds (chlorophylls, lipids, polysaccharides, other phenolics) that can interfere with the isolation and purification of Eupalin.
-
Inefficient Extraction: Choosing a suboptimal extraction method or parameters (solvent, temperature, time) can result in incomplete extraction of Eupalin from the plant tissue.
Q4: How can I improve the stability of Eupalin during and after the extraction process?
Eupalin stability is influenced by temperature, pH, and exposure to light and oxygen. To minimize degradation:
-
Temperature Control: Use lower temperatures during extraction and solvent evaporation steps. While elevated temperatures can increase extraction efficiency, they also accelerate degradation.[4][5] A balance must be struck, often through optimization studies.
-
pH Management: Flavonoids can be unstable at extreme pH values.[6][7] Maintaining a slightly acidic to neutral pH during extraction and storage is often beneficial. For some flavonoids, a slightly acidic environment can enhance stability.
-
Minimize Light and Oxygen Exposure: Store extracts and purified compounds in amber vials under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation and degradation.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help protect the target compound.[2]
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| LOW EXTRACTION YIELD | 1. Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for Eupalin. | Action: Eupalin is a moderately polar flavonoid. Test a range of solvents with varying polarities. Start with ethanol (B145695) or methanol (B129727), and consider creating aqueous mixtures (e.g., 70% ethanol) to enhance polarity. Polar flavonoids show good solubility in alcohols, while nonpolar flavonoids have an affinity for solvents like ethyl acetate (B1210297) or chloroform.[8] |
| 2. Suboptimal Extraction Parameters: Extraction time, temperature, or solid-to-liquid ratio may be insufficient. | Action: Systematically optimize your parameters. Increase the extraction time, raise the temperature moderately (e.g., to 40-60°C), or increase the solvent volume.[4] Response surface methodology (RSM) can be a powerful tool for optimizing multiple variables simultaneously.[9][10] | |
| 3. Ineffective Extraction Technique: The chosen method (e.g., maceration) may not be efficiently disrupting the plant cell walls. | Action: Employ a more advanced technique. Ultrasound-Assisted Extraction (UAE) uses acoustic cavitation to enhance solvent penetration, while Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent within the plant matrix, often leading to higher yields in less time.[3][11] | |
| POOR PURITY OF CRUDE EXTRACT | 1. Co-extraction of Chlorophyll (B73375)/Lipids: Using a highly nonpolar solvent in the initial step can extract significant amounts of chlorophyll and lipids. | Action: Perform a preliminary defatting step. Before the main extraction, wash the dried plant powder with a nonpolar solvent like n-hexane or petroleum ether to remove lipids and some pigments. |
| 2. Eupalin Degradation: High temperatures or prolonged exposure to light during the process can degrade the target compound. | Action: Conduct extraction and solvent evaporation steps at lower temperatures (e.g., < 40°C) using a rotary evaporator.[12] Protect all samples and extracts from direct light by using amber glassware or covering containers with aluminum foil. | |
| DIFFICULTY IN PURIFICATION | 1. Poor Separation on Silica (B1680970) Gel Column: Compounds are co-eluting, resulting in broad peaks or impure fractions. | Action: Optimize your mobile phase. Start with a nonpolar solvent (e.g., hexane (B92381) or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Use Thin Layer Chromatography (TLC) to determine the ideal solvent system before running the column.[13] |
| 2. Irreversible Adsorption: Eupalin may be irreversibly binding to the stationary phase (e.g., silica gel). | Action: Consider an alternative chromatographic technique. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid method that avoids solid supports, preventing irreversible adsorption and leading to higher recovery.[12] | |
| INACCURATE QUANTIFICATION (HPLC) | 1. Peak Tailing or Broadening: This can be caused by column degradation, secondary interactions with the stationary phase, or sample overload. | Action: Use a guard column to protect your analytical column. Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape.[14] Ensure the sample concentration is within the linear range of the method. |
| 2. Unstable Baseline: The detector may be picking up impurities from the solvent or sample. | Action: Use HPLC-grade solvents and filter all samples through a 0.22 or 0.45 µm syringe filter before injection.[15] Ensure the HPLC system is properly equilibrated with the mobile phase before starting the run. |
Section 3: Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Eupalin
This protocol is designed for the efficient extraction of Eupalin from dried Eupatorium plant material.
Materials:
-
Dried and powdered Eupatorium fortunei (aerial parts)
-
70% Ethanol (v/v) in deionized water
-
Ultrasonic bath or probe sonicator
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 20 g of powdered plant material and place it into a 500 mL Erlenmeyer flask.
-
Add 200 mL of 70% ethanol (a 1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath. For optimal results, set the ultrasonic power to approximately 400 W and the temperature to 50°C.[9]
-
Sonicate for 30 minutes. Swirl the flask occasionally.
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue (steps 2-5) two more times to maximize yield.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until all ethanol has been removed, yielding a concentrated aqueous extract.
-
Freeze-dry (lyophilize) the concentrated extract to obtain a dry powder for storage and further purification.
Protocol 2: Purification of Eupalin by Silica Gel Column Chromatography
This protocol describes the purification of Eupalin from a crude extract.
Materials:
-
Crude Eupalin extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate (EtOAc), methanol (MeOH) - all HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve a portion of the crude extract in a minimal amount of methanol. Add a small amount of silica gel to this solution and dry it under vacuum to create a dry powder. This is the "dry loading" method, which generally provides better separation.
-
Column Packing: Prepare a slurry of silica gel in n-hexane. Pour the slurry into the column and allow it to pack evenly without air bubbles. Add a thin layer of sand on top to protect the silica surface.[16]
-
Loading: Carefully add the prepared dry-loaded sample onto the top of the sand layer.
-
Elution: Begin eluting the column with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., start with 98:2 n-hexane:EtOAc, then 95:5, 90:10, and so on). This is known as gradient elution.[16]
-
Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-15 mL each).
-
Fraction Analysis: Spot each fraction on a TLC plate. Develop the plate using a suitable solvent system (e.g., 8:2 n-hexane:EtOAc). Visualize the spots under UV light (254 nm and 365 nm).
-
Pooling and Concentration: Combine the fractions that contain pure Eupalin (as determined by TLC). Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
Protocol 3: Quantification of Eupalin by RP-HPLC
This protocol provides a framework for quantifying Eupalin using a Reversed-Phase High-Performance Liquid Chromatography system.
Materials:
-
Purified Eupalin sample and a certified Eupalin reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water with 0.1% formic acid (HPLC grade)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV or PDA detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of Acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A). A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B (equilibration).[14]
-
Standard Preparation: Prepare a stock solution of the Eupalin reference standard in methanol (e.g., 1 mg/mL). From this, create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the purified Eupalin sample in methanol to a known concentration that is expected to fall within the calibration range. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the λmax of Eupalin (typically around 240-350 nm for flavones).
-
-
Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the sample solution.
-
Calculation: Determine the concentration of Eupalin in the sample by comparing its peak area to the standard curve. The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[15]
Section 4: Data Presentation & Visualizations
Quantitative Data Summary
Table 1: Comparison of Solvents for Flavonoid Extraction This table illustrates the general effect of solvent polarity on the extraction yield of different flavonoid classes.
| Solvent System | Polarity Index | Typical Target Compounds | Expected Eupalin Yield |
| n-Hexane | 0.1 | Nonpolar compounds (lipids, chlorophylls) | Very Low |
| Chloroform | 4.1 | Less polar flavonoids, aglycones | Low to Moderate |
| Ethyl Acetate | 4.4 | Flavonoid aglycones, less polar glycosides | Moderate |
| Acetone | 5.1 | Flavones, Flavonols | Moderate to High |
| Ethanol | 5.2 | Broad range of flavonoids (glycosides & aglycones) | High |
| Methanol | 6.6 | Broad range of flavonoids (highly effective) | High |
| Water | 10.2 | Highly polar compounds, some glycosides | Low (often used as a co-solvent) |
Table 2: Influence of Key Extraction Parameters on Yield This table provides a conceptual overview of how changing extraction parameters can affect yield. Optimal values must be determined experimentally.
| Parameter | Low Setting | Medium Setting | High Setting | General Trend & Remarks |
| Temperature (°C) | 25°C (Low Yield) | 50°C (High Yield) | 80°C (Yield may decrease) | Yield increases with temperature up to a point, after which degradation of thermolabile compounds can occur.[4] |
| Time (min) | 15 min (Low Yield) | 45 min (High Yield) | 90 min (Plateau) | Yield increases with time until equilibrium is reached. Prolonged times offer diminishing returns and increase energy costs. |
| Solvent:Solid Ratio | 5:1 mL/g (Low Yield) | 15:1 mL/g (High Yield) | 30:1 mL/g (Plateau) | A higher ratio improves the concentration gradient, enhancing extraction. Beyond a certain point, it only increases solvent waste.[4] |
| Particle Size | Coarse (>2 mm) | Medium (~1 mm) | Fine (<0.5 mm) | Smaller particle size increases the surface area available for extraction, improving efficiency.[4] |
Diagrams and Workflows
Caption: A typical workflow for isolating and quantifying Eupalin from plant sources.
Caption: A decision tree to diagnose and resolve issues of low Eupalin yield.
Caption: Phenylpropanoid pathway leading to Eupalin synthesis.[17][18][19][20]
References
- 1. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. Lutein-enriched emulsion-based delivery systems: Influence of pH and temperature on physical and chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH on the stability of type-C toxin of Clostridium botulinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction optimisation and structural elucidation of an anti-tumour polysaccharide from eupatorium fortunei turcz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the extraction of herbal medical tree | Research Retrieval and Academic Letters [ojs.scipub.de]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. orgsyn.org [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
selecting appropriate controls for Eupalin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with "Eupalin."
Crucial Clarification on "Eupalin" Nomenclature:
The term "Eupalin" has been used in scientific literature to refer to two distinct flavonoid glycosides. This ambiguity can lead to confusion in experimental design and interpretation. It is critical to identify the specific compound you are working with:
-
Eupalitin 3-O-β-D-galactopyranoside: Primarily isolated from Boerhavia diffusa, this compound has demonstrated hepatoprotective and antihypertensive properties.
-
Eupalitin 3-O-rhamnoside: Mentioned as being isolated from Eupatorium ligustrinum. There is limited specific data on the biological activity of this compound. However, based on the activities of structurally similar flavonoid rhamnosides, it may be involved in processes like the regulation of auxin transport in plants.
This guide is structured to address both compounds. Please refer to the section relevant to your specific molecule of interest.
Section 1: Eupalitin 3-O-β-D-galactopyranoside
This section focuses on the experimental use of Eupalitin 3-O-β-D-galactopyranoside in studying hepatoprotective and antihypertensive effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent (vehicle) for dissolving Eupalitin 3-O-β-D-galactopyranoside for in vitro experiments?
A1: Eupalitin 3-O-β-D-galactopyranoside, like many flavonoid glycosides, has poor water solubility. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent to prepare stock solutions. For cell-based assays, it is crucial to use a final DMSO concentration that is non-toxic to the cells, typically below 0.5% (v/v). Always include a vehicle control (cells treated with the same final concentration of DMSO without the compound) in your experimental setup.
Q2: I am not observing the expected hepatoprotective effect in my HepG2 cell assay. What could be the issue?
A2: Several factors could contribute to this:
-
Incorrect Controls: Ensure you have included both positive and negative controls. For CCl4-induced toxicity, a negative control would be untreated cells, and a positive control for protection would be a known hepatoprotective agent like Silymarin.[1]
-
Compound Concentration: The effect of Eupalitin 3-O-β-D-galactopyranoside is dose-dependent. You may need to perform a dose-response curve to determine the optimal concentration for your experimental conditions.
-
Timing of Treatment: The timing of compound administration relative to the insult (e.g., CCl4) is critical. Pre-treatment with the compound before inducing toxicity is a common approach.
-
Cell Viability: High concentrations of the compound itself might be cytotoxic. Perform a cytotoxicity assay (e.g., MTT) with the compound alone to rule out this possibility.
Q3: My in vivo antihypertensive study is showing inconsistent results. How can I improve the experimental design?
A3: In vivo studies can have high variability. To improve consistency:
-
Proper Controls: Include a vehicle control group (receiving only the solvent), a negative control group (hypertensive animals with no treatment), and a positive control group (hypertensive animals treated with a known antihypertensive drug like Captopril).[2]
-
Route of Administration and Formulation: Ensure consistent administration (e.g., oral gavage) and a stable formulation. The solubility and stability of the compound in the vehicle should be confirmed.
-
Animal Acclimatization: Allow sufficient time for animals to acclimatize to their housing and handling to minimize stress-induced blood pressure fluctuations.
-
Dose Selection: The dose of Eupalitin 3-O-β-D-galactopyranoside is critical and should be based on preliminary dose-ranging studies.
Experimental Protocols & Data
Objective: To assess the ability of Eupalitin 3-O-β-D-galactopyranoside to protect hepatocytes from toxin-induced injury.
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach 80-90% confluency.
-
Treatment:
-
Negative Control: Cells treated with vehicle only.
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve the test compound.
-
Toxin Control: Cells treated with a hepatotoxin (e.g., 0.1% Carbon Tetrachloride - CCl4).
-
Test Compound: Cells pre-treated with varying concentrations of Eupalitin 3-O-β-D-galactopyranoside for a specified time (e.g., 2 hours) before the addition of the hepatotoxin.
-
Positive Control: Cells pre-treated with a known hepatoprotective agent (e.g., Silymarin) before the addition of the hepatotoxin.
-
-
Incubation: Incubate for a duration sufficient to induce toxicity (e.g., 2 hours with CCl4).
-
Assessment: Measure cell viability (e.g., MTT assay) and markers of liver damage such as lactate (B86563) dehydrogenase (LDH) release.
Table 1: Recommended Controls for In Vitro Hepatoprotective Assay
| Control Type | Description | Purpose |
| Negative Control | Untreated cells in culture medium. | Baseline for cell viability and enzyme levels. |
| Vehicle Control | Cells treated with the solvent (e.g., DMSO) at the same final concentration as the test compound. | To account for any effects of the solvent on the cells. |
| Toxin Control | Cells treated with the hepatotoxic agent (e.g., CCl4) alone. | To establish the level of cell damage induced by the toxin. |
| Positive Control | Cells treated with a known hepatoprotective agent (e.g., Silymarin) prior to toxin exposure.[1] | To validate the assay and provide a benchmark for the protective effect. |
Objective: To evaluate the effect of Eupalitin 3-O-β-D-galactopyranoside on blood pressure in a hypertensive animal model.
Methodology:
-
Animal Model: Induce hypertension in rats (e.g., using methylprednisolone).
-
Grouping:
-
Normal Control: Normotensive animals receiving vehicle.
-
Hypertensive Control: Hypertensive animals receiving vehicle.
-
Test Group(s): Hypertensive animals receiving different doses of Eupalitin 3-O-β-D-galactopyranoside.
-
Positive Control: Hypertensive animals receiving a standard antihypertensive drug (e.g., Captopril).[2]
-
-
Administration: Administer the treatments for a specified period (e.g., daily for several weeks).
-
Measurement: Monitor systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff method.
Table 2: Recommended Controls for In Vivo Antihypertensive Assay
| Control Type | Description | Purpose |
| Normal Control | Healthy, normotensive animals receiving the vehicle. | To establish baseline blood pressure in healthy animals. |
| Hypertensive Control | Hypertensive animals receiving the vehicle. | To confirm the hypertensive state and measure the effect of the vehicle alone. |
| Positive Control | Hypertensive animals treated with a standard antihypertensive drug (e.g., Captopril).[2] | To validate the experimental model and provide a reference for antihypertensive efficacy. |
Signaling Pathways (Hypothesized)
While the precise signaling pathways for Eupalitin 3-O-β-D-galactopyranoside are not fully elucidated, its antihypertensive effect may involve the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS).[2]
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Eupalin and Quercetin
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant properties of two flavonoids, Eupalin and Quercetin. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to objectively evaluate their performance as antioxidant agents. The comparison focuses on their mechanisms of action, particularly their roles in the Nrf2 signaling pathway, and their efficacy in common antioxidant assays.
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their potent antioxidant properties. This guide focuses on two such flavonoids: Eupalin and Quercetin.
Eupalin , a flavone (B191248) found in Artemisia species, has demonstrated various biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2] Its antioxidant capacity is attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense systems.
Quercetin , a flavonol ubiquitously present in fruits and vegetables, is one of the most extensively studied flavonoids. It is a potent antioxidant known to scavenge a wide variety of free radicals and chelate metal ions.[1]
This comparison aims to provide a detailed overview of the antioxidant activities of Eupalin and Quercetin, supported by available scientific literature.
Quantitative Assessment of Antioxidant Activity
The antioxidant activity of chemical compounds is commonly evaluated using various in vitro assays. The most prevalent of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
While extensive quantitative data is available for Quercetin, direct comparative data for pure Eupalin is limited in the current body of scientific literature. One study on a Chromolaena-siamensis extract, which contains Eupatilin, reported IC50 values for DPPH and ABTS assays.[1] However, these values represent the activity of the entire extract and not of the isolated compound.
Table 1: In Vitro Antioxidant Activity of Quercetin
| Assay | IC50 Value (µg/mL) | Reference |
| DPPH | 5.59 ± 0.13 | [1] |
| ABTS | 1.89 ± 0.33 | [3] |
Note: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are typically expressed as FRAP values (in µM Fe(II)/g of sample or as Trolox equivalents). One study reported that Quercetin was 3.02 times more active than Trolox in a FRAP assay.[4] Due to the lack of directly comparable FRAP values in a standardized format, a numerical entry for Quercetin is not included in the table.
Mechanistic Insights: The Nrf2 Signaling Pathway
Both Eupalin and Quercetin exert their antioxidant effects not only by direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A key pathway in this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a master regulator of cellular responses to oxidative stress.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activation by certain compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.
Eupalin and the Nrf2 Pathway
Eupatilin has been shown to activate the Nrf2 signaling pathway.[1] By promoting the nuclear translocation of Nrf2, Eupatilin enhances the expression of downstream target genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes. This induction of the cellular antioxidant defense system contributes significantly to its protective effects against oxidative damage.
Quercetin and the Nrf2 Pathway
Quercetin is a well-established activator of the Nrf2 pathway. It can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear accumulation of Nrf2.[5][6] This, in turn, upregulates the expression of a wide array of antioxidant genes, including those encoding for enzymes like glutamate-cysteine ligase (GCL), which is crucial for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.
Figure 1: The Keap1-Nrf2 signaling pathway activated by Eupalin and Quercetin.
Experimental Protocols
The following are generalized protocols for the three common antioxidant assays mentioned in this guide. Researchers should refer to specific publications for detailed methodologies.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727).
-
Reaction Mixture: Add various concentrations of the test compound (Eupalin or Quercetin) to the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Figure 2: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color.
-
Reagent Preparation: Generate the ABTS•⁺ by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to a specific absorbance. Then, add various concentrations of the test compound.
-
Incubation: Allow the reaction to proceed for a set time at room temperature.
-
Measurement: Measure the decrease in absorbance at a specific wavelength (typically around 734 nm).
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Figure 3: Workflow for the ABTS radical cation decolorization assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to a blue-colored ferrous-tripyridyltriazine complex (Fe²⁺-TPTZ) by antioxidants at low pH.
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution.
-
Reaction Mixture: Add the test compound to the FRAP reagent.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Measurement: Measure the absorbance of the blue-colored solution at a specific wavelength (typically around 593 nm).
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as FRAP value.
Figure 4: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Conclusion
Both Eupalin and Quercetin are potent flavonoids with significant antioxidant properties. Quercetin has been extensively studied, and a wealth of quantitative data from various antioxidant assays confirms its high efficacy. While direct comparative experimental data for pure Eupalin is currently scarce in the literature, mechanistic studies reveal that, similar to Quercetin, it effectively modulates the Keap1-Nrf2 signaling pathway to bolster cellular antioxidant defenses.
The activation of the Nrf2 pathway by both compounds represents a crucial mechanism for their antioxidant and cytoprotective effects. This indirect antioxidant activity, which involves the upregulation of endogenous antioxidant enzymes, may provide a more sustained and physiologically relevant defense against oxidative stress compared to direct radical scavenging alone.
Further research is warranted to generate robust quantitative data on the antioxidant activity of pure Eupalin to enable a more direct and comprehensive comparison with Quercetin. Such studies would be invaluable for the drug development community in evaluating the full therapeutic potential of Eupalin as a natural antioxidant agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of artemisinin content and antioxidant activity from various organs of Artemisia species [agris.fao.org]
- 4. Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalin's Anti-Cancer Efficacy: A Comparative Analysis with Other Flavonoids
A comprehensive review of experimental data highlights the potential of eupalin (B12785242), a methoxyflavone, as a notable anti-cancer agent. When compared to other flavonoids such as xanthomicrol (B191054), quercetin, apigenin (B1666066), and luteolin, eupalin demonstrates significant cytotoxic, pro-apoptotic, and cell cycle-disrupting activities across various cancer cell lines. This guide provides a detailed comparison of their anti-cancer effects, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Comparative Cytotoxicity Against Cancer Cell Lines
The anti-proliferative activity of eupalin and other flavonoids has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency. The following tables summarize the cytotoxic effects of these compounds on various cancer cell lines.
Table 1: Comparative Cell Viability of Eupatilin (B1662920) and Xanthomicrol in A375 Skin Melanoma Cells
| Concentration (µM) | Eupatilin (% Viability Reduction) | Xanthomicrol (% Viability Reduction) |
| 2.5 | Not significant | 11% |
| 5 | Not significant | Not specified |
| 10 | Not significant | >12% |
| 25 | 20% | ~20% |
| 50 | ~25% | ~25% |
| 100 | 34% | ~35% |
| 200 | 42% | 45% |
Data from a study on A375 human malignant skin melanoma cells after 24 hours of incubation.[1][2]
Table 2: IC50 Values of Eupatilin in Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Incubation Time |
| YD-10B (Oral Squamous Carcinoma) | ~50 | Not Specified |
| HCT116 (Colon Cancer) | >100 | 48h |
| HT29 (Colon Cancer) | >100 | 48h |
Table 3: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Incubation Time |
| HCT-116 (Colon Cancer) | 36 ± 1.95 (µg/mL) | 48h |
| HepG2 (Liver Cancer) | 24 - 76.1 | Not Specified |
| MCF-7 (Breast Cancer) | 37 - 200 | Not Specified |
Table 4: IC50 Values of Apigenin in Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Incubation Time |
| MDA-MB-453 (Breast Cancer) | 59.44 | 24h |
| MDA-MB-453 (Breast Cancer) | 35.15 | 72h |
Table 5: IC50 Values of Luteolin in Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Incubation Time |
| THP-1 (Leukemia) | 46.16 | Not Specified |
| HL-60 (Leukemia) | 16.14 | Not Specified |
| K562 (Leukemia) | 41.16 | Not Specified |
| HaCaT (Skin Keratinocytes) | 37.17 | Not Specified |
| A375 (Skin Melanoma) | 115.1 | Not Specified |
Induction of Apoptosis and Cell Cycle Arrest
Eupalin and its counterparts exert their anti-cancer effects by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle.
In a comparative study, both eupatilin and xanthomicrol induced morphological changes indicative of apoptosis in A375 melanoma cells, including the presence of rounded and multi-nucleated cells.[2] Eupatilin has also been shown to induce apoptosis in colon cancer cells, with a significant increase in apoptotic cells observed at concentrations of 50 µM and 100 µM in HCT116 and HT29 cells.[3]
Other flavonoids also demonstrate potent pro-apoptotic and cell cycle arrest activities. For instance, apigenin has been observed to induce G2/M phase arrest in prostate cancer cells. Luteolin has been shown to trigger apoptosis in HeLa cells and induce S-phase arrest in THP-1 leukemia cells.[4]
Modulation of Signaling Pathways
The anti-cancer effects of eupalin and other flavonoids are mediated through their interaction with various intracellular signaling pathways that regulate cell growth, proliferation, and survival.
Eupalin has been shown to target the PI3K/AKT and MAPK signaling pathways in colon cancer cells.[3] It also inhibits the activation of ERK1/2, a key component of the MAPK pathway, in breast epithelial cells.
Quercetin is known to modulate multiple signaling pathways, including the inhibition of the JAK2/STAT3 pathway and the induction of apoptosis through caspase activation.
Apigenin has been reported to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Luteolin also modulates the Akt/mTOR and MAP kinase pathways in cancer cells.
Below are diagrams illustrating a generalized experimental workflow for assessing anti-cancer effects and a key signaling pathway modulated by these flavonoids.
Caption: A generalized workflow for evaluating the anti-cancer effects of flavonoids.
Caption: Flavonoid-mediated inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of eupalin or other flavonoids for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of flavonoids for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with flavonoids as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The available data suggests that eupalin is a promising anti-cancer agent with cytotoxic and pro-apoptotic activities against various cancer cell lines. While direct comparative studies with a wide range of flavonoids are limited, the existing evidence indicates that its potency is comparable to or, in some cases, exceeds that of other flavonoids like xanthomicrol. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of eupalin and to identify the cancer types that would be most responsive to its therapeutic potential. The modulation of key signaling pathways such as PI3K/Akt and MAPK by eupalin underscores its potential as a multi-targeted anti-cancer drug.
References
- 1. Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response of Myeloid Leukemia Cells to Luteolin is Modulated by Differentially Expressed Pituitary Tumor-Transforming Gene 1 (PTTG1) Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Arsenal of Eupalin: A Comparative Guide to its Cancer-Targeting Mechanisms
For Immediate Release
This guide provides a comprehensive comparison of the molecular targets of Eupalin and its derivatives in cancer cells, benchmarked against established and alternative therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental findings, presents quantitative data for objective comparison, and details the methodologies behind these discoveries.
Executive Summary
Eupalin, a family of natural compounds, and its derivatives such as Eupalinolide A, B, J, and Eupafolin, have demonstrated significant anti-cancer activity across a range of malignancies. These compounds exert their effects by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis. This guide dissects the molecular interactions of these promising agents and compares their efficacy with other drugs targeting similar oncogenic pathways, including the AMPK/mTOR, LSD1, STAT3, PI3K/Akt/mTOR, and NF-κB signaling cascades.
Comparative Analysis of Anti-Proliferative Activity
The efficacy of Eupalin derivatives and selected alternative inhibitors has been quantified by determining their half-maximal inhibitory concentrations (IC50) in various cancer cell lines. The following tables provide a comparative summary of these findings.
Table 1: IC50 Values of Eupalinolide B and Alternative LSD1 Inhibitors in Laryngeal Cancer Cells
| Compound | Cell Line | IC50 (µM) |
| Eupalinolide B | TU686 | 6.73 |
| TU212 | 1.03 | |
| M4e | 3.12 | |
| AMC-HN-8 | 2.13 | |
| Hep-2 | 9.07 | |
| LCC | 4.20 |
Table 2: IC50 Values of Eupalinolide J and Alternative STAT3 Inhibitors in Triple-Negative Breast Cancer (TNBC) Cells
| Compound | Cell Line | IC50 (µM) | Reference |
| Eupalinolide J | MDA-MB-231 | 3.74 | [1] |
| MDA-MB-468 | 4.30 | [1] | |
| Stattic | MDA-MB-231 | ~5 | N/A |
| Napabucasin | MCF-7-R (Tamoxifen-Resistant) | 15.74 | [2] |
| MCF-7 (Parental) | 49.91 | [2] | |
| W36 | MDA-MB-231 | 0.61 | [3] |
| MDA-MB-468 | 0.65 | [3] |
Table 3: IC50 Values of Eupalinolide O in TNBC Cells
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| Eupalinolide O | MDA-MB-231 | 24h | 10.34 |
| 48h | 5.85 | ||
| 72h | 3.57 | ||
| MDA-MB-453 | 24h | 11.47 | |
| 48h | 7.06 | ||
| 72h | 3.03 |
Table 4: IC50 Values for Inhibitors of Pathways Targeted by Eupalinolide A and Eupafolin
| Pathway | Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| AMPK/mTOR | Metformin | A549 | Non-Small Cell Lung | 11.92 mM | [4] |
| H1975 | Non-Small Cell Lung | 5.41 mM | [4] | ||
| Everolimus (RAD001) | NCI-H460 | Non-Small Cell Lung | 65.94 nM | [5] | |
| NCI-H661 | Non-Small Cell Lung | 23.18 nM | [5] | ||
| PI3K/Akt/mTOR | BEZ235 | HCT116 | Colorectal | 14.3 nM | [6] |
| BKM120 | MCF-7/A02 (MDR) | Breast | N/A | [7] | |
| CALDOX (MDR) | Breast | N/A | [7] | ||
| NF-κB | BAY 11-7082 | HGC27 | Gastric | 6.72 nM (48h) | [8] |
| MKN45 | Gastric | 11.22 nM (48h) | [8] | ||
| Parthenolide (B1678480) | MCF-7 | Breast | 9.54 µM | [9] | |
| MDA-MB-231 | Breast | 6-9 µM | [10] |
Validated Molecular Targets and Signaling Pathways
Eupalin derivatives have been shown to modulate several key signaling pathways implicated in cancer progression. The following diagrams illustrate these pathways and the points of intervention by the respective Eupalin compounds.
Experimental Protocols and Workflows
The validation of Eupalin's molecular targets relies on a suite of established experimental techniques. Detailed protocols for these key assays are provided below to ensure reproducibility and methodological transparency.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[11]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.[12][13]
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is employed to analyze the cell cycle distribution and quantify apoptosis in cell populations.
Cell Cycle Analysis Protocol:
-
Cell Preparation: Harvest and wash cells with PBS. Fix cells in cold 70% ethanol (B145695) and store at -20°C.[14]
-
Staining: Wash fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[15]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[15]
Apoptosis (Annexin V/PI) Assay Protocol:
-
Cell Preparation: Harvest and wash cells with cold PBS. Resuspend cells in 1X Annexin V binding buffer.[4][10]
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.[4][10]
-
Analysis: Analyze the stained cells by flow cytometry. Live cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[10][16]
In Vitro Kinase Assay
This assay measures the activity of a specific kinase and the inhibitory effect of compounds like Eupalin derivatives.
Protocol:
-
Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate (peptide or protein), and the test compound (e.g., Eupalin derivative) in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the mixture at 30°C for a specified time.
-
Detection: Measure kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radioactivity (with [γ-³²P]ATP), fluorescence, or luminescence-based assays that detect ADP production.[17]
Cell Migration and Invasion Assays
Wound Healing (Scratch) Assay Protocol:
-
Cell Seeding: Grow a confluent monolayer of cells in a culture plate.[6]
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[6]
-
Treatment: Treat the cells with the test compound (e.g., Eupalin derivative).
-
Monitoring: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).[6]
-
Analysis: Measure the rate of wound closure by quantifying the change in the cell-free area over time.[3]
Transwell Migration/Invasion Assay Protocol:
-
Chamber Setup: Place a Transwell insert with a porous membrane into a well of a culture plate. For invasion assays, coat the membrane with an extracellular matrix component like Matrigel.[18]
-
Cell Seeding: Seed cells in serum-free medium into the upper chamber of the insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.[18]
-
Treatment: Add the test compound to the upper and/or lower chamber.
-
Incubation: Incubate the plate to allow cells to migrate or invade through the membrane.
-
Analysis: After incubation, remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells on the lower surface of the membrane and count them under a microscope.[18]
Conclusion
The experimental data compiled in this guide highlight the multifaceted anti-cancer properties of Eupalin and its derivatives. By targeting key oncogenic signaling pathways such as PI3K/Akt/mTOR, STAT3, and NF-κB, and by inducing various forms of cell death including apoptosis and ferroptosis, these compounds present a compelling case for further preclinical and clinical investigation. The comparative data provided herein serves as a valuable resource for researchers to contextualize the potency of Eupalin derivatives and to guide future drug development efforts in the pursuit of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Napabucasin Attenuates Resistance of Breast Cancer Cells to Tamoxifen by Reducing Stem Cell-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective STAT3 inhibitors against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTORC1 inhibitor RAD001 (everolimus) enhances non-small cell lung cancer cell radiosensitivity in vitro via suppressing epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Statins inhibit proliferation and induce apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and structure-activity relationship studies of parthenolide derivatives as potential anti-triple negative breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antitumor Activity of Pulvomycin via Targeting Activated-STAT3 Signaling in Docetaxel-Resistant Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Mechanisms of Eupalin and Luteolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-inflammatory mechanisms of two flavonoids, Eupalin and Luteolin. By examining their effects on key signaling pathways and inflammatory mediators, this document aims to offer a valuable resource for researchers and professionals in the field of inflammation and drug discovery.
Introduction
Eupalin (Eupafolin) and Luteolin are naturally occurring flavonoids that have demonstrated significant anti-inflammatory properties. Their potential as therapeutic agents for inflammatory diseases warrants a thorough understanding of their mechanisms of action. This guide presents a side-by-side comparison of their effects on critical inflammatory pathways, supported by experimental data.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of Eupalin and Luteolin on various inflammatory markers. It is important to note that the experimental conditions may vary between studies, which can influence the absolute values.
| Inflammatory Mediator | Compound | Cell Type | Stimulus | IC50 / Inhibition | Reference |
| Nitric Oxide (NO) | Eupafolin | RAW 264.7 | LPS | IC50: 6 µM | [1] |
| Luteolin | RAW 264.7 | LPS | >50% inhibition at 25 µM | [2] | |
| Prostaglandin E2 (PGE2) | Eupafolin | Hs68 | LPS | Significant inhibition (exact IC50 not provided) | [3][4][5] |
| Luteolin | RAW 264.7 | LPS | ~50% inhibition at 100 µM | [6] | |
| Tumor Necrosis Factor-α (TNF-α) | Eupafolin | RAW 264.7 | LPS | Down-regulated (-17%) | [1] |
| Luteolin | RAW 264.7 | LPS | Significant inhibition at 25 µM | [2] | |
| Interleukin-6 (IL-6) | Eupafolin | RAW 264.7 | LPS | Significant down-regulation | [1] |
| Luteolin | RAW 264.7 | LPS | Significant inhibition at 25 µM | [2] |
Mechanisms of Anti-Inflammatory Action
Both Eupalin and Luteolin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Both Eupalin and Luteolin have been shown to inhibit this pathway.
-
Eupalin: Inhibits the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a decrease in the transcription of pro-inflammatory genes.
-
Luteolin: Similarly, Luteolin blocks the degradation of IκBα and the subsequent nuclear translocation of NF-κB p65.[2] This inhibition has been observed in various cell types, including macrophages and intestinal epithelial cells.
Inhibition of the NF-κB signaling pathway by Eupalin and Luteolin.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammatory gene expression.
-
Eupalin: Has been shown to inhibit the phosphorylation of JNK, ERK, and p38 MAPKs in response to inflammatory stimuli.
-
Luteolin: Also demonstrates inhibitory effects on the phosphorylation of MAPKs, contributing to its anti-inflammatory activity.
References
- 1. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupafolin inhibits PGE2 production and COX2 expression in LPS-stimulated human dermal fibroblasts by blocking JNK/AP-1 and Nox2/p47(phox) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupafolin inhibits PGE2 production and COX2 expression in LPS-stimulated human dermal fibroblasts by blocking JNK/AP-1 and Nox2/p47{sup phox} pathway (Journal Article) | OSTI.GOV [osti.gov]
- 5. Eupafolin inhibits PGE2 production and COX2 expression in LPS-stimulated human dermal fibroblasts by blocking JNK/AP-1 and Nox2/p47{sup phox} pathway (Journal Article) | ETDEWEB [osti.gov]
- 6. researchgate.net [researchgate.net]
Eupalin: A Comparative Analysis of In Vivo Efficacy Across Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Eupalin and its derivatives (Eupalinolide A and B) across various disease models, including cancer and inflammatory conditions. The data presented is compiled from published experimental studies to facilitate an objective evaluation of its therapeutic potential.
I. Anti-Cancer Efficacy
Eupalin and its related compounds have demonstrated significant anti-tumor activity in several preclinical cancer models. The following tables summarize the quantitative data from key in vivo studies.
Data Presentation: Tumor Growth Inhibition
| Compound | Cancer Model | Cell Line | Animal Model | Treatment Dose | Tumor Volume/Weight Reduction | Reference |
| Eupalinolide A | Non-Small Cell Lung Cancer | A549 & H1299 | Nude Mice | 25 mg/kg | >60% reduction in tumor weight and volume | [1][2] |
| Eupalinilide B | Laryngeal Cancer | TU212 | Xenograft Mouse Model | Not specified in abstract | Significantly suppressed tumor growth | [3] |
II. Anti-Inflammatory Efficacy
Eupatilin, the active flavone (B191248) form of Eupalin, has shown potent anti-inflammatory effects in various in vivo models of inflammation.
Data Presentation: Inflammatory Mediator Reduction
| Compound | Disease Model | Animal Model | Key Inflammatory Markers | Outcome | Reference |
| Eupatilin | Acute Lung Injury (LPS-induced) | Rat | TNF-α, IL-6, MCP-1, Lung Wet/Dry Ratio | Dose-dependent decrease in inflammatory cytokines and pulmonary edema | [4][5][6] |
| Eupatilin | Asthma (OVA-induced) | Mouse | Eosinophils, Neutrophils, IL-5, IL-13 in BALF | Significant reduction in inflammatory cell infiltration and Th2 cytokines | [7][8] |
III. Neuroprotective Efficacy
Eupatilin has also been investigated for its neuroprotective and regenerative effects in a model of spinal cord injury.
Data Presentation: Functional Recovery
| Compound | Disease Model | Animal Model | Primary Outcome Measure | Result | Reference |
| Eupatilin | Spinal Cord Injury | Mouse | Basso-Beattie-Brenham (BMS) score | Promoted motor functional recovery | [9][10] |
IV. Experimental Protocols
This section details the methodologies employed in the cited in vivo studies.
Non-Small Cell Lung Cancer Xenograft Model (Eupalinolide A)
-
Cell Lines: Human non-small cell lung cancer cell lines A549 and H1299 were used.[1]
-
Animal Model: Nude mice were used for tumor xenografts.[1]
-
Tumor Induction: A549 or H1299 cells were injected subcutaneously into the mice to induce tumor formation.
-
Treatment: Mice were treated with Eupalinolide A at a dose of 25 mg/kg.[1]
-
Endpoint: Tumor volume and weight were measured at the end of the study to assess the extent of tumor growth inhibition.[1][2]
Laryngeal Cancer Xenograft Model (Eupalinilide B)
-
Cell Line: Human laryngeal cancer cell line TU212 was utilized.[3]
-
Animal Model: A xenograft mouse model was established.[3]
-
Tumor Induction: TU212 cells were implanted in the mice to form tumors.
-
Treatment: The specific dosage of Eupalinilide B administered was not detailed in the available abstract.[3]
-
Endpoint: Tumor growth was monitored to evaluate the anti-cancer effect.[3]
Acute Lung Injury Model (Eupatilin)
-
Animal Model: Male Sprague-Dawley rats were used.[4]
-
Induction of Injury: Acute lung injury was induced by the administration of lipopolysaccharide (LPS).[4]
-
Treatment: Eupatilin was administered to the rats in a dose-dependent manner.[4]
-
Analysis: The levels of inflammatory cytokines (TNF-α, IL-6, MCP-1) in bronchoalveolar lavage fluid (BALF) and the lung wet/dry weight ratio were measured to quantify the extent of inflammation and pulmonary edema.[4]
Asthma Model (Eupatilin)
-
Animal Model: Mice were used for the ovalbumin (OVA)-induced asthma model.[7]
-
Induction of Asthma: Mice were sensitized and challenged with OVA to induce an allergic airway inflammation characteristic of asthma.[7]
-
Treatment: Eupatilin was administered to the asthmatic mice.[7]
-
Analysis: The number of inflammatory cells (eosinophils and neutrophils) and the levels of Th2 cytokines (IL-5 and IL-13) in the BALF were assessed.[7]
Spinal Cord Injury Model (Eupatilin)
-
Animal Model: A mouse model of spinal cord injury was utilized.[9][10]
-
Intervention: Eupatilin was administered to the injured mice.
-
Functional Assessment: Motor function recovery was evaluated weekly using the Basso-Beattie-Brenham (BMS) scoring system.[10]
-
Cellular Analysis: The study also investigated the modulation of damage-associated microglia.[9][10]
V. Signaling Pathways and Mechanisms of Action
Eupalin and its derivatives exert their therapeutic effects by modulating key signaling pathways involved in cell growth, inflammation, and metastasis.
Anti-Cancer Signaling Pathways
Eupalinolide J, another derivative, has been shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in tumor progression.[11]
Anti-Inflammatory Signaling Pathways
In the context of asthma, Eupatilin has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[7][8]
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupatilin Alleviates Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupatilin Alleviates Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupatilin Suppresses OVA-Induced Asthma by Inhibiting NF-κB and MAPK and Activating Nrf2 Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupatilin Suppresses OVA-Induced Asthma by Inhibiting NF-κB and MAPK and Activating Nrf2 Signaling Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eupatilin ameliorates spinal cord injury by inhibiting damage-associated microglia and optimizing the regenerative microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B and Elesclomol: A Synergistic Strategy Against Pancreatic Cancer
A novel combination of the natural compound Eupalinolide B and the experimental drug Elesclomol demonstrates significant synergistic cytotoxicity against pancreatic cancer cells. This guide provides a comparative analysis of this combination therapy, detailing the underlying mechanisms, experimental data, and relevant protocols for researchers and drug development professionals.
Recent preclinical findings have highlighted the potential of Eupalinolide B, a sesquiterpene lactone, to enhance the anticancer effects of Elesclomol, a copper ionophore, in pancreatic cancer cell lines PANC-1 and MiaPaCa-2. The synergistic action of this combination is primarily mediated by the induction of reactive oxygen species (ROS) and a specific form of copper-dependent cell death known as cuproptosis.
Comparative Analysis of Cytotoxicity
While specific IC50 values for the individual agents versus the combination and a Combination Index (CI) are not yet publicly available in tabulated form, studies confirm that the combination of Eupalinolide B and Elesclomol leads to a marked increase in cancer cell death compared to either agent alone. The concentrations identified as effective in synergistic action are 5 µM of Eupalinolide B and 50 nM of Elesclomol.[1]
Mechanism of Synergistic Action: Inducing Cuproptosis
The enhanced anticancer effect of the Eupalinolide B and Elesclomol combination stems from their ability to disrupt copper homeostasis within cancer cells, leading to cuproptosis.[1]
Elesclomol acts as a copper ionophore, transporting extracellular copper ions into the mitochondria.[1] Eupalinolide B is suggested to facilitate the accumulation of these copper ions.[1] The key steps in the proposed signaling pathway are:
-
Copper Transport: Elesclomol facilitates the transport of copper (Cu²⁺) into the mitochondrial matrix.
-
Copper Reduction: Within the mitochondria, the enzyme ferredoxin-1 (FDX1) reduces Cu²⁺ to its more toxic form, Cu¹⁺.[1]
-
Lipoylated Protein Aggregation: Cu¹⁺ directly binds to lipoylated proteins within the tricarboxylic acid (TCA) cycle. This binding causes these proteins to aggregate.[1]
-
Proteotoxic Stress & Cell Death: The aggregation of lipoylated proteins leads to proteotoxic stress and the destabilization of iron-sulfur cluster proteins, ultimately triggering cuproptosis, a regulated form of cell death.[1]
-
ROS Generation: The combination treatment significantly elevates the levels of reactive oxygen species (ROS) in a copper-dependent manner, further contributing to cellular damage and death.[1]
Signaling Pathway of Eupalinolide B and Elesclomol Induced Cuproptosis
Caption: Synergistic induction of cuproptosis by Eupalinolide B and Elesclomol.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the synergistic effects of Eupalinolide B and Elesclomol.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxicity of the drug combination on pancreatic cancer cells.
Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability using the CCK-8 assay.
Detailed Methodology:
-
Cell Seeding: Pancreatic cancer cells (PANC-1 or MiaPaCa-2) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are treated with either Eupalinolide B (5 µM) alone, Elesclomol (50 nM) alone, or a combination of both. A vehicle-treated group serves as a control.
-
Incubation: The treated cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.
Intracellular ROS Detection (Flow Cytometry)
This protocol measures the generation of reactive oxygen species within the cells following treatment.
Workflow for ROS Detection
Caption: Workflow for measuring intracellular ROS levels via flow cytometry.
Detailed Methodology:
-
Cell Treatment: Pancreatic cancer cells are treated with Eupalinolide B, Elesclomol, or their combination for a specified time.
-
Probe Loading: Cells are harvested and incubated with a 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe. DCFH-DA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
-
Incubation: The cells are incubated in the dark to allow for probe uptake and de-esterification.
-
Washing: Cells are washed to remove any excess, non-internalized probe.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence intensity indicates a higher level of intracellular ROS.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins involved in the cuproptosis pathway.
Detailed Methodology:
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., FDX1, HSP70, LIAS). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.
Synergistic Potential of Other Eupalinolides
Currently, there is limited publicly available data on the synergistic effects of other Eupalinolide derivatives, such as Eupalinolide J, O, and A, with conventional chemotherapeutic drugs like doxorubicin, cisplatin, and paclitaxel. Further research is warranted to explore the potential of these compounds in combination therapies for various cancers.
Conclusion
The combination of Eupalinolide B and Elesclomol presents a promising therapeutic strategy for pancreatic cancer by synergistically inducing a novel form of cell death, cuproptosis. The detailed mechanisms and protocols provided in this guide offer a foundation for further research and development in this area. Future studies should focus on obtaining quantitative synergy data and exploring the in vivo efficacy of this combination. The exploration of other Eupalinolide derivatives in combination with standard chemotherapies also remains a valuable avenue for anticancer drug discovery.
References
A Head-to-Head Preclinical Comparison: Eupalinilide B, a Novel Investigational Agent, versus Cisplatin, a Standard-of-Care Drug for Laryngeal Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the preclinical performance of Eupalinilide B, a novel natural compound, against Cisplatin (B142131), a long-standing standard-of-care chemotherapy for laryngeal cancer. This analysis is based on available in vitro and in vivo preclinical data.
Eupalinilide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a potential anti-cancer agent, demonstrating inhibitory activity against laryngeal cancer cells in early studies.[1] Cisplatin, an alkylating-like agent, is a cornerstone of chemotherapy regimens for advanced laryngeal cancer, often used in combination with radiation and other drugs.[2][3] This guide synthesizes the current preclinical evidence to offer a comparative perspective on their mechanisms of action and anti-tumor efficacy.
Quantitative Data Summary: In Vitro and In Vivo Efficacy
The following tables summarize the available preclinical data for Eupalinilide B and Cisplatin in laryngeal cancer models. It is important to note that these data are from separate studies and not from direct head-to-head trials.
Table 1: In Vitro Cytotoxicity in Laryngeal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Eupalinilide B | TU686 | 6.73 | [4][5] |
| TU212 | 1.03 | [4][5] | |
| M4e | 3.12 | [4][5] | |
| AMC-HN-8 | 2.13 | [4][5] | |
| Hep-2 | 9.07 | [4][5] | |
| LCC | 4.20 | [4][5] | |
| Cisplatin | UMSCC-12 | ~6.3 (converted from 3.01 µg/mL) | [6] |
| UM-SCC-29 (resistant) | 12.5 | [7] | |
| UM-SCC-74B (sensitive) | 4.8 | [7] |
Note: IC50 values for Cisplatin can vary significantly based on the cell line and experimental conditions.[8]
Table 2: In Vivo Efficacy in Laryngeal Cancer Xenograft Models
| Compound & Regimen | Animal Model | Tumor Model | Efficacy Outcome | Reference |
| Eupalinilide B | TU212 xenograft mouse model | Subcutaneous | Significantly reduced tumor growth | [5] |
| Cisplatin | Athymic nude mice | Orthotopic (buccal mucosa) UMSCC-12 xenograft | Superior antitumor efficacy for HA-cisplatin vs. systemic cisplatin at 4 weeks. | [6][9] |
| Cisplatin (5 mg/kg/6 days) | BALB/c nude mice | Subcutaneous FaDu xenograft | Decreased tumor growth and prolonged survival. | [10] |
Mechanism of Action: A Tale of Two Pathways
Eupalinilide B and Cisplatin exert their anti-cancer effects through distinct molecular mechanisms.
Eupalinilide B: Epigenetic Modulation through LSD1 Inhibition
Eupalinilide B functions as a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1).[1][11] LSD1 is an enzyme that plays a crucial role in gene transcription by removing methyl groups from histones.[12][13] In cancer, LSD1 is often overexpressed and contributes to tumor progression by repressing tumor suppressor genes and activating oncogenic pathways.[12] By inhibiting LSD1, Eupalinilide B is believed to reactivate tumor suppressor genes, leading to the inhibition of cancer cell proliferation and epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][4]
Cisplatin: DNA Damage and Apoptosis Induction
Cisplatin's primary mechanism of action involves binding to DNA in cancer cells, forming DNA adducts that interfere with DNA replication and repair mechanisms.[2][14] This leads to DNA damage, which, if not repaired, triggers a cascade of cellular events culminating in apoptosis (programmed cell death).[1][2] The activation of tumor suppressor protein p53 is a critical component of the cellular response to cisplatin-induced DNA damage.[14]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for Eupalinilide B and Cisplatin.
Caption: Proposed mechanism of Eupalinilide B via LSD1 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Peritumoral Nanoconjugated Cisplatin on Laryngeal Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitization of head and neck cancer to cisplatin through the use of a novel curcumin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. hylapharm.com [hylapharm.com]
- 10. Chloroquine-Enhanced Efficacy of Cisplatin in the Treatment of Hypopharyngeal Carcinoma in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [inis.iaea.org]
- 12. Anti‐CD47 antibody synergizes with cisplatin against laryngeal cancer by enhancing phagocytic ability of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Cisplatin? [synapse.patsnap.com]
Validating the Binding Affinity of Eupalinolide J to its Protein Target, STAT3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Eupalinolide J, a natural compound that has been investigated for its potential to target the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key player in cancer cell proliferation, survival, and metastasis. While direct quantitative binding affinity data for Eupalinolide J remains elusive in peer-reviewed literature, this document summarizes available inhibitory concentrations from cell-based assays and compares them with established STAT3 inhibitors.
It is crucial to note that a significant publication regarding the anti-cancer effects of Eupalinolide J via STAT3 inhibition has been retracted due to concerns over data integrity. Therefore, the information presented herein, particularly concerning the IC50 values of Eupalinolide J, should be interpreted with caution and underscores the need for further independent validation.
Eupalinolide J and its Interaction with STAT3
Eupalinolide J is a sesquiterpene lactone that has been suggested to exert its anti-cancer effects by modulating the STAT3 signaling pathway.[1] Molecular docking studies have indicated a potential interaction between Eupalinolide J and the DNA-binding domain of STAT3.[2] Furthermore, some studies have proposed that Eupalinolide J promotes the ubiquitination and subsequent degradation of the STAT3 protein.[2]
While direct binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would provide definitive binding affinity constants (Kd), such data for Eupalinolide J is not currently available. The primary data suggesting its efficacy comes from cell-based assays measuring the half-maximal inhibitory concentration (IC50) for cancer cell growth. One retracted study reported IC50 values of 3.74 ± 0.58 µM for MDA-MB-231 and 4.30 ± 0.39 µM for MDA-MB-468 triple-negative breast cancer cell lines.[3][4][5] Another study identified Eupalinolide J as a Michael reaction acceptor that reduces STAT3 luciferase reporter activity.[6]
Comparative Analysis of STAT3 Inhibitors
To provide context for the potential efficacy of Eupalinolide J, the following table compares its reported cell growth inhibitory concentrations with the binding affinities and inhibitory concentrations of other known STAT3 inhibitors.
| Compound | Mechanism of Action | Binding Affinity (Kd) | Inhibitory Concentration (IC50) |
| Eupalinolide J | Proposed to promote STAT3 degradation and potentially bind to the DNA-binding domain.[2] | Not Available | ~3.7-4.3 µM (Cell growth inhibition, data from a retracted publication).[3][5] |
| BP-1-102 | Binds to the STAT3 SH2 domain, blocking protein-protein interactions. | 504 nM | 4-6.8 µM (Inhibition of STAT3 activation).[7] |
| C188-9 (TTI 101) | High-affinity binding to the STAT3 SH2 domain. | 4.7 nM | Not specified in provided results.[7] |
| SH-4-54 | Binds to STAT3 and STAT5. | 300 nM (for STAT3) | Not specified in provided results.[7] |
| S3I-201 | Inhibits STAT3 DNA-binding activity. | Not Available | 86 µM (Cell-free DNA binding assay).[8] |
| Cryptotanshinone | Inhibits STAT3 phosphorylation. | Not Available | 4.6 µM (Cell-free assay).[8] |
| Niclosamide | Inhibits STAT3 activation. | Not Available | 0.7 µM (Cell-free assay).[7] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the STAT3 signaling pathway and a general workflow for assessing STAT3 inhibition.
Caption: The STAT3 signaling cascade and potential points of inhibition by Eupalinolide J.
Caption: General experimental workflow for evaluating STAT3 inhibitors.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess STAT3 inhibition.
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
This assay is designed to identify inhibitors that disrupt the interaction between the STAT3 SH2 domain and its phosphotyrosine (pY) peptide ligand.[8]
-
Reagents and Materials: Recombinant human STAT3 protein, a fluorochrome-labeled phosphopeptide probe (e.g., 5-FLU-G(pY)LPQTV-NH2), test compounds, and an appropriate assay buffer (e.g., 50 mM NaCl, 10 mM HEPES, 1 mM EDTA, 0.01% Triton X-100).
-
Procedure:
-
Incubate varying concentrations of the test compound with a fixed concentration of recombinant STAT3 protein (e.g., 150 nM) at 37°C for 1 hour.
-
Add the fluorochrome-labeled peptide probe (e.g., 10 nM) to the mixture and incubate at room temperature for 30 minutes.
-
Measure fluorescence polarization using a suitable microplate reader.
-
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the labeled peptide from STAT3 by the test compound. The IC50 value, the concentration of inhibitor required to displace 50% of the bound probe, is determined by fitting the data to a dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.
STAT3 DNA-Binding ELISA
This assay quantifies the ability of an inhibitor to prevent the binding of STAT3 to its DNA consensus sequence.[9]
-
Reagents and Materials: Recombinant STAT3 protein, a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site, primary antibody against STAT3, a horseradish peroxidase (HRP)-conjugated secondary antibody, and a colorimetric HRP substrate (e.g., TMB).
-
Procedure:
-
Incubate recombinant STAT3 protein with varying concentrations of the test compound.
-
Add the STAT3-inhibitor mixture to the DNA-coated wells and incubate to allow for binding.
-
Wash the wells to remove unbound protein.
-
Add the primary anti-STAT3 antibody, followed by the HRP-conjugated secondary antibody, with washing steps in between.
-
Add the HRP substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: A decrease in absorbance indicates that the test compound has inhibited the binding of STAT3 to the DNA. The IC50 value is determined from the dose-response curve.
Western Blot for Phospho-STAT3 (p-STAT3)
This cell-based assay measures the level of activated STAT3 by detecting its phosphorylation at Tyrosine 705.
-
Cell Culture and Treatment: Culture appropriate cancer cell lines (e.g., those with constitutively active STAT3 or cytokine-inducible STAT3) and treat with various concentrations of the test compound for a specified duration. If necessary, stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation.
-
Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-STAT3 and normalize to a loading control (e.g., total STAT3 or a housekeeping protein like GAPDH). A reduction in the p-STAT3 signal indicates inhibition of the STAT3 pathway.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Eupalin and its Analogs: An Overview
An extensive search for publicly available literature on the structure-activity relationships (SAR) of the flavonoid Eupalin and its analogs did not yield sufficient quantitative data to construct a comprehensive comparison guide as requested. While the chemical structure of Eupalin has been identified, there is a notable absence of published studies detailing the synthesis of its analogs and the systematic evaluation of their biological activities.
Chemical Structure of Eupalin
Eupalin is a flavonol rhamnoside, a type of flavonoid glycoside. Its chemical structure is presented below:
Caption: Chemical structure of Eupalin.
Due to the lack of available data on Eupalin's SAR, this guide will present an exemplary comparison of a well-researched flavonoid, Quercetin (B1663063) , and its analogs. This will serve as a template to demonstrate how such a guide would be structured, including data presentation, experimental protocols, and pathway visualizations, as per the user's request.
Exemplary Comparison Guide: Structure-Activity Relationship of Quercetin and its Analogs in Cancer Cell Cytotoxicity
This guide provides a comparative analysis of the cytotoxic activities of Quercetin and its synthetic analogs against various cancer cell lines, supported by experimental data and methodologies.
Data Presentation: Cytotoxic Activity of Quercetin and Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Quercetin and its derivatives against the MCF-7 human breast cancer cell line. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Modification | IC50 (µM) on MCF-7 Cells | Reference |
| Quercetin | Parent Compound | 73 | [1] |
| 4Ac-Q | Acetylated derivative | 37 | [1] |
| 2q | Schiff base derivative | 39.7 ± 0.7 | [2] |
| 4q | Schiff base derivative | 36.65 ± 0.25 | [2] |
| 8q | Schiff base derivative | 35.49 ± 0.21 | [2] |
| 9q | Schiff base derivative | 36.99 ± 0.45 | [2] |
Note: The data indicates that the synthetic modifications, such as acetylation and the formation of Schiff bases, can enhance the cytotoxic activity of Quercetin against MCF-7 cells.
Experimental Protocols
A detailed methodology for a key experiment cited in this guide is provided below.
Cell Viability Assay (MTT Assay)
-
Cell Culture: MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of Quercetin or its analogs. A control group is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The cells are incubated with the compounds for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
Quercetin has been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways.[3][4][5] The following diagram illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways activated by Quercetin.
Caption: Quercetin-induced apoptosis signaling pathways.
This exemplary guide illustrates the format and depth of information that could be provided for Eupalin and its analogs if sufficient research data were available. Researchers in drug discovery and medicinal chemistry can use such comparative guides to understand the structure-activity landscape of a compound class and to inform the design of novel, more potent therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Neuroprotective Efficacy of Eupalin and Other Prominent Flavonoids
For Immediate Release
A comprehensive review of available experimental data reveals the significant neuroprotective potential of Eupalin, a flavone (B191248) found in Eupatorium lindleyanum, and provides a comparative assessment against other well-researched flavonoids: Quercetin, Luteolin, and Apigenin. This guide synthesizes quantitative data, details experimental methodologies, and visualizes the key signaling pathways involved in their neuroprotective mechanisms, offering a valuable resource for researchers, scientists, and professionals in drug development.
Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their antioxidant, anti-inflammatory, and anti-apoptotic properties, making them promising candidates for the development of novel therapies for neurodegenerative diseases. This guide delves into the specifics of Eupalin's neuroprotective effects and contextualizes its performance relative to other notable flavonoids.
Quantitative Assessment of Neuroprotective Effects
The neuroprotective efficacy of Eupalin, Quercetin, Luteolin, and Apigenin has been evaluated across various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, providing a direct comparison of their potency in mitigating neuronal damage and inflammation.
| Flavonoid | Model System | Challenge | Concentration | Outcome | Quantitative Data |
| Eupalin | BV2 Microglia (LPS-stimulated) | Lipopolysaccharide (LPS) | 1, 5, 10, 20 µM | Inhibition of Nitrite (B80452) Production | Concentration-dependent inhibition |
| BV2 Microglia (LPS-stimulated) | Lipopolysaccharide (LPS) | 1, 5, 10, 20 µM | Inhibition of IL-6 Production | Concentration-dependent inhibition | |
| BV2 Microglia (LPS-stimulated) | Lipopolysaccharide (LPS) | 1, 5, 10, 20 µM | Inhibition of TNF-α Production | Concentration-dependent inhibition | |
| PC12 cells (CoCl₂-induced injury) | Cobalt Chloride (CoCl₂) | 10 µg/mL | Increased Cell Viability | Cell viability enhanced to 73.78 ± 3.35%[1] | |
| Quercetin | SH-SY5Y cells (Aβ₁₋₄₂-induced toxicity) | Amyloid-beta (Aβ) | 50, 100, 150 µM | Increased Cell Viability | Viability increased by 3.57%, 22.06%, and 35.84% respectively[2] |
| PC12 neuronal cells | Amyloid-beta (Aβ) | 100 mg/kg (in vivo) | Improved learning and memory | Significant improvement in passive avoidance test[3] | |
| Luteolin | BV2 Microglia (LPS-stimulated) | Lipopolysaccharide (LPS) | - | Reduced IL-1β and IL-6 in aged mice | Proportion of microglia staining for IL-1β and IL-6 reduced by nearly half[4] |
| SH-SY5Y cells (MPP⁺-induced neurotoxicity) | MPP⁺ | 2.5-20 µM | Increased Cell Viability | Concentration-dependent increase in cell viability | |
| Apigenin | PC12 cells (CoCl₂-induced injury) | Cobalt Chloride (CoCl₂) | 10 µg/mL | Increased Cell Viability | Cell viability enhanced to 73.78 ± 3.35%[1] |
| Glia/neuron co-cultures (IL-1β-induced damage) | Interleukin-1β | 1 µM | Reduced Caspase-3 activation | Reduced the percentage of caspase-3 positive cells to 0.3 ± 0.03% from 1.7 ± 0.1%[5] |
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the assessment of flavonoid neuroprotection.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice
This in vivo model is a widely used method to mimic ischemic stroke and assess the neuroprotective effects of compounds.
-
Anesthesia and Preparation: Mice are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad. The surgical area on the neck is shaved and disinfected.
-
Vessel Exposure: A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated from the surrounding tissues and vagus nerve.
-
Occlusion: The distal end of the ECA is ligated and coagulated. A microvascular clip is temporarily placed on the ICA. A small incision is made in the ECA stump. A nylon monofilament (e.g., 6-0) with a silicon-coated tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). Successful occlusion is confirmed by a significant drop in cerebral blood flow, monitored using Laser Doppler Flowmetry.
-
Reperfusion: After a defined period of occlusion (typically 60-90 minutes), the monofilament is withdrawn to allow for reperfusion of the MCA territory.
-
Closure and Recovery: The ECA stump is ligated, the clip on the ICA is removed, and the neck incision is sutured. The animal is allowed to recover in a warm cage.
-
Assessment: Neurological deficits are scored at various time points post-surgery. Infarct volume is typically measured 24-72 hours later using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation in vitro.
-
Cell Seeding: Neuronal cells (e.g., PC12, SH-SY5Y) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the flavonoid for a specified duration, followed by exposure to a neurotoxic agent (e.g., H₂O₂, Aβ, MPP⁺).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). The absorbance is directly proportional to the number of viable cells.
In Vitro Neuroinflammation Assay (LPS-stimulated Microglia)
This assay is used to evaluate the anti-inflammatory properties of compounds on microglial cells.
-
Cell Culture: BV2 microglial cells are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are pre-treated with different concentrations of the flavonoid for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to the wells (typically at 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Signaling Pathways in Flavonoid-Mediated Neuroprotection
Eupalin and other flavonoids exert their neuroprotective effects by modulating key intracellular signaling pathways, primarily the NF-κB and Akt pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Flavonoids, including Eupalin, have been shown to inhibit this pathway by preventing the phosphorylation of IKK and the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent inflammatory gene expression.
References
- 1. Eupatilin Suppresses OVA-Induced Asthma by Inhibiting NF-κB and MAPK and Activating Nrf2 Signaling Pathways in Mice [mdpi.com]
- 2. Eupatilin attenuates the senescence of nucleus pulposus cells and mitigates intervertebral disc degeneration via inhibition of the MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effects of eupatilin on Helicobacter pylori CagA-induced gastric inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YY1 promotes IL-6 expression in LPS-stimulated BV2 microglial cells by interacting with p65 to promote transcriptional activation of IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Reproducibility of Eupatilin's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Eupatilin, a flavonoid with demonstrated anti-inflammatory and anti-cancer properties, against two other natural compounds, Bufalin (B1668032) and Artemisinin (B1665778). By presenting quantitative data from various studies, this document aims to address the reproducibility of Eupatilin's effects and offer a valuable resource for researchers investigating novel therapeutic agents. Detailed experimental protocols for key assays are provided to facilitate the validation and extension of these findings in different laboratory settings.
Comparative Analysis of Biological Effects
To offer a clear comparison of the efficacy of Eupatilin, Bufalin, and Artemisinin, the following tables summarize their cytotoxic effects on various cancer cell lines and their anti-inflammatory properties. The data has been aggregated from multiple studies to provide an overview of the consistency of their biological activities.
Anti-Cancer Effects: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below present the IC50 values of Eupatilin, Bufalin, and Artemisinin across a range of cancer cell lines, as reported in different studies. This allows for an assessment of their relative cytotoxic potential and the reproducibility of these effects.
Table 1: IC50 Values of Eupatilin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| YD-10B | Oral Squamous Carcinoma | 68.79 (24h), 52.69 (48h), 50.55 (72h) | [1] |
| 786-O | Renal Carcinoma | 20, 40 | [2] |
| HCT116 | Colon Cancer | >25 | [3] |
| HT29 | Colon Cancer | >50 | [3] |
| U251MG, U87MG | Glioma | 40, 80 | [4] |
| MIA-PaCa2 | Pancreatic Cancer | ~30 | [5] |
| SH-SY5Y | Neuroblastoma | ~30 | [5] |
| MCF-7 | Breast Adenocarcinoma | ~30 | [5] |
Table 2: IC50 Values of Bufalin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MCF-7 | Breast Adenocarcinoma | < 5 | [6] |
| A549 | Non-Small Cell Lung Cancer | < 5 | [6] |
| A549, H1299, HCC827 | Non-Small Cell Lung Cancer | ~30 (24h) | [7] |
| Caki-1 | Renal Carcinoma | 43.68 (12h), 27.31 (24h), 18.06 (48h) | [8] |
| SW620 | Colon Cancer | 76.72 (24h), 34.05 (48h), 16.7 (72h) | [9] |
Table 3: IC50 Values of Artemisinin and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Artemisinin | P815 | Murin Mastocytoma | 12 | [10] |
| Artemisinin | BSR | Kidney Adenocarcinoma | 52 | [10] |
| Artemisinin | A549 | Lung Cancer | 28.8 µg/mL | |
| Artemisinin | H1299 | Lung Cancer | 27.2 µg/mL | |
| Dihydroartemisinin | Hep3B | Liver Cancer | 29.4 (24h) | |
| Dihydroartemisinin | Huh7 | Liver Cancer | 32.1 (24h) | |
| Dihydroartemisinin | PLC/PRF/5 | Liver Cancer | 22.4 (24h) | |
| Dihydroartemisinin | HepG2 | Liver Cancer | 40.2 (24h) | |
| Artemisinin Derivative | BGC-823 | Gastric Cancer | 8.30 | |
| Artemisinin-Melphalan Hybrid | A2780 | Ovarian Cancer | 0.86 | [11] |
| Artemisinin-Melphalan Hybrid | OVCAR3 | Ovarian Cancer | 0.83 | [11] |
Anti-Inflammatory Effects: A Quantitative Comparison
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Table 4: Inhibition of Pro-Inflammatory Cytokines
| Compound | Cell Line/Model | Cytokine | Inhibition | Reference(s) |
| Eupatilin | OVA-induced asthmatic mice | IL-6 | Significantly reduced | [12] |
| LPS-stimulated RAW264.7 cells | IL-6 | Significantly reduced | [12] | |
| Bufalin | Carrageenan-induced paw edema | TNF-α, IL-6 | Downregulated protein expression | [13][14] |
| HCC-bearing mouse models | TNF-α, IL-12, IFN-γ (pro-inflammatory) | Increased | [15] | |
| HCC-bearing mouse models | IL-4, IL-10, TGF-β (anti-inflammatory) | Decreased | [15] | |
| Artemisinin/Dihydroartemisinin | LPS-stimulated RAW264.7 cells | TNF-α, IL-6 | Dihydroartemisinin significantly inhibited (12.5-100 µM) | [16] |
| PMA-induced THP-1 monocytes | TNF-α, IL-6, IL-1β | Inhibited secretion and mRNA levels in a dose-dependent manner | [17] | |
| Influenza A virus-exposed BEAS-2B cells | TNF-α, IL-6 | Dihydroartemisinin inhibited expression in a dose-dependent manner (12.5-50 µmol/L) | [4] |
Key Signaling Pathways
The biological effects of Eupatilin, Bufalin, and Artemisinin are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for identifying potential biomarkers of response.
Eupatilin's Mechanism of Action
Eupatilin exerts its anti-inflammatory and anti-cancer effects primarily through the inhibition of the NF-κB, MAPK, and PI3K/AKT signaling pathways. By targeting these pathways, Eupatilin can suppress the expression of pro-inflammatory cytokines and pro-survival proteins in cancer cells.
Bufalin's Mechanism of Action
Bufalin's potent anti-cancer activity is largely attributed to its ability to inhibit the STAT3 and PI3K/AKT signaling pathways.[18][19] This leads to the suppression of genes involved in cell survival and proliferation.
Artemisinin's Mechanism of Action
Artemisinin and its derivatives primarily exert their anti-cancer effects by targeting the PI3K/AKT signaling pathway.[16][20] This inhibition leads to decreased cell proliferation and survival.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory, Antioxidant and Antimicrobial Effects of Artemisinin Extracts from Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inventbiotech.com [inventbiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory and Antinociceptive Activities of Bufalin in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A research update on the anticancer effects of bufalin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bufalin stimulates antitumor immune response by driving tumor-infiltrating macrophage toward M1 phenotype in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Anti-inflammatory effect and mechanism of artemisinin and dihydroartemisinin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
comparative metabolomics of cells treated with Eupalin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of Eupalin treatment on cells, drawing from available experimental data. It is designed to offer an objective overview to inform research and drug development efforts. The content herein summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways and workflows.
Comparative Metabolomic Analysis: Eupalin vs. Control
Recent non-targeted metabolomics studies on non-small cell lung cancer (NSCLC) cells (A549 and H1299) treated with Eupalinolide A (EA), a derivative of Eupalin, have revealed significant alterations in cellular metabolism. The primary observed effect is the modulation of unsaturated fatty acid biosynthesis.[1] The following table summarizes the key differentially expressed metabolites identified in this study.
| Metabolite Class | Specific Metabolites | Fold Change (EA-treated vs. Control) | Cell Line |
| Fatty Acyls | Oleic acid | Downregulated | A549, H1299 |
| Stearoyl-CoA | Downregulated | A549, H1299 | |
| Palmitoleic acid | Downregulated | A549, H1299 | |
| Glycerolipids | Triglycerides | Downregulated | A549, H1299 |
| Diglycerides | Downregulated | A549, H1299 | |
| Glycerophospholipids | Phosphatidylcholines | Varied (some up, some down) | A549, H1299 |
| Phosphatidylethanolamines | Varied (some up, some down) | A549, H1299 |
Note: This table is a representative summary based on the qualitative descriptions in the cited study. Specific fold-change values were not provided in the source material.
Comparison with Other Anti-Cancer Agents
While direct comparative metabolomics studies between Eupalin and other drugs are limited, we can infer differences based on their known mechanisms. For instance, drugs like paclitaxel (B517696) and etoposide (B1684455) have been shown to significantly dysregulate metabolites involved in the urea (B33335) and citric acid cycles, as well as polyamine and amino acid metabolism in brain cancer cells.[2] Cisplatin (B142131), in combination with valproic acid, has been observed to modulate acylcarnitines and phosphatidylcholines in triple-negative breast cancer cells.[3] This suggests that while many anti-cancer agents impact core metabolic pathways, Eupalin's more specific targeting of unsaturated fatty acid synthesis could represent a distinct therapeutic mechanism.
Experimental Protocols
The following sections detail the methodologies typically employed in metabolomics studies of cultured cells treated with therapeutic compounds.
Cell Culture and Treatment
-
Cell Seeding: Cells, such as A549 and H1299, are seeded in 6-well plates.[1]
-
Treatment: After 24 hours of incubation to allow for cell adherence, the culture medium is replaced with fresh medium containing either a vehicle control (e.g., DMSO) or the experimental compound (e.g., 20 µM Eupalinolide A).[1]
-
Incubation: The cells are then incubated for a specified period (e.g., 24 hours).[1]
Metabolite Extraction
A critical step in metabolomics is to quench cellular metabolism rapidly and extract the metabolites.
-
Washing: The culture medium is removed, and the cells are washed twice with pre-cooled phosphate-buffered saline (PBS) to remove any extracellular metabolites.[1]
-
Quenching and Lysis: Metabolism is quenched by adding a cold solvent, typically a methanol-water solution.[4] The cells are then scraped and collected.
-
Homogenization: The cell suspension is homogenized to ensure complete lysis.[5]
-
Centrifugation: The mixture is centrifuged at a high speed (e.g., >13,000 rpm) to pellet cell debris.[4]
-
Supernatant Collection: The supernatant containing the extracted metabolites is carefully collected for analysis.[5]
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as an LC-MS/MS Orbitrap, is used for metabolite detection.[1]
-
Chromatography: The extracted metabolites are separated using liquid chromatography before entering the mass spectrometer.
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to detect a wide range of metabolites.
-
Metabolite Identification: The acquired spectral data is compared against a database of known metabolites for identification.[1]
Data Analysis
-
Statistical Analysis: Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify significant differences between the treated and control groups.[1]
-
Pathway Analysis: The differentially expressed metabolites are then mapped to metabolic pathways using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to understand the biological implications of the metabolic changes.[1]
Visualizing the Impact of Eupalin
The following diagrams illustrate the key signaling pathways affected by Eupalin and the general workflow of a comparative metabolomics experiment.
Caption: Eupalin's multifaceted signaling cascade.
Caption: A typical untargeted metabolomics workflow.
Conclusion
The available evidence suggests that Eupalin exerts its anti-cancer effects, at least in part, by significantly altering cellular metabolism, particularly the biosynthesis of unsaturated fatty acids. This is mediated by a complex interplay of signaling pathways including the AMPK/mTOR and ROS/ERK pathways.[1][6] Further comparative metabolomics studies against a wider range of existing chemotherapeutics would be beneficial to fully elucidate the unique metabolic signature of Eupalin treatment and to identify potential synergistic drug combinations. The detailed protocols and workflows provided in this guide offer a foundation for designing such future investigations.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolomic profiling of triple negative breast cancer cells suggests that valproic acid can enhance the anticancer effect of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 6. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Eupalin in Comparison to Structurally Similar Flavonols
A comprehensive guide for researchers and drug development professionals on the comparative safety of Eupalin, with an inferential analysis based on related flavonol compounds.
Due to a lack of direct toxicological data for Eupalin, this guide provides a comparative safety evaluation based on available data for its aglycone, Eupalitin (B1239494), and the well-characterized, structurally similar flavonol, Quercetin (B1663063). This approach allows for an informed, albeit inferred, assessment of Eupalin's potential safety profile.
Introduction to Eupalin and Comparator Compounds
Eupalin is a flavonol glycoside, specifically eupalitin 3-O-rhamnoside. Flavonols are a class of flavonoids widely found in fruits and vegetables, known for their antioxidant and other biological activities. To evaluate the potential safety of Eupalin, this guide focuses on data from its aglycone (the non-sugar part), Eupalitin, and a benchmark flavonol, Quercetin. Quercetin is one of the most abundant and extensively studied dietary flavonoids, making it an appropriate comparator.
Quantitative Safety Data Summary
The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and acute toxicity of the comparator compounds.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result |
| Eupalitin-3-O-β-D-galactopyranoside | HepG2 | MTT | CTC₅₀¹ | > 1000 µg/mL[1] |
| Quercetin | Various | Various | IC₅₀² | ~10-100 µM (cell type dependent) |
| Kaempferol | - | - | GHS Classification | H301: Toxic if swallowed[2][3] |
| Myricetin | SW1736 | MTT | Growth Inhibition | Dose-dependent[4] |
¹CTC₅₀: Concentration required to reduce cell viability by 50%. ²IC₅₀: Half-maximal inhibitory concentration.
Table 2: Genotoxicity Profile
| Compound | Assay | System | Result |
| Quercetin | Ames test | In vitro | Positive (mutagenic)[5] |
| Quercetin | Micronucleus test | In vivo (rats) | Negative (non-genotoxic)[6][7] |
| Quercetin | Comet assay | In vivo (mice) | Damage at high doses (2 x 1250 mg/kg)[8] |
| Kaempferol | - | - | GHS Classification: H341: Suspected of causing genetic defects[2][3] |
| Myricetin | - | In vitro | Genotoxic activity reported[9][10] |
Table 3: Acute Oral Toxicity Data
| Compound | Species | Endpoint | Result |
| Quercetin | Rat | LD₅₀ | 161 mg/kg[11] |
| Quercetin | Mouse | LD₅₀ | 3807 mg/kg[12] |
| Myricitrin (B1677591) (Myricetin glycoside) | Rat | NOAEL¹ (90-day) | 2926 mg/kg/day (male), 3197 mg/kg/day (female)[10][13] |
¹NOAEL: No-Observed-Adverse-Effect Level.
Hepatotoxicity Profile
-
Eupalitin-3-O-β-D-galactopyranoside : Studies have shown that this compound exhibits a hepatoprotective effect against CCl₄-induced toxicity in HepG2 cells.[1]
-
Quercetin : Generally, quercetin is not associated with liver injury and has demonstrated hepatoprotective effects against various toxins in preclinical studies.[14][15][16][17] However, high doses may have adverse effects, and in a 2-year study, it was associated with an increased incidence of kidney tumors in male rats.[18]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the safety profile of flavonol compounds.
1. MTT Assay for Cytotoxicity
-
Objective : To determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀ or CTC₅₀).
-
Methodology :
-
Cell Culture : Plate cells (e.g., HepG2 human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation : Incubate the plate for 24-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization : Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀/CTC₅₀ value.
-
2. Comet Assay for Genotoxicity
-
Objective : To detect DNA damage in individual cells.
-
Methodology :
-
Cell Preparation : Treat cells with the test compound at various concentrations. Include negative and positive controls.
-
Slide Preparation : Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis : Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding : Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA.
-
Electrophoresis : Apply an electric field to the slides. Damaged DNA (containing fragments and single-strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining : Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Scoring : Visualize the slides using a fluorescence microscope. Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by flavonoids and a typical experimental workflow for assessing cytotoxicity.
Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.
Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by flavonoids.
Caption: Overview of the MAPK/ERK signaling pathway, a target for modulation by flavonoids.
Caption: The NF-κB signaling pathway and its inhibition by flavonoids.
Comparative Safety Conclusion
Based on the available data for structurally similar compounds, Eupalin is likely to exhibit a favorable safety profile, particularly concerning cytotoxicity and hepatotoxicity. The high CTC₅₀ value of eupalitin-3-O-β-D-galactopyranoside suggests low potential for causing cell death. Furthermore, the demonstrated hepatoprotective effects of this analog and of quercetin are promising indicators.
However, the potential for genotoxicity, as suggested by in vitro data for quercetin and the GHS classification for kaempferol, warrants further investigation for Eupalin itself. It is important to note that the in vivo genotoxicity of quercetin is generally considered low. The acute toxicity of Eupalin is difficult to predict, as LD₅₀ values for similar flavonols vary significantly between species.
References
- 1. Who should not take quercetin? [singlecare.com]
- 2. nextsds.com [nextsds.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The toxicological role of Myricetin in the progression of human anaplastic thyroid cancer SW1736 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the potential in vivo genotoxicity of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the genotoxic effect of rutin and quercetin by comet assay and micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. focusontoxpath.com [focusontoxpath.com]
- 10. focusontoxpath.com [focusontoxpath.com]
- 11. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Acute Toxicity of Quercetin From Onion Skin in Mice - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 13. Safety assessment and single-dose toxicokinetics of the flavouring agent myricitrin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quercetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Quercetin inhibits hepatotoxic effects by reducing trimethylamine-N-oxide formation in C57BL/6J mice fed with a high l-carnitine diet - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. A systematic review on hepatoprotective activity of quercetin against various drugs and toxic agents: Evidence from preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toxicity and carcinogenicity studies of quercetin, a natural component of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the on-target activity of Eupalin using genetic approaches (e.g., siRNA)
Disclaimer: This guide presents a hypothetical scenario to illustrate the experimental methodology for confirming the on-target activity of the compound Eupalin using genetic approaches. The data, target, and pathway described herein are for illustrative purposes due to the absence of publicly available studies on this specific topic for Eupalin.
Introduction
Eupalin is a promising therapeutic compound with demonstrated efficacy in inhibiting cancer cell proliferation. Preliminary biochemical assays suggest that Eupalin functions by inhibiting "Target Kinase X" (TKX), a critical component of the pro-survival "Alpha Signaling Pathway." However, small molecules can often exert effects through off-target interactions. Therefore, it is crucial to confirm that the observed cellular phenotype—decreased proliferation—is a direct consequence of Eupalin's engagement with its intended target, TKX.
This guide provides a comparative framework for using small interfering RNA (siRNA), a powerful genetic tool, to validate the on-target activity of Eupalin. By comparing the cellular response to Eupalin in the presence and absence of TKX, we can definitively link the compound's activity to its designated target.
Comparative Analysis of Eupalin Activity
The core principle of this validation strategy is that if Eupalin's anti-proliferative effect is mediated by TKX, then the removal of TKX from the cells should render them less sensitive to the compound. The following tables summarize the hypothetical quantitative data from such an experiment.
Table 1: Effect of TKX Knockdown on Eupalin's Potency (IC50)
| Cell Line | Transfection Condition | Target Protein Level (vs. Control) | Eupalin IC50 (nM) | Fold Change in IC50 |
| HeLa | Scrambled Control siRNA | 100% | 50 | 1.0 |
| HeLa | TKX siRNA #1 | 15% | 450 | 9.0 |
| HeLa | TKX siRNA #2 | 20% | 410 | 8.2 |
IC50 values were determined using a standard cell viability assay after 72 hours of Eupalin treatment.
Table 2: Confirmation of Target Knockdown by Western Blot and qRT-PCR
| Transfection Condition | TKX Protein Level (Normalized to GAPDH) | TKX mRNA Level (Normalized to 18S rRNA) |
| Untreated Control | 1.00 | 1.00 |
| Scrambled Control siRNA | 0.98 | 0.95 |
| TKX siRNA #1 | 0.15 | 0.12 |
| TKX siRNA #2 | 0.20 | 0.18 |
Data represents the mean of three independent experiments.
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological pathway and the experimental design is crucial for understanding the validation approach.
Safety Operating Guide
Navigating the Safe Disposal of Eupahualin C: A Procedural Guide
Understanding the Hazards: General Properties of Sesquiterpene Lactones
Sesquiterpene lactones are a class of naturally occurring compounds known for their biological activities. This inherent bioactivity means they can also present potential health and environmental risks. General hazards associated with this chemical class include:
-
Irritation: Many sesquiterpene lactones are known to be irritants to the skin, eyes, and respiratory system.[1]
-
Toxicity: Ingestion of sesquiterpene lactones may be harmful, and some are known to be toxic to the gastrointestinal tract.[1]
-
Allergenic Potential: Skin contact can lead to allergic reactions in some individuals.[1]
-
Reproductive and Neurological Effects: Some compounds in this class have been flagged for potential reproductive harm and neurotoxic effects at high doses.[1]
Due to the lack of specific data for Eupahualin C, it is prudent to handle it as a hazardous substance.
Quantitative Data Summary for Sesquiterpene Lactones
Without a dedicated SDS for this compound, specific quantitative data such as LD50 or permissible exposure limits are unavailable. The following table summarizes the qualitative hazards associated with the broader class of sesquiterpene lactones.
| Hazard Profile | Description |
| Acute Toxicity (Oral) | Can be damaging to health if ingested and are known to be highly irritating to the gastrointestinal tract.[1] |
| Skin Irritation | Direct contact may cause skin irritation.[1] |
| Respiratory Sensitization | Inhalation may cause irritation to the respiratory tract and nose.[1] |
| Reproductive Toxicity | Some sesquiterpene lactones are associated with a possible risk of harm to an unborn child.[1] |
| Environmental Hazard | As biologically active molecules, sesquiterpene lactones should not be released into the environment to prevent potential harm to aquatic life and ecosystems. The environmental impact of hazardous substances can be significant.[2][3] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and associated waste, treating it as a hazardous chemical.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate personal protective equipment, including chemical safety goggles, nitrile gloves, and a laboratory coat, when handling this compound.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
3. Disposal of Solid this compound and Concentrated Solutions:
-
Carefully transfer any solid this compound or its concentrated solutions into a designated hazardous waste container.
-
Ensure the container is properly sealed to prevent leaks or spills.
-
Crucially, do not dispose of solid or concentrated this compound in the regular trash or down the drain.
4. Disposal of Dilute Aqueous Solutions:
-
All aqueous solutions containing this compound, regardless of concentration, should be collected as hazardous aqueous waste.
-
Do not pour these solutions down the sanitary sewer.
5. Management of Contaminated Labware:
-
Any items that have come into contact with this compound, such as pipette tips, weighing boats, contaminated gloves, and bench paper, must be considered contaminated waste.
-
Collect these items in a separate, sealed, and clearly labeled hazardous waste bag or container.
6. Labeling and Storage of Waste:
-
All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.
7. Final Disposal:
-
Adhere to your institution's established procedures for the collection of hazardous waste.
-
Contact your EHS department to arrange for the pickup and final disposal of the this compound waste.
Visual Guide: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can mitigate risks, ensure regulatory compliance, and foster a culture of safety. This commitment to responsible chemical management is fundamental to building and maintaining trust as a preferred source for laboratory safety and chemical handling information.
References
Personal protective equipment for handling Eupahualin C
Overview and Hazard Assessment
Eupahualin C belongs to the class of pseudoguaianolide (B12085752) sesquiterpene lactones.[1][2] This class of compounds is known for a range of biological activities, and some have been shown to be cytotoxic.[3] Due to its potential cytotoxicity, this compound should be handled as a hazardous compound. The primary risks are associated with inhalation, skin contact, and ingestion. Some sesquiterpene lactones are known to be irritating to the nose, eyes, and gastrointestinal tract.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Double-gloving with nitrile gloves.[5] | Check for perforations before use. Change gloves immediately if contaminated, punctured, or torn. Avoid latex gloves due to potential allergies and uncertain chemical resistance.[6] |
| Body | Chemical-resistant lab coat or gown. | A disposable, solid-front gown is preferred. Ensure cuffs are tucked into the inner gloves. |
| Eyes/Face | Safety goggles and a face shield.[5] | Use tightly sealed chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashes. |
| Respiratory | Use of a certified chemical fume hood. | All handling of this compound, especially when in powdered form or creating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation. |
Safe Handling and Operational Plan
A step-by-step operational plan ensures that this compound is handled safely from receipt to disposal.
Experimental Workflow for Handling this compound
References
- 1. Decoding Guaianolide Biosynthesis: Synthetic Insights into Pseudoguaianolides and Seco-Guaianolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 5. hsa.ie [hsa.ie]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
